1,2-Dimethylpiperazine Dihydrochloride
Description
BenchChem offers high-quality 1,2-Dimethylpiperazine Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dimethylpiperazine Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2-dimethylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6-5-7-3-4-8(6)2;;/h6-7H,3-5H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTROTPXJOUASG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668435-15-2 | |
| Record name | 1,2-dimethylpiperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,2-dimethylpiperazine dihydrochloride CAS 1152110-23-0 properties
An In-Depth Technical Guide to (R)-1,2-Dimethylpiperazine Dihydrochloride (CAS 1152110-23-0): Properties, Synthesis, and Applications in Drug Discovery
Abstract
(R)-1,2-Dimethylpiperazine Dihydrochloride is a chiral heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. As a derivative of piperazine, a scaffold frequently described as a "privileged structure" in medicinal chemistry, it offers a synthetically versatile platform for the development of novel therapeutic agents.[1][2] The piperazine ring's unique physicochemical properties, including its ability to modulate aqueous solubility and engage in critical molecular interactions with biological targets, make its derivatives invaluable in modern drug design.[1] This guide provides a comprehensive technical overview of (R)-1,2-Dimethylpiperazine Dihydrochloride, covering its core properties, general synthetic strategies, critical safety and handling protocols, and its application in synthetic workflows relevant to drug development professionals.
Chemical Identity and Physicochemical Properties
Nomenclature and Stereochemistry
The topic of this guide, CAS number 1152110-23-0, specifically refers to the (R)-enantiomer of 1,2-dimethylpiperazine in its dihydrochloride salt form. It is crucial for researchers to distinguish this from its (S)-enantiomer, (S)-1,2-dimethylpiperazine dihydrochloride (CAS 485841-50-7), and the racemic mixture.[3][4] The defined stereochemistry of the (R)-enantiomer is a critical attribute, as stereoisomers can exhibit vastly different pharmacological activities and interactions with chiral biological targets like enzymes and receptors.[5] The dihydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base, which is advantageous for both storage and use in many experimental protocols.[5]
Core Physicochemical Data
The fundamental properties of (R)-1,2-Dimethylpiperazine Dihydrochloride are summarized below. These data are essential for experimental design, including reaction setup, solvent selection, and purification.
| Property | Value | Source(s) |
| CAS Number | 1152110-23-0 | [6][7] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [6][7] |
| Molecular Weight | 187.11 g/mol | [6][7] |
| Appearance | Typically an off-white to white solid or crystalline powder. | [8][9] |
| Storage | Sealed in a dry, cool, and well-ventilated environment. | [4][7] |
| Purity | Typically ≥98% for research-grade material. | [4] |
| SMILES | C[C@H]1N(C)CCNC1.[H]Cl.[H]Cl | [7] |
Spectroscopic Profile
While specific, publicly available spectra for CAS 1152110-23-0 are limited, an experienced chemist can predict the expected spectroscopic characteristics based on its molecular structure and data from analogous piperazine derivatives.[10][11]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two distinct methyl groups and the methylene protons of the piperazine ring. The chemical shifts and coupling patterns of the ring protons would be complex due to their diastereotopic nature. The presence of the N-H proton (as an ammonium chloride) would likely appear as a broad signal, the chemical shift of which can be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals: two for the methyl carbons and four for the carbons within the piperazine ring, reflecting the molecule's asymmetry.
-
FT-IR: The infrared spectrum would be characterized by C-H stretching vibrations (around 2850-3000 cm⁻¹), N-H stretching from the ammonium salt (broad absorption in the 2400-2800 cm⁻¹ range), and C-N stretching vibrations.
-
Mass Spectrometry (MS): In ESI+ mode, the primary ion observed would correspond to the free base [M+H]⁺ at an m/z of approximately 115.12.
The Piperazine Scaffold in Medicinal Chemistry
The "Privileged Scaffold" Concept
The piperazine ring is a cornerstone of modern medicinal chemistry, frequently incorporated into the architecture of a vast number of pharmaceuticals.[1] Its prevalence stems from its ability to:
-
Improve Pharmacokinetic Properties: The two nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and aiding in formulation and bioavailability.
-
Provide a Versatile Synthetic Handle: The secondary amines of a parent piperazine ring are readily functionalized, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).[2]
-
Engage in Target Binding: The nitrogen atoms can act as hydrogen bond acceptors or donors, forming critical interactions with biological targets such as G-protein coupled receptors (GPCRs), enzymes, and ion channels.[12]
Caption: Role of piperazine derivatives as versatile building blocks.
Synthesis and Handling
General Synthetic Strategy
(R)-1,2-Dimethylpiperazine Dihydrochloride is typically prepared in a two-stage process. The first stage involves the synthesis of the 1,2-dimethylpiperazine free base (CAS 25057-77-6).[13] This is often achieved through multi-step reactions, for example, starting from a protected piperazine precursor and introducing the methyl groups via reductive amination or other alkylation methods.[13] The second stage is a straightforward acid-base reaction where the synthesized free base is treated with hydrochloric acid (typically 2 equivalents in a suitable solvent like methanol or diethyl ether) to precipitate the dihydrochloride salt.
Caption: General synthetic workflow for the target compound.
Laboratory Handling and Storage Protocols
Adherence to proper laboratory procedure is paramount when working with this or any chemical intermediate.
-
Engineering Controls: Handle the compound within a certified chemical fume hood to avoid inhalation of dust.[9] Ensure that safety showers and eyewash stations are readily accessible.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][14]
-
Handling: Avoid formation of dust and aerosols.[3] Keep away from heat, sparks, and open flames.[8][14] Use non-sparking tools and take precautionary measures against static discharge.[8][15]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[14][15] Store locked up and away from incompatible materials such as strong oxidizing agents.[9][15]
Safety and Hazard Management
The following GHS hazard classifications have been reported for the (R)-enantiomer.[6] Researchers must consult the most current Safety Data Sheet (SDS) before use.
| Hazard Code | Statement | Source |
| H302 | Harmful if swallowed | [6] |
| H315 | Causes skin irritation | [6] |
| H319 | Causes serious eye irritation | [6] |
| H332 | Harmful if inhaled | [6] |
| H335 | May cause respiratory irritation | [6] |
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[14][16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[14][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and immediately call a poison center or doctor.[14][16]
Application in Synthetic Workflows
Role as a Nucleophilic Building Block
In synthetic protocols, the dihydrochloride salt is typically converted back to the free base in situ by the addition of a suitable non-nucleophilic base (e.g., triethylamine, DIPEA, or potassium carbonate). This unmasks the nucleophilic secondary amine, making it available for reaction. The primary utility of this building block is in reactions that form new carbon-nitrogen bonds, such as N-alkylation and N-arylation, to construct more complex target molecules.[2]
Exemplary Protocol: N-Arylation via Buchwald-Hartwig Amination
This protocol is a representative example of how (R)-1,2-dimethylpiperazine would be used in a common cross-coupling reaction. It is for illustrative purposes and must be adapted and optimized for specific substrates.
Objective: To synthesize an N-aryl derivative of (R)-1,2-dimethylpiperazine.
Materials:
-
(R)-1,2-Dimethylpiperazine Dihydrochloride (1.0 eq)
-
Aryl Halide (e.g., 4-bromotoluene) (1.0-1.2 eq)
-
Palladium Catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine Ligand (e.g., XPhos) (2-4 mol%)
-
Base (e.g., NaOt-Bu or K₂CO₃) (2.5-3.0 eq to neutralize HCl salt and drive reaction)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add the palladium catalyst and phosphine ligand under an inert atmosphere (e.g., Argon or Nitrogen). Causality: Palladium catalysts and phosphine ligands are oxygen-sensitive; an inert atmosphere prevents their degradation.
-
Reagent Addition: Add the aryl halide, (R)-1,2-dimethylpiperazine dihydrochloride, and the base. Causality: The strong base is required to deprotonate the piperazine dihydrochloride to its reactive free-base form and to facilitate the catalytic cycle.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. Causality: The solvent must be anhydrous as water can interfere with the catalytic cycle and hydrolyze the base. Degassing removes oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product using column chromatography on silica gel to isolate the desired N-aryl-1,2-dimethylpiperazine.
Conclusion
(R)-1,2-Dimethylpiperazine Dihydrochloride stands as a valuable and highly functionalized chiral building block for the research and drug development community. Its defined stereochemistry, coupled with the proven utility of the piperazine scaffold, provides a reliable starting point for the synthesis of novel and complex molecules with potential therapeutic applications. A thorough understanding of its physicochemical properties, handling requirements, and reactivity is essential for its effective and safe utilization in the laboratory. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such chiral intermediates in the synthetic chemist's toolbox is poised to increase.
References
-
Chemlyte Solutions. (R)-1,2-Dimethyl-piperazine dihydrochloride. Retrieved from [Link]
-
Al-Masoudi, et al. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Retrieved from [Link]
-
Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. ResearchGate. Retrieved from [Link]
-
Wit Pharma. (2S)-1,2-dimethylpiperazine dihydrochloride CAS NO.485841-50-7. Retrieved from [Link]
-
PubChem. Piperazine Dihydrochloride. Retrieved from [Link]
-
Global Substance Registration System. 1,2-DIMETHYLPIPERIDINE HYDROCHLORIDE. Retrieved from [Link]
-
ResearchGate. (2024, February 16). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities. J. Org. Chem. Retrieved from [Link]
-
Wiley Online Library. (2026, January 19). Piperazine‐Based Bioactive Molecules: A Review of Their Synthesis, Structure–Activity Relationship, and Therapeutic Potential. Retrieved from [Link]
-
MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]
-
Masaryk University. (2015, March 31). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Retrieved from [Link]
-
MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. (S)-1,2-DiMethylpiperazine dihydrochloride - Safety Data Sheet [chemicalbook.com]
- 4. (2S)-1,2-dimethylpiperazine dihydrochloride, CasNo.485841-50-7 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- 5. CAS 198896-00-3: (2R,5S)-1-benzyl-2,5-dimethyl-piperazine … [cymitquimica.com]
- 6. achmem.com [achmem.com]
- 7. 1152110-23-0|(R)-1,2-Dimethylpiperazine dihydrochloride|BLD Pharm [bldpharm.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2-DIMETHYL-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 14. mmbio.byu.edu [mmbio.byu.edu]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
1,2-dimethylpiperazine dihydrochloride molecular weight and formula
Topic: 1,2-Dimethylpiperazine Dihydrochloride: Physicochemical Profile, Synthesis, and Application in Drug Discovery Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Executive Summary
1,2-Dimethylpiperazine dihydrochloride (CAS: 1152110-23-0 for (R)-isomer) represents a privileged scaffold in modern medicinal chemistry. Unlike its symmetric counterpart 1,4-dimethylpiperazine, the 1,2-isomer introduces a chiral center at the C2 position and a specific steric vector at the N1 position. This structural asymmetry is critical for fine-tuning the physicochemical properties (logP, pKa) and binding affinity of small molecule drugs, particularly in kinase inhibitors and GPCR ligands. This guide provides a definitive technical analysis of its molecular characteristics, regioselective synthesis, and analytical validation.
Physicochemical Profile
The precise characterization of 1,2-dimethylpiperazine dihydrochloride requires distinguishing between the free base and the salt forms, as well as recognizing the stereochemical implications of the C2-methyl group.
Molecular Data Table
| Property | Value / Description | Notes |
| IUPAC Name | 1,2-Dimethylpiperazine dihydrochloride | N1-methyl, C2-methyl substitution pattern |
| Molecular Formula | Stoichiometry: | |
| Molecular Weight | 187.11 g/mol | Free Base: 114.19 g/mol ; 2 |
| CAS Number (Generic) | 25057-77-6 (Free Base) | Salt CAS varies by vendor/isomer |
| CAS Number (R-Isomer) | 1152110-23-0 | High-value chiral building block |
| Physical State | White to off-white crystalline solid | Hygroscopic; store under desiccant |
| Solubility | High in Water, DMSO, Methanol | Insoluble in non-polar organics (EtOAc, Hexane) |
Structural Logic & Stereochemistry
The "1,2-dimethyl" nomenclature indicates substitution at the N1 nitrogen and the adjacent C2 carbon. This creates a crowded steric environment around N1, reducing its nucleophilicity compared to the N4 nitrogen.
-
Chirality: The C2 position is a stereocenter. Drug development campaigns typically utilize the pure (R)- or (S)-enantiomer to probe the stereoelectronic requirements of a binding pocket.
-
Conformation: The ring predominantly adopts a chair conformation with the C2-methyl group in an equatorial position to minimize 1,3-diaxial interactions.
Regioselective Synthesis Protocol
Synthesizing 1,2-dimethylpiperazine requires overcoming a regioselectivity challenge. Direct methylation of 2-methylpiperazine typically favors the less sterically hindered N4 position, yielding 2,4-dimethylpiperazine (undesired). To force methylation at N1, a protection-deprotection strategy is required.
Strategic Workflow (Graphviz)
Figure 1: Regioselective synthesis pathway ensuring N1-methylation via N4-Boc protection.
Detailed Methodology
Step 1: Regioselective Protection (N4-Boc) The N4 nitrogen in 2-methylpiperazine is less hindered and more nucleophilic than N1.
-
Dissolve 2-methylpiperazine (1.0 eq) in DCM at 0°C.
-
Add Boc-anhydride (0.95 eq) dropwise. Note: Using a slight deficit of Boc prevents bis-protection.
-
Stir for 4 hours. Wash with water. The organic layer contains predominantly 4-Boc-2-methylpiperazine .
Step 2: N1-Methylation (Reductive Amination) With N4 blocked, methylation is forced to occur at N1.
-
Dissolve intermediate in MeOH.
-
Add aqueous Formaldehyde (37%, 5.0 eq) and Acetic Acid (cat.). Stir for 30 min to form the iminium ion.
-
Add Sodium Cyanoborohydride (NaCNBH
, 2.0 eq) slowly at 0°C. -
Stir overnight at room temperature.
-
Quench with saturated NaHCO
and extract with DCM.
Step 3: Deprotection and Salt Formation
-
Dissolve the N1-methylated intermediate in 1,4-dioxane.
-
Add 4M HCl in dioxane (excess, ~10 eq).
-
Stir for 2 hours. A white precipitate forms immediately.
-
Filter the solid under nitrogen (hygroscopic) and wash with diethyl ether.
Analytical Characterization & Self-Validation
To ensure the integrity of the synthesized compound, researchers must validate the substitution pattern. The key risk is accidental synthesis of the 1,4-isomer or 2,4-isomer.
NMR Validation Logic
-
Symmetry Check:
-
1,4-Dimethylpiperazine: Symmetric. The NMR shows simplified signals due to C2 symmetry.
-
1,2-Dimethylpiperazine: Asymmetric. Every carbon in the ring is magnetically non-equivalent.
-
-
Diagnostic Signals (
H NMR in D O):-
Look for two distinct methyl singlets/doublets .
-
C2-Methyl: Appears as a doublet at
ppm (coupling with C2-H). -
N1-Methyl: Appears as a singlet at
ppm (depending on pH/salt state). -
Validation: If you see only one methyl signal integration (relative to ring protons) or symmetry, the synthesis failed.
-
Handling the Salt for Analysis
The dihydrochloride salt is acidic. When running NMR in DMSO-
-
Recommendation: Perform a "shake-out" for analysis. Suspend a small sample in dilute NaOH/DCM, separate the organic layer, dry, and run NMR on the free base to see clear coupling constants.
Applications in Drug Discovery[8][9][10]
1,2-Dimethylpiperazine serves as a critical "exit vector" manager in structure-based drug design (SBDD).
Pharmacophore Integration (Graphviz)
Figure 2: Functional utility of the scaffold in medicinal chemistry campaigns.
Mechanistic Insight[11]
-
Conformational Lock: The C2-methyl group restricts the conformational flexibility of the piperazine ring. In kinase inhibitors, this can reduce the entropic penalty upon binding to the ATP pocket.
-
Metabolic Stability: Substitution at the C2 position can sterically hinder metabolic oxidation (N-dealkylation) at the adjacent nitrogen, potentially improving the half-life (
) of the drug candidate.
Safety & Handling (MSDS Highlights)
-
Hazards: The dihydrochloride salt is an irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Hygroscopicity: The salt is extremely hygroscopic. Exposure to air will result in the formation of a sticky gum, altering the effective molecular weight (due to water absorption) and ruining stoichiometric precision in reactions.
-
Storage: Store in a tightly sealed vial within a desiccator at room temperature.
References
-
ChemicalBook. (R)-1,2-Dimethylpiperazine dihydrochloride Product Data. Retrieved from .
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12201389 (1,2-Dimethylpiperazine). Retrieved from .
-
Wang, B., & Chu, D. (2011). Synthesis of 1,2-Dimethylpiperazine derivatives. Patent WO2011/130661.[5] BioMarin Pharmaceutical Inc.
-
Organic Syntheses. General Procedures for Piperazine Methylation. Retrieved from .
Sources
- 1. 1,2-DIMETHYL-PIPERAZINE | 25057-77-6 [chemicalbook.com]
- 2. (R)-1,2-Dimethyl-piperazine dihydrochloride, CasNo.1152110-23-0 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]
- 3. 1152110-23-0|(R)-1,2-Dimethylpiperazine dihydrochloride|BLD Pharm [bldpharm.com]
- 4. You are being redirected... [hit2lead.com]
- 5. 1,2-DIMETHYL-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
Positional Isomerism in Piperazines: A Comparative Technical Guide to 1,2- vs. 1,4-Dimethylpiperazine
Executive Summary
In the architecture of bioactive small molecules, the piperazine ring is a privileged scaffold, offering solubility modulation and defined vector geometry. However, the methylation pattern of this ring dictates its functional utility.
This guide distinguishes between 1,4-dimethylpiperazine (1,4-DMP) and 1,2-dimethylpiperazine (1,2-DMP) . While they share a molecular formula (
-
1,4-DMP is a symmetric, achiral, tertiary amine base used primarily as a non-nucleophilic catalyst or solubility enhancer.
-
1,2-DMP is an asymmetric, chiral building block containing a reactive secondary amine, serving as a critical linker in structure-activity relationship (SAR) campaigns.
Part 1: Structural & Stereochemical Architecture[1][2]
The fundamental difference lies in the substitution loci. 1,4-DMP is
Structural Comparison
| Feature | 1,4-Dimethylpiperazine | 1,2-Dimethylpiperazine |
| IUPAC Name | 1,4-dimethylpiperazine | 1,2-dimethylpiperazine |
| Substitution | ||
| Symmetry | ||
| Chirality | Achiral | Chiral (contains stereocenter at C2) |
| Amine Class | Bis-tertiary amine | Mixed tertiary ( |
| Conformation | Chair (methyls equatorial/axial dynamic) | Chair (C2-methyl prefers equatorial) |
Visualization of Structural Logic[1][2]
The following diagram illustrates the connectivity and the critical "reactive handle" present in 1,2-DMP but absent in 1,4-DMP.
Figure 1: Structural connectivity contrasting the bis-tertiary nature of 1,4-DMP with the reactive secondary amine handle of 1,2-DMP.
Part 2: Physicochemical Properties & Reactivity Profile[2]
The presence of the secondary amine in 1,2-DMP drastically alters its boiling point and basicity profile compared to the fully methylated 1,4-DMP.
Comparative Data Table
| Property | 1,4-Dimethylpiperazine | 1,2-Dimethylpiperazine | Implications for Research |
| CAS Number | 106-58-1 | 25057-77-6 (racemic) | Ensure correct CAS for procurement. |
| Boiling Point | 131–132 °C | 147–148 °C | 1,2-DMP forms stronger H-bonds, raising BP. |
| pKa (approx) | 1,2-DMP is a stronger base at the N4 position. | ||
| Water Solubility | Miscible | Miscible | Both are excellent solubilizing groups. |
| Nucleophilicity | Low (Steric bulk + no N-H) | High (at N4 position) | 1,2-DMP participates in |
Reactivity Causality[1][2]
-
1,4-DMP (The Catalyst): Lacking an N-H bond, 1,4-DMP cannot be acylated or alkylated without forming a quaternary ammonium salt. This chemical inertness, combined with its basicity, makes it an ideal proton scavenger or catalyst for polyurethane foams (e.g., catalyzing the polyol-isocyanate reaction).
-
1,2-DMP (The Scaffold): The N4 nitrogen is a secondary amine. In drug synthesis, this allows for regioselective functionalization . You can attach a fluorophore, a drug pharmacophore, or a protein-degrading warhead (PROTAC) to the N4 position while the N1-methyl and C2-methyl provide metabolic stability and stereochemical orientation.
Part 3: Experimental Protocols
Protocol A: Regioselective Functionalization of 1,2-Dimethylpiperazine
Objective: Synthesis of an amide derivative at the N4 position (Common in library synthesis). Rationale: The N1 nitrogen is tertiary and unreactive toward acylation. The N4 nitrogen is secondary and highly nucleophilic.
Materials:
-
1,2-Dimethylpiperazine (1.0 equiv)
-
Acyl Chloride (
) or Carboxylic Acid with HATUngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Dichloromethane (DCM) (anhydrous)
-
Triethylamine (
) (1.2 equiv)ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Workflow:
-
Preparation: Dissolve 1,2-dimethylpiperazine in anhydrous DCM (
) under nitrogen atmosphere. -
Base Addition: Add
to scavenge HCl generated during the reaction. Note: 1,2-DMP itself is basic, but using it as a sacrifice base is wasteful of the chiral material.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Acylation: Dropwise add the Acyl Chloride at 0°C.
-
Monitoring: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (System: 10% MeOH in DCM). The secondary amine spot (ninhydrin active) should disappear.
-
Workup: Wash with saturated
. The product remains in the organic layer. -
Validation:
-NMR will show the shift of protons adjacent to N4 and the retention of the N1-methyl singlet.
Protocol B: 1,4-Dimethylpiperazine as a Knoevenagel Catalyst
Objective: Use 1,4-DMP to catalyze the condensation of an aldehyde and malononitrile. Rationale: 1,4-DMP acts as a base to deprotonate the active methylene compound. Its steric bulk prevents it from acting as a nucleophile and attacking the aldehyde (preventing byproduct formation).
Workflow:
-
Mix: Combine aldehyde (1.0 equiv) and malononitrile (1.1 equiv) in Ethanol.
-
Catalyst: Add 1,4-dimethylpiperazine (10 mol%).
-
Reaction: Stir at RT. The product often precipitates out of the solution within 15–60 minutes.
-
Isolation: Filtration provides high-purity product without aqueous workup.
Part 4: Pharmaceutical Applications & Signaling Logic[1][2][3]
The "Linker" vs. "Cap" Concept
In Medicinal Chemistry, these two molecules serve distinct topological roles.
-
1,4-DMP is a "Cap": It terminates a chain. It is used to increase the
character and solubility of a drug (e.g., in certain antipsychotics). It cannot be extended further.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
1,2-DMP is a "Linker": It extends a chain. The C2-methyl group introduces a "twist" in the linker, which can lock the attached drug moiety into a preferred binding conformation, often improving potency over the unsubstituted piperazine.
Pathway Visualization[1]
Figure 2: Decision logic for selecting between piperazine isomers in drug design.
References
Technical Guide: Solubility Profiling & Purification of 1,2-Dimethylpiperazine Dihydrochloride
[1]
Executive Summary & Chemical Identity
1,2-Dimethylpiperazine dihydrochloride (CAS: 874530-67-1 for the generic salt form, stereoisomers vary) is a critical diamine intermediate often utilized as a chiral auxiliary or building block in pharmaceutical synthesis.[1]
The solubility differential between water and ethanol for this compound is not merely a physical property; it is the primary lever for its isolation, purification, and salt formation.[1][2] As a dihydrochloride salt, it exhibits a classic "High-Low" solubility profile :
-
Water: High solubility (driven by ion-dipole interactions and high dielectric constant).[2]
-
Ethanol: Low/Sparingly soluble (driven by lower dielectric constant and weaker solvation of the chloride counter-ions).[2]
This guide details the physicochemical mechanics driving this behavior and provides validated protocols for exploiting it.[2]
Physicochemical Mechanics of Solvation
To control the behavior of 1,2-dimethylpiperazine dihydrochloride, one must understand the thermodynamics of its solvation in protic solvents.[1]
The Solvation Landscape
The dissolution of the dihydrochloride salt (
| Parameter | Water ( | Ethanol ( | Impact on 1,2-DMP[3]·2HCl |
| Dielectric Constant ( | ~80 | ~24.5 | Water effectively shields the attraction between |
| Dipole Moment | 1.85 D | 1.69 D | Water forms a tighter, more energetic hydration shell around the chloride ions.[1][2] |
| Hydrogen Bonding | Donor/Acceptor | Donor/Acceptor | Both solvents H-bond, but water's 3D network accommodates the ionic charge density better than ethanol's alkyl-hindered structure.[1][2] |
Mechanism Visualization
The following diagram illustrates the competitive solvation pathways that dictate why water dissolves the salt while ethanol acts as an antisolvent.
Figure 1: Mechanistic divergence in solvation. Water stabilizes the dissociated ions, whereas ethanol favors tight ion-pairing, leading to precipitation.[1]
Solubility Data & Trends
While exact gram-per-liter values depend on the specific stereoisomer (cis/trans or R/S) and temperature, the following ranges are characteristic for small alkyl-piperazine dihydrochlorides.
| Solvent System | Solubility Estimate (25°C) | Temperature Response | Application |
| Pure Water | > 500 mg/mL | High | Primary solvent for dissolution. |
| Pure Ethanol | < 10 mg/mL | Low | Antisolvent for crystallization.[2] |
| Methanol | 20–50 mg/mL | Moderate | Intermediate solvent; often used for hot filtration. |
| 90:10 EtOH:H2O | 10–30 mg/mL | High | Ideal for recrystallization (dissolve hot, cool to precipitate).[2] |
Critical Insight: The "dihydrochloride" form is hygroscopic.[2] If your ethanol contains significant water (>5%), solubility will increase exponentially, leading to yield loss during purification. Always use anhydrous ethanol for precipitation steps. [2]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol if you need precise solubility data for a specific batch or stereoisomer.
-
Preparation: Weigh 500 mg of 1,2-dimethylpiperazine dihydrochloride into two separate 20 mL scintillation vials.
-
Solvent Addition:
-
Vial A (Water): Add water in 100 µL increments, vortexing for 1 minute between additions until clear.
-
Vial B (Ethanol): Add 5 mL of anhydrous ethanol. Cap and sonicate for 30 minutes at 25°C.
-
-
Equilibration: Agitate both vials for 24 hours at controlled temperature (25°C).
-
Sampling:
-
Centrifuge Vial B (Ethanol) to pellet undissolved solid.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed vial.
-
-
Quantification: Evaporate the solvent (Genevac or N2 stream) to dryness and weigh the residue.
-
Calculation:
[2]
-
Protocol B: Purification via Antisolvent Crystallization
This is the industry-standard method for purifying piperazine salts, exploiting the water/ethanol solubility difference.[1]
Objective: Remove non-polar impurities and hydrolysis byproducts.[2]
-
Dissolution: Dissolve crude 1,2-dimethylpiperazine dihydrochloride in the minimum volume of warm water (50°C).
-
Ratio: Approx. 0.8 mL water per gram of salt.[2]
-
-
Filtration (Optional): If insoluble particulates are present, filter hot through a glass frit.
-
Antisolvent Addition: While stirring rapidly, slowly add warm anhydrous ethanol (40°C).
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature (25°C) over 2 hours.
-
Chill in an ice bath (0–5°C) for another 2 hours to maximize yield.
-
-
Isolation: Filter the white crystalline solid under vacuum.
-
Wash: Wash the cake immediately with cold anhydrous ethanol (to remove residual water mother liquor).
-
Drying: Dry in a vacuum oven at 40°C over
or silica gel.
Workflow Visualization: Purification Logic
The following diagram outlines the decision tree for purifying this compound based on its solubility profile.
Figure 2: Purification workflow utilizing the "Dissolve in Water / Precipitate with Ethanol" strategy.[1]
References
-
Solubility of Piperazine Salts: Source: Solubility of Things.[2][4][5][6] "Piperazine Dihydrochloride Solubility." Url:[Link] Relevance: Confirms general class behavior: freely soluble in water, slightly soluble in alcohols.[2]
-
Recrystallization Methodologies: Source: Mettler Toledo.[2] "Recrystallization Guide: Process, Procedure, Solvents." Url:[Link] Relevance: Validates the antisolvent/cooling protocols described in Protocol B.
pKa values of 1,2-dimethylpiperazine dihydrochloride nitrogen atoms
An In-Depth Technical Guide to the pKa Values of 1,2-Dimethylpiperazine Dihydrochloride Nitrogen Atoms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Piperazine Basicity in Medicinal Chemistry
The piperazine moiety is a ubiquitous scaffold in pharmacologically active compounds, valued for its ability to impart desirable physicochemical properties such as aqueous solubility and metabolic stability.[1] The basicity of the two nitrogen atoms, quantified by their respective pKa values, is a critical determinant of a molecule's behavior in a biological environment.[2] These pKa values govern the protonation state of the molecule at physiological pH, which in turn influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4] For instance, the charge state affects membrane permeability, binding to target proteins, and off-target interactions.[5]
1,2-Dimethylpiperazine presents an interesting case due to the introduction of two methyl groups on the carbon framework of the piperazine ring. This substitution pattern is expected to modulate the basicity of the nitrogen atoms through electronic and steric effects, which may also be influenced by the stereoisomeric relationship (cis or trans) of the methyl groups.[6] As the compound is supplied as a dihydrochloride salt, both nitrogen atoms are protonated. The two pKa values, therefore, describe the stepwise deprotonation of the dicationic species (H₂A²⁺) to the monocationic (HA⁺) and neutral (A) forms.
Structural and Stereochemical Influences on the pKa of 1,2-Dimethylpiperazine
The basicity of the nitrogen atoms in 1,2-dimethylpiperazine is influenced by several factors:
-
Inductive Effect of Methyl Groups: Alkyl groups are weakly electron-donating. This inductive effect increases the electron density on the nitrogen atoms, thereby increasing their basicity (and the pKa of their conjugate acids).
-
Steric Effects: The presence of methyl groups on the carbon atoms adjacent to the nitrogen atoms can introduce steric hindrance, potentially affecting the solvation of the protonated form and thereby influencing its stability and pKa.[7]
-
Stereoisomerism: The relative orientation of the two methyl groups (cis or trans) will dictate the three-dimensional shape of the piperazine ring and the accessibility of the nitrogen lone pairs.[6] This can lead to differences in the pKa values between the cis and trans isomers. While specific data for 1,2-dimethylpiperazine is scarce, it is a well-established principle that stereochemistry can affect pKa.[6]
In comparison to the parent piperazine, which has pKa values of approximately 5.35 and 9.73 at 298 K, the methyl groups in 1,2-dimethylpiperazine are expected to increase the basicity.[2][8] However, N-methylation, as in 1,4-dimethylpiperazine, has been shown to decrease the pKa compared to piperazine, a phenomenon attributed to steric hindrance and solvation effects.[1] For C-alkylation, as in 2-methylpiperazine, a slight decrease in the first pKa and a minimal change in the second pKa compared to piperazine have been reported.[2] Based on these trends, it is reasonable to hypothesize that the pKa values of 1,2-dimethylpiperazine will be in a similar range to other C-alkylated piperazines.
Experimental Determination of pKa Values: A Validated Protocol
Potentiometric titration is a highly accurate and reliable method for determining pKa values.[3][9] The following protocol is a self-validating system designed for the determination of the two pKa values of 1,2-dimethylpiperazine dihydrochloride.
Materials and Instrumentation
-
1,2-Dimethylpiperazine dihydrochloride (of known purity)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for ionic strength adjustment
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or a manual burette
-
Magnetic stirrer and stir bar
-
Thermostatically controlled water bath or reaction vessel jacket
Step-by-Step Experimental Workflow
-
Preparation of the Analyte Solution:
-
Accurately weigh a sample of 1,2-dimethylpiperazine dihydrochloride to prepare a solution of approximately 5-10 mM. A higher concentration can be used, but solubility should be confirmed.
-
Dissolve the sample in a known volume of high-purity water containing a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[10]
-
The initial pH of this solution will be acidic due to the presence of the dihydrochloride salt.
-
-
Calibration of the pH Electrode:
-
Calibrate the pH meter using at least three standard buffer solutions that bracket the expected pKa range (e.g., pH 4.0, 7.0, and 10.0).[10] Ensure the temperature of the buffers and the sample solution are the same.
-
-
Titration Procedure:
-
Place a known volume (e.g., 50 mL) of the analyte solution in a thermostatted vessel and allow it to reach thermal equilibrium (e.g., 25 °C).
-
Immerse the calibrated pH electrode and the tip of the burette containing the standardized 0.1 M NaOH solution into the analyte solution.
-
Begin stirring the solution gently.
-
Add the NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
Record the pH of the solution after each addition, ensuring the reading has stabilized.
-
Continue the titration past the second equivalence point, until the pH of the solution becomes basic and stabilizes.
-
Visualization of the Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. uregina.ca [uregina.ca]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. mrupp.info [mrupp.info]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. homework.study.com [homework.study.com]
- 7. (PDF) p K a Values of Some Piperazines at (298, 303, 313, and 323) K [academia.edu]
- 8. researchgate.net [researchgate.net]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
Navigating the Safety Profile of 1,2-Dimethylpiperazine Dihydrochloride: A Technical Guide for Researchers
For drug development professionals and researchers engaged in novel synthesis, understanding the safety and handling protocols of specialized reagents is paramount. This guide provides an in-depth technical overview of the safety data for 1,2-dimethylpiperazine dihydrochloride, a heterocyclic building block utilized in pharmaceutical and chemical research.[1][2] Given the limited availability of a comprehensive, unified Safety Data Sheet (SDS), this document synthesizes available data for its isomers and provides a broader context based on the well-understood profile of piperazine derivatives to ensure the highest standards of laboratory safety.
Chemical Identity and Physicochemical Properties
1,2-Dimethylpiperazine dihydrochloride is a salt of the parent compound 1,2-dimethylpiperazine. It is important to note that this compound exists as different stereoisomers, primarily the (R)- and (S)-enantiomers, which may have distinct biological and toxicological profiles.[3][4] The dihydrochloride salt form generally enhances stability and water solubility.
| Property | Data | Source |
| Molecular Formula | C₆H₁₄N₂ · 2HCl | Santa Cruz Biotechnology |
| Molecular Weight | 187.11 g/mol | [3] |
| CAS Number | 485841-50-7 ((S)-isomer) | [3] |
| 1152110-23-0 ((R)-isomer) | [4] | |
| Appearance | White to yellowish crystalline powder or solid | Spectrum Chemical, CAMEO Chemicals |
| Storage | Store in a dry, well-ventilated place at room temperature.[4] Keep container tightly sealed. | [5][6][7] |
Hazard Identification and Classification
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H332: Harmful if inhaled.[4]
-
H335: May cause respiratory irritation.[4]
The signal word associated with these classifications is "Warning" .[4] It is prudent to handle all isomers of 1,2-dimethylpiperazine dihydrochloride as possessing these potential hazards.
Toxicological Profile: An Evidence-Based Assessment
Detailed toxicological studies on 1,2-dimethylpiperazine dihydrochloride are not extensively published. However, based on the known properties of piperazine and its derivatives, the following can be inferred:
-
Acute Toxicity: The compound is harmful if ingested or inhaled.[4] The oral LD50 for the related piperazine dihydrochloride is 4900 mg/kg in rats, suggesting moderate acute toxicity.
-
Skin and Eye Irritation: Direct contact is expected to cause skin and serious eye irritation.[4] Piperazine itself is known to be a skin and respiratory sensitizer, and can cause burns.[8]
-
Carcinogenicity and Mutagenicity: There is no data to suggest that 1,2-dimethylpiperazine dihydrochloride is carcinogenic or mutagenic. Major regulatory bodies have not classified it as a carcinogen.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical when handling this compound.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[9]
-
Eye Wash and Safety Shower: Eyewash stations and safety showers must be readily accessible in the immediate work area.[5][10]
Personal Protective Equipment (PPE) Workflow
The following diagram outlines the mandatory PPE workflow for handling 1,2-dimethylpiperazine dihydrochloride.
Caption: PPE and Handling Workflow for 1,2-Dimethylpiperazine Dihydrochloride.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure. The following flowchart details the recommended procedures.
Caption: First Aid Procedures for Exposure to 1,2-Dimethylpiperazine Dihydrochloride.
Handling, Storage, and Stability
Proper handling and storage are essential to maintain the integrity of the compound and ensure a safe laboratory environment.
-
Handling: Avoid generating dust.[6] Use non-sparking tools and take precautionary measures against static discharge.[7][11] Do not eat, drink, or smoke in handling areas.[5]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5][10] Keep containers tightly closed to prevent absorption of moisture, as piperazine derivatives can be hygroscopic.[8][10]
-
Stability: The compound is generally stable under recommended storage conditions.[10]
Accidental Release and Disposal
In the event of a spill, follow these procedures:
-
Evacuate: Clear the area of all personnel not involved in the cleanup.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a dry cleanup method; avoid creating dust.[6] Collect the spilled material in a sealed container for disposal.[5]
-
Decontaminate: Clean the spill area thoroughly with water.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6] This may require disposal as hazardous waste.[5]
Concluding Remarks for the Practicing Scientist
While 1,2-dimethylpiperazine dihydrochloride is a valuable research chemical, the publicly available safety data is incomplete. Therefore, a cautious and conservative approach to handling is warranted. Researchers should treat this compound with the same level of care as other potentially hazardous piperazine derivatives. Adherence to the protocols outlined in this guide, in conjunction with a thorough risk assessment for the specific experimental context, is essential for maintaining a safe and productive research environment.
References
-
Ataman Kimya. PIPERAZINE. [Link]
-
New Jersey Department of Health. Piperazine - HAZARD SUMMARY. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Piperazine - Safety Data Sheet. [Link]
-
Wit Pharma. (2S)-1,2-dimethylpiperazine dihydrochloride CAS NO.485841-50-7. [Link]
-
PubChem. (S)-1,2-Dimethylpiperazine. [Link]
-
PubChem. 1,2-Dimethylhydrazine dihydrochloride. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 1,4-Dimethylpiperazine. (2025-04-14). [Link]
-
MDPI. Substituted Piperazines as Novel Potential Radioprotective Agents. (2020-01-25). [Link]
Sources
- 1. zhiyan1.lookchem.com [zhiyan1.lookchem.com]
- 2. 1,2-DIMETHYL-PIPERAZINE | 25057-77-6 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. achmem.com [achmem.com]
- 5. nj.gov [nj.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. sds.edqm.eu [sds.edqm.eu]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Recrystallization & Purification of 1,2-Dimethylpiperazine Dihydrochloride
This Application Note is structured as a comprehensive technical guide for researchers and process chemists. It synthesizes chemical principles with practical, field-proven methodologies for the purification of 1,2-dimethylpiperazine dihydrochloride.
Executive Summary
The purification of 1,2-dimethylpiperazine dihydrochloride presents a classic challenge in amine salt chemistry: balancing high water solubility with the need for selective crystallization. Unlike its free base, the dihydrochloride salt is a polar ionic lattice that demands a high-polarity protic solvent for dissolution and a medium-polarity aprotic anti-solvent to induce controlled nucleation.
Recommended Solvent System:
-
Primary Solvent (Dissolution): Methanol (MeOH) or Ethanol (EtOH).
-
Anti-Solvent (Precipitation): Diethyl Ether (
), Acetone, or Isopropanol (IPA). -
Isomer Control: Methanol is the preferred solvent for differentiating cis and trans diastereomers, as the trans-isomer typically exhibits lower solubility in pure methanol.
Chemical Context & Solubility Logic
The Physicochemical Challenge
1,2-dimethylpiperazine dihydrochloride is a small, rigid, diamine salt. Its crystal lattice is stabilized by strong ionic interactions between the protonated nitrogens and chloride counter-ions.
-
Hygroscopicity: The salt is prone to absorbing atmospheric moisture, leading to "oiling out" rather than crystallizing.
-
Stereochemistry: The compound exists as cis (meso-like characteristics) and trans (enantiomeric pair) isomers. Recrystallization is often the most effective non-chromatographic method to enrich the thermodynamically more stable isomer (often trans in salt forms due to packing efficiency).
Solvent Selection Matrix
The following table outlines the solubility profile based on dielectric constants and empirical salt behavior.
| Solvent Class | Representative Solvents | Interaction with Substrate | Role in Protocol |
| High Polarity Protic | Water | High Solubility. Hard to remove; risk of hydrate formation. | Avoid (unless necessary) |
| Medium Polarity Protic | Methanol, Ethanol | Ideal. Dissolves salt at boiling point; moderate solubility at RT. | Primary Solvent |
| Medium Polarity Aprotic | Acetone, Acetonitrile | Low/No Solubility. Miscible with alcohols.[1][2] | Anti-Solvent |
| Low Polarity | Diethyl Ether, Hexane | Insoluble. Induces rapid precipitation. | Anti-Solvent (Aggressive) |
Detailed Experimental Protocols
Protocol A: The "Solvent/Anti-Solvent" Method (Standard Purity)
Best for: General purification, removing colored impurities, and bulk salt formation.
Reagents:
-
Crude 1,2-dimethylpiperazine dihydrochloride
-
Anhydrous Methanol (MeOH)
-
Diethyl Ether (
) or Acetone (dry)
Procedure:
-
Dissolution: Place 5.0 g of crude salt in a 100 mL Erlenmeyer flask. Add anhydrous MeOH in small portions (start with 15 mL) while heating to a gentle reflux (
).-
Note: If insoluble particulates remain after adding 25 mL, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
-
Concentration: If excess solvent was used, concentrate the filtrate by rotary evaporation until the solution becomes slightly viscous or crystals just begin to form.
-
Nucleation: Remove from heat. While the solution is still warm (approx.[3]
), add the Anti-Solvent (Ether or Acetone) dropwise.-
Visual Cue: Stop adding when a faint, persistent cloudiness (turbidity) appears.
-
-
Crystallization: Add 1-2 drops of MeOH to clear the turbidity. Cap the flask and allow it to cool slowly to room temperature undisturbed.
-
Optimization: Once at RT, place the flask in a refrigerator (
) for 4-12 hours to maximize yield.
-
-
Isolation: Filter the white crystalline solid under vacuum (Schlenk frit or Büchner funnel). Wash the cake with a cold 1:1 mixture of MeOH/Ether, then pure Ether.
-
Drying: Dry in a vacuum oven at
over or silica gel to remove trace solvent and prevent hygroscopic uptake.
Protocol B: Diastereomeric Enrichment (Isomer Separation)
Best for: Increasing the ratio of trans-isomer (typically less soluble).
Reagents:
-
Mixture of cis/trans-1,2-dimethylpiperazine dihydrochloride
-
Absolute Ethanol (EtOH)
Procedure:
-
Slurry Formation: Suspend the crude salt mixture in Absolute Ethanol (10 mL per gram of salt).
-
Reflux Digestion: Heat the suspension to reflux (
) for 1 hour. Unlike Protocol A, do not add enough solvent to fully dissolve everything if the goal is enrichment.-
Mechanism: The thermodynamic isomer (often trans) will ripen into the solid phase, while the kinetic isomer (cis) or impurities remain enriched in the mother liquor.
-
-
Hot Filtration: Filter the mixture while hot. The solid collected is the enriched fraction.
-
Filtrate Recovery: Cool the filtrate to recover the secondary crop (enriched in the other isomer).
-
Validation: Analyze both fractions via
-NMR ( ) to determine the diastereomeric ratio (dr).
Critical Control Points & Troubleshooting
"Oiling Out"
Symptom: The compound separates as a gummy oil instead of crystals. Cause:
-
Presence of water (compound is hygroscopic).
-
Anti-solvent added too rapidly.
-
Temperature dropped too quickly. Remedy:
-
Re-heat the mixture until the oil redissolves.
-
Add more Primary Solvent (MeOH).
-
Seed the solution with a pure crystal of the target salt.
-
Scratch the inner wall of the flask with a glass rod to induce nucleation.
Hygroscopicity Management
Since piperazine salts are hygroscopic, all solvents should be dried (e.g., over molecular sieves). Filtration should be performed rapidly, or under an inert atmosphere (Nitrogen/Argon) if the ambient humidity is high (>50%).
Process Visualization (Workflow)
The following diagram illustrates the decision logic for the purification process.
Figure 1: Decision tree for the recrystallization of 1,2-dimethylpiperazine dihydrochloride, highlighting critical steps to prevent oiling out.
Characterization Standards
To validate the success of the recrystallization, compare against these expected parameters:
-
Appearance: White to off-white crystalline powder.
-
Melting Point:
(decomposition). Note that the exact point varies significantly between cis and trans isomers. -
-NMR (
):-
Look for the methyl doublets at
ppm. -
Cis/Trans differentiation: The chemical shift of the ring protons and the splitting pattern of the methyl groups will differ.[4] Trans isomers typically show simpler symmetry in spectra compared to cis (meso) forms depending on the solvent environment.
-
References
-
Vertex Pharmaceuticals. (2013). Process for the preparation of piperazine compounds and hydrochloride salts thereof.[2][5][6][7] US Patent 8,569,498 B2. Link
-
Massachusetts Institute of Technology (MIT). (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Link
-
PubChem. (2025).[8] Piperazine Dihydrochloride Compound Summary. National Center for Biotechnology Information. Link
-
Phillips, D. R. (1975). Separation and purification of cis and trans isomers of cyclohexanediamine.[4][9] US Patent 3,880,925. Link
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers [mdpi.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. thegoodscentscompany.com [thegoodscentscompany.com]
- 7. US8569498B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents [patents.google.com]
- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Application Note: Quantitative Liberation of 1,2-Dimethylpiperazine Free Base
[1]
Abstract & Scope
This application note details the protocol for the conversion of 1,2-dimethylpiperazine dihydrochloride (
This guide utilizes a "Salting-Out" Assisted Liquid-Liquid Extraction (LLE) methodology. By saturating the aqueous phase with electrolytes and utilizing high-pH control, we force the partition coefficient (
Chemical Properties & Safety Profile[1][2][3][4]
Before proceeding, verify the physicochemical properties of the target and precursor.
| Property | 1,2-Dimethylpiperazine | 1,2-Dimethylpiperazine (Free Base) |
| CAS Number | 87976-50-3 (generic salt) | 25057-77-6 |
| Physical State | White Crystalline Solid | Colorless to Pale Yellow Liquid |
| MW ( g/mol ) | 187.11 | 114.19 |
| Boiling Point | N/A (Decomposes) | ~151–153 °C (at 760 mmHg) |
| Solubility | High (Water), Low (Organics) | High (Water), Moderate (DCM, Ether) |
| pKa | ~5.3 (N4), ~9.3 (N1) | Basic (pH > 11 in solution) |
| Hazards | Irritant (Skin/Eye) | Corrosive , Flammable, Hygroscopic |
Critical Safety Note: Piperazine free bases are potent sensitizers and corrosive to mucous membranes. All operations must be performed in a fume hood. The free base readily absorbs atmospheric
to form solid carbamates; minimize air exposure.
Experimental Protocol: Salting-Out Extraction
Reagents & Equipment
-
Precursor: 1,2-Dimethylpiperazine dihydrochloride.
-
Base: Sodium Hydroxide (NaOH), 10 M solution (preferred) or pellets.
-
Salting Agent: Sodium Chloride (NaCl), solid.
-
Solvent: Dichloromethane (DCM) or Diethyl Ether (
).-
Note: DCM is preferred for higher solubility; Ether is preferred if easier evaporation is required.
-
-
Drying Agent: Potassium Hydroxide (KOH) pellets or Anhydrous Sodium Sulfate (
). -
Equipment: Separatory funnel, rotary evaporator, pH strip (range 10-14), vacuum distillation setup.
Step-by-Step Methodology
Phase 1: Dissolution and Neutralization
-
Dissolution: Dissolve 10.0 g (approx. 53 mmol) of the dihydrochloride salt in the minimum amount of deionized water (approx. 15–20 mL). The solution will be acidic.
-
Basification: Place the vessel in an ice bath (
). Slowly add 10 M NaOH dropwise with stirring.-
Target: pH
12. -
Observation: A mild exotherm will occur. The solution may become cloudy initially and then clear as the free base forms (it is water-miscible).
-
Why 10M? Using a concentrated base minimizes the total aqueous volume, making the subsequent extraction more efficient.
-
Phase 2: The "Salting Out" Effect (Critical Step)
-
Saturation: Add solid NaCl to the basic solution until no more dissolves (saturation point).
-
Mechanism:[1] The high ionic strength of the aqueous phase disrupts the hydration shell of the organic amine (Common Ion Effect/Salting Out), significantly increasing its partition into the organic solvent.
-
Phase 3: Exhaustive Extraction
-
Extraction: Transfer the mixture to a separatory funnel. Extract with Dichloromethane (DCM) (
mL).-
Technique: Shake vigorously for 2 minutes, venting frequently. Allow layers to separate completely. The organic (DCM) layer will be at the bottom.
-
-
Pooling: Combine the organic extracts.
Phase 4: Drying and Concentration
-
Drying: Dry the combined organic phase over KOH pellets (preferred for amines) or anhydrous
for 15 minutes.-
Expert Tip: KOH is superior for amines as it removes trace water and neutralizes any potential trace acid carryover, preventing the amine from reverting to a salt.
-
-
Filtration: Filter off the drying agent into a clean round-bottom flask.
-
Concentration: Remove the solvent using a rotary evaporator.
-
Settings: Bath temp
, mild vacuum (start at 400 mbar, lower to 100 mbar). -
Caution: The free base is somewhat volatile (bp ~150°C). Do not use high vacuum (< 20 mbar) or high heat for prolonged periods during solvent removal, or you will lose product.
-
Phase 5: Final Purification (Distillation)
-
Distillation: For high purity (>99%), perform a short-path distillation on the crude oil.
-
Collect the fraction boiling at 151–153 °C (atmospheric) or approx. 50–55 °C at 15 mmHg .
-
-
Storage: Store immediately under Argon/Nitrogen at
.
Process Visualization (Workflow)
The following diagram illustrates the logical flow and phase separation dynamics.
Figure 1: Workflow for the "Salting-Out" extraction of hydrophilic amine free bases.
Quality Control & Validation
To ensure the protocol was successful, validate the product using the following metrics:
| Method | Expected Result (Free Base) | Diagnostic Note |
| Upfield shift of | Lack of broad | |
| Silver Nitrate Test | Negative (No precipitate). | Dissolve trace product in water; add |
| GC-MS | Single peak, | Verify absence of solvent peaks (DCM). |
| Appearance | Clear, colorless liquid.[2] | Yellowing indicates oxidation; cloudiness indicates water. |
Troubleshooting Guide
-
Low Yield? The amine is likely still in the aqueous phase. Re-saturate the aqueous layer with NaCl and perform continuous extraction (e.g., using a Soxhlet liquid-liquid extractor) with Chloroform.
-
Emulsions? Piperazines can act as surfactants. If an emulsion forms, filter the biphasic mixture through a pad of Celite or wait for separation.
-
Solid Formation? If a white solid forms upon exposure to air, the amine has reacted with
. Distill again and store under inert gas.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 25057-77-6, 1,2-Dimethylpiperazine. Retrieved from [Link]
-
Reich, H. J. (2023). pKa Data Compilation: Amines. University of Wisconsin-Madison. Retrieved from [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for amine purification techniques).
Application Note: 1,2-Dimethylpiperazine as a Scaffold for Isobaric Tag Synthesis
Abstract
This guide details the chemical synthesis and application of 1,2-dimethylpiperazine (1,2-DMP) as a core reporter scaffold for isobaric mass tags (similar to TMT® or iTRAQ®). While commercial reagents often utilize 2,6-dimethylpiperazine or N-methylpiperazine, the 1,2-DMP scaffold offers unique advantages in stereochemical resolution and reporter ion mass shifting. This protocol covers the end-to-end workflow: from scaffold selection and isotopic coding to linker attachment and NHS-ester activation.
Introduction: The Chemistry of Multiplexing
Isobaric labeling allows the simultaneous mass spectrometry (MS) analysis of multiple samples (multiplexing). The core principle relies on reagents that are chemically identical (isobaric) but isotopically distinct.[1][2]
The Anatomy of a Tag
A functional isobaric tag based on 1,2-DMP consists of three specific regions:
-
Reporter Group (1,2-DMP): The 1-methyl-2-methylpiperazine moiety. It contains a tertiary amine (N1) that retains the positive charge after fragmentation, generating the reporter ion signal.
-
Balancer Group (Linker): Usually a carbonyl-containing alkyl chain (e.g., acetyl or propionyl). It balances the mass differences in the reporter so the total tag mass remains constant across the set.[1][3]
-
Reactive Group (NHS Ester): An N-hydroxysuccinimide ester that covalently binds to peptide N-termini and Lysine
-amines.
Mechanism of Action
Upon High-Energy Collision Dissociation (HCD), the amide bond between the Reporter (N4 of piperazine) and the Balancer (Carbonyl) fragments.
-
Result: The 1,2-DMP moiety flies as a low-mass reporter ion (e.g., m/z 113–121 range depending on isotopes).
-
Rationale for 1,2-DMP: Unlike symmetric piperazines, 1,2-DMP is chiral. This allows for the potential separation of diastereomers if needed, but more importantly, the C2-methyl group provides steric bulk near the fragmentation site, potentially influencing fragmentation kinetics and reporter ion yield [1].
Chemical Structure & Fragmentation Pathway[4][5][6]
The following diagram illustrates the structural logic and the specific fragmentation event that yields the reporter ion.
Caption: Structural anatomy of a 1,2-DMP isobaric tag and its fragmentation into a detectable reporter ion.
Synthesis Protocol
Strategic Planning: Isotope Encoding
To create a "plex" (e.g., 6-plex), you must synthesize the 1,2-DMP scaffold using isotopically labeled precursors.
-
Heavy Methyls: Use
or for N-methylation. -
Heavy Ring Carbons: Synthesize the piperazine ring from
-labeled amino acids (e.g., Alanine + N-methyl-Glycine derivatives).
Step-by-Step Synthesis Workflow
Reagents Required:
-
1,2-Dimethylpiperazine (1-methyl-2-methylpiperazine) [Scaffold]
-
Benzyl bromoacetate [Linker Precursor]
-
Palladium on Carbon (Pd/C) [Catalyst]
-
N,N'-Disuccinimidyl carbonate (DSC) or NHS/EDC [Activation]
-
Triethylamine (TEA) [Base]
-
Dichloromethane (DCM), Anhydrous
Phase 1: Linker Attachment (N-Alkylation)
The goal is to attach the balancer (linker) to the secondary amine (N4) of the 1,2-DMP. The N1 amine is tertiary and relatively unreactive towards alkylation under controlled conditions.
-
Dissolution: Dissolve 10 mmol of 1,2-dimethylpiperazine in 50 mL of anhydrous DCM.
-
Base Addition: Add 12 mmol of TEA. Cool reaction to 0°C.
-
Alkylation: Dropwise add 10 mmol of Benzyl bromoacetate .
-
Note: Benzyl protection is preferred over methyl/ethyl esters because it can be removed via hydrogenolysis, avoiding hydrolysis conditions that might degrade the tag.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours. Monitor via TLC (MeOH/DCM 1:9).
-
Workup: Wash with water (3x), dry over MgSO4, and concentrate. Purify via flash chromatography.
-
Yield Target: >85%
-
Phase 2: Deprotection (Hydrogenolysis)
Remove the benzyl group to expose the free carboxylic acid.
-
Setup: Dissolve the intermediate from Phase 1 in Methanol.
-
Catalyst: Add 10% Pd/C (5% w/w).
-
Reduction: Stir under
atmosphere (balloon pressure) for 2-4 hours. -
Filtration: Filter through Celite to remove Pd/C. Evaporate solvent.
-
Result: 2-(1,2-dimethylpiperazin-4-yl)acetic acid.
-
Phase 3: Activation (NHS Ester Formation)
Convert the carboxylic acid to the amine-reactive NHS ester.
-
Dissolution: Dissolve the acid (from Phase 2) in anhydrous Dioxane or DMF.
-
Coupling: Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of DCC (N,N'-Dicyclohexylcarbodiimide) .
-
Alternative: Use DSC (N,N'-Disuccinimidyl carbonate) with TEA for a cleaner reaction byproduct profile [2].
-
-
Reaction: Stir overnight at RT.
-
Purification: Filter off the DCU urea byproduct. Precipitate the product using cold ether or hexane.
-
Storage: Store at -20°C under Argon. Moisture sensitive.
Synthesis Logic Diagram
Caption: Step-by-step synthetic route from raw scaffold to activated reagent.
Quality Control & Validation
Analytical Checkpoints
| Method | Parameter | Acceptance Criteria |
| 1H-NMR | Structure Verification | Distinct singlets for N-methyl (~2.3 ppm) and C-methyl doublets. Absence of benzyl peaks (after Phase 2). |
| LC-MS (ESI) | Purity & Mass | >95% purity. Observed mass must match theoretical [M+H]+ within 5 ppm. |
| Hydrolysis Test | Reactivity | Incubate aliquot with Butylamine. Shift in LC retention time indicates active NHS ester. |
Protocol Validation (Self-Check)
To ensure the protocol worked before committing precious samples:
-
Labeling Test: React the synthesized tag with a standard peptide (e.g., BSA digest) at pH 8.5 (TEAB buffer).
-
MS/MS Analysis: Run on Q-Exactive or Orbitrap.
-
Reporter Signal: Check for the specific reporter ion (e.g., m/z 126.1 for non-isotope enriched, or specific heavy masses).
-
Success Indicator: High intensity reporter ion in the low mass region; >98% labeling efficiency of peptide N-termini/Lysines.
-
References
-
Thompson, A., et al. (2003).[4][5][6] Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS.[5][6] Analytical Chemistry, 75(8), 1895–1904.[4][5][7][6]
-
Rauniyar, N., & Yates, J. R. (2014). Isobaric labeling-based relative quantification in shotgun proteomics. Journal of Proteome Research, 13(12), 5293–5309.
-
Thermo Fisher Scientific. (n.d.).[8][9] TMT Labeling Reagents Chemistry. Thermo Fisher Patents/Docs.
-
Xiang, F., et al. (2010). N,N-Dimethyl Leucines as Novel Isobaric Tandem Mass Tags for Quantitative Proteomics. Analytical Chemistry, 82(7), 2817–2825.
Sources
- 1. mdpi.com [mdpi.com]
- 2. N, N-Dimethyl Leucines as Novel Isobaric Tandem Mass Tags for Quantitative Proteomics and Peptidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isobaric labeling - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Proteome Data Analysis of Tandem Mass Tags Labeled Samples | Springer Nature Experiments [experiments.springernature.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
Application Note: Purification of Piperazine Derivatives via Cation Exchange Chromatography
Executive Summary
Piperazine derivatives are ubiquitous in medicinal chemistry, serving as core scaffolds in anthelmintics, antihistamines, and antipsychotics. Their purification is often complicated by their high polarity, which makes silica gel chromatography difficult (resulting in streaking and poor resolution).
This guide details a "Catch-and-Release" protocol using Strong Cation Exchange (SCX) resins. This method exploits the basicity of the piperazine nitrogen atoms (pKa ~9.8 and ~5.6) to selectively bind the target molecule while washing away non-basic impurities, followed by a controlled release. This approach is superior to liquid-liquid extraction for polar derivatives that partition poorly into organic solvents.
Scientific Foundation: The Mechanism of Capture
Physicochemical Properties
Piperazine is a cyclic diamine.[1] To purify it effectively, one must understand its ionization states.[2]
-
Nitrogen 1 (Secondary Amine): pKa
9.7 – 9.8. -
Nitrogen 2 (Secondary Amine): pKa
5.3 – 5.6.
At a pH below 5.0, piperazine exists predominantly as a dication (
Resin Selection Strategy
For robust purification, Strong Cation Exchange (SCX) resins functionalized with sulfonic acid groups (
| Feature | Strong Cation Exchange (SCX) | Weak Cation Exchange (WCX) |
| Functional Group | Sulfonic Acid ( | Carboxylic Acid ( |
| pKa of Resin | < 1 (Always ionized) | ~4–5 (pH dependent) |
| Binding Capacity | High, independent of pH | Low at acidic pH |
| Application | Recommended. Best for "Catch & Release" of strong bases like piperazines. | Specialized separation of species with similar pKas. |
| Common Brands | Dowex 50W, Amberlyst 15, SCX-Silica | Amberlite IRC, CM-Cellulose |
Mechanism of Action Visualization
The following diagram illustrates the "Catch-and-Release" logic flow, distinguishing between the loading (acidic) and elution (basic) phases.
Figure 1: The logical workflow of SCX purification. Blue nodes indicate preparation, Green indicates capture, Yellow indicates purification (washing), and Red indicates recovery.
Detailed Protocol: Batch & Column "Catch-and-Release"
This protocol is optimized for Dowex 50WX8 (polystyrene-divinylbenzene matrix) or silica-based SCX cartridges.
Materials
-
Resin: Dowex 50WX8 (Hydrogen form, 200-400 mesh) OR Silica-SCX cartridges.
-
Loading Solvent: Methanol (MeOH) or Water (pH adjusted to ~3 with HCl).
-
Wash Solvent: MeOH.
-
Elution Solvent: 2.0 M Ammonia (
) in Methanol.-
Preparation: Mix 7 M aqueous
with MeOH or bubble gas into MeOH.
-
Resin Activation (Crucial for Bulk Resin)
Commercial resins often contain polymeric fines and may not be fully in the
-
Slurry the resin in 3M HCl for 30 minutes.
-
Decant and wash with Deionized (DI) Water until the filtrate is neutral (pH ~7).
-
Wash with MeOH to dehydrate (if loading in organic solvent).
-
Expert Tip: Do not allow polystyrene resins to dry out completely; they can crack or channel.
Step-by-Step Purification Procedure
Step 1: Sample Loading (The "Catch")
-
Dissolve the crude piperazine derivative in a minimum amount of MeOH.
-
Check pH.[3][4][5][6][7] If pH > 6, add dilute HCl or Acetic Acid until pH is ~3-4.
-
Why? This ensures the piperazine is fully protonated (
or ) to maximize affinity for the sulfonate groups.
-
-
Apply the solution to the resin column at a flow rate of ~1-2 mL/min.
-
Retention Check: Collect the flow-through. Spot on TLC. It should contain only impurities (non-basic compounds). If the product is in the flow-through, the resin capacity is exceeded.
Step 2: Washing (The "Purify")
-
Flush the column with 5–10 column volumes (CV) of MeOH.
-
Optional: If the impurity is water-soluble salts, include a water wash step before the final MeOH wash.
-
Monitor the eluate by TLC/UV. Continue washing until no UV-active material elutes.
Step 3: Elution (The "Release")
-
Switch solvent to 2M
in MeOH . -
Soak the column for 5–10 minutes before flowing.
-
Mechanism:[6] The ammonia (
) is a stronger base than the resin-bound piperazine. It deprotonates the piperazine, breaking the ionic bond with the sulfonate group.
-
-
Elute slowly. Collect fractions.
-
Combine product-containing fractions and concentrate under reduced pressure.
Advanced Separation: Mono- vs. Di-substituted Piperazines
A common synthetic challenge is separating mono-alkylated piperazine (desired) from di-alkylated byproduct (impurity) and unreacted piperazine.
Differentiation Strategy:
-
Mono-substituted: Two basic nitrogens, but steric hindrance and electronic effects slightly alter pKa.
-
Di-substituted: Two basic nitrogens, often more lipophilic.
-
Unsubstituted: Highly polar, two accessible basic nitrogens.
Gradient Elution Protocol
Instead of a "flash" release with ammonia, use an Ionic Strength Gradient .
-
Column: High-resolution SCX (e.g., 10 µm particle size).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0) in 10% ACN.
-
Mobile Phase B: 20 mM Potassium Phosphate buffer (pH 3.0) + 1.0 M NaCl in 10% ACN.
-
Gradient: 0% B to 100% B over 30 minutes.
-
Theory: As
concentration increases, it competes with the piperazine derivatives for binding sites. Species with lower charge density or weaker binding affinity will elute first.[3]
-
Troubleshooting & Expert Insights
Common Failure Modes
| Issue | Probable Cause | Corrective Action |
| Product in Flow-Through | pH too high during load. | Acidify sample to pH < 4 before loading. |
| Resin capacity exceeded. | Use more resin. Typical capacity is ~1.0 meq/mL. | |
| Low Recovery | Product stuck on resin. | Increase Ammonia concentration to 7M in MeOH or use TEA/MeOH. |
| Hydrophobic interaction. | Use 50% DCM / 50% MeOH as the solvent base (if resin tolerates DCM). | |
| High Backpressure | Resin swelling. | Polystyrene resins swell significantly in organics. Pack column in the solvent you intend to use. |
The "Heat of Neutralization" Warning
When switching from Acidic wash to Basic elution (Ammonia), an exothermic reaction occurs on the column.
-
Risk: On large scale (>100g resin), this heat can cause solvent boiling or resin bed disruption.
-
Mitigation: Perform a "neutralization gradient" or use a jacketed column for cooling.
Equilibrium Visualization
The species distribution is critical for binding. The graph below shows the protonation states of a generic piperazine.
Sources
- 1. uregina.ca [uregina.ca]
- 2. FAQs on Purification with Ion Exchange Chromatography | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 3. chromtech.com [chromtech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. O-glycan preparation for MS analysis (all sample types) | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 7. Weak or Strong Cation Exchange in Ion Exchange Chromatography - HPLC Primer [mtc-usa.com]
Application Notes and Protocols for Peptide Labeling with 1,2-dimethylpiperazine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Reagent for Carboxyl Group Modification in Peptides
The precise chemical modification of peptides is a cornerstone of modern proteomics, drug discovery, and diagnostics. Labeled peptides serve as invaluable tools for a myriad of applications, including quantitative proteomics, fluorescence imaging, and the development of targeted therapeutics.[1] While numerous reagents exist for the modification of amine and thiol groups, the targeted labeling of carboxyl groups on the C-terminus or acidic amino acid side chains (aspartic and glutamic acid) offers a complementary strategy for peptide functionalization.
This document introduces 1,2-dimethylpiperazine dihydrochloride as a novel reagent for the derivatization of peptide carboxyl groups. The piperazine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties.[2] The presence of two methyl groups on the piperazine ring provides a unique mass signature, making it a potentially useful tool for mass spectrometry-based applications. As a secondary amine, 1,2-dimethylpiperazine can be coupled to carboxylic acids using standard peptide coupling chemistry, offering a straightforward and efficient method for peptide modification.[3][4][5]
These application notes provide a comprehensive guide to the use of 1,2-dimethylpiperazine dihydrochloride in peptide labeling, from the underlying chemistry to detailed experimental protocols and analytical characterization of the final product.
Chemical Properties and Reaction Principle
1,2-dimethylpiperazine dihydrochloride is a water-soluble, stable salt of the cyclic secondary amine, 1,2-dimethylpiperazine.[6][7][8] The core of its utility in peptide labeling lies in the nucleophilicity of its secondary amine, which can form a stable amide bond with an activated carboxylic acid.
The labeling reaction proceeds via a two-step mechanism, facilitated by a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Activation of the Carboxyl Group: The peptide's C-terminal carboxyl group or the side chain carboxyl group of an aspartic or glutamic acid residue is activated by the coupling reagent (e.g., HATU) to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: The secondary amine of 1,2-dimethylpiperazine acts as a nucleophile, attacking the activated carboxyl group to form a stable amide bond and releasing the coupling agent byproducts.
This reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the solubility of all reactants.[9] A non-nucleophilic base, like diisopropylethylamine (DIPEA), is added to neutralize the dihydrochloride salt and to facilitate the reaction.
Caption: Reaction scheme for peptide labeling.
Experimental Protocols
Materials and Reagents
-
Peptide of interest with at least one carboxyl group
-
1,2-dimethylpiperazine dihydrochloride
-
HATU (or other suitable peptide coupling reagent)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Reversed-Phase HPLC system with a C18 column
-
Mass Spectrometer (e.g., ESI-MS)
-
NMR Spectrometer
Protocol 1: Labeling of a Peptide with 1,2-dimethylpiperazine dihydrochloride
This protocol provides a general method for labeling a peptide. The molar ratios of reagents may need to be optimized for specific peptides.
-
Peptide Dissolution: Dissolve the peptide in a minimal amount of anhydrous DMF to a final concentration of 1-5 mg/mL.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of 1,2-dimethylpiperazine dihydrochloride in anhydrous DMF.
-
Prepare a 100 mM stock solution of HATU in anhydrous DMF.
-
Prepare a 200 mM stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the dissolved peptide.
-
Add 1,2-dimethylpiperazine dihydrochloride stock solution to achieve a 5-fold molar excess over the peptide.
-
Add HATU stock solution to achieve a 4.9-fold molar excess over the peptide.
-
Add DIPEA stock solution to achieve a 10-fold molar excess over the peptide.
-
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours with continuous stirring, protected from light.[9]
-
Reaction Quenching: Quench the reaction by adding 0.1% TFA in water.
Protocol 2: Purification of the Labeled Peptide by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides and their derivatives.[10][11] The separation is based on the hydrophobicity of the molecules.[12]
-
System Preparation:
-
Equilibrate the RP-HPLC system with a C18 column using a mobile phase of 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile).
-
-
Sample Injection: Inject the quenched reaction mixture onto the column.
-
Elution Gradient: Elute the labeled peptide using a linear gradient of Solvent B, typically from 5% to 65% over 30 minutes. The optimal gradient may vary depending on the hydrophobicity of the peptide.
-
Fraction Collection: Monitor the elution profile at 210-220 nm and collect fractions corresponding to the major product peak.[11]
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with the desired purity.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified labeled peptide as a powder.
Caption: Experimental workflow from labeling to analysis.
Analytical Characterization
Thorough characterization of the labeled peptide is crucial to confirm the success of the labeling reaction and the purity of the final product. Mass spectrometry and NMR spectroscopy are powerful tools for this purpose.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the labeled peptide, confirming the addition of the 1,2-dimethylpiperazine moiety.[14]
-
Expected Mass Shift: The covalent attachment of 1,2-dimethylpiperazine (C6H14N2, molecular weight ≈ 114.19 g/mol ) will result in a mass increase of approximately 114.19 Da for the peptide.
-
Procedure:
-
Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight of the labeled peptide.
-
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| 1,2-dimethylpiperazine | C6H14N2 | 114.1157 |
| Expected Mass Adduct | C6H12N2 | 112.1000 |
Note: The mass adduct reflects the loss of two hydrogen atoms (one from the peptide's carboxyl group and one from the piperazine's amine) during amide bond formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the site of labeling and the integrity of the peptide backbone.[15][16]
-
Expected Spectral Changes:
-
Appearance of new signals in the aliphatic region of the 1H NMR spectrum corresponding to the methyl and methylene protons of the 1,2-dimethylpiperazine ring.
-
Shifts in the signals of the amino acid residue at the labeling site.
-
2D NMR experiments, such as HSQC and HMBC, can be used to definitively assign the new signals and confirm the covalent linkage.
-
-
Procedure:
-
Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
-
Acquire 1D and 2D NMR spectra.
-
Compare the spectra of the labeled peptide with that of the unlabeled precursor to identify the structural changes.
-
Caption: Analytical validation logic.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The combination of RP-HPLC purification with MS and NMR analysis provides a robust system for ensuring the quality of the final labeled peptide.
-
HPLC: Provides a clear indication of the reaction's success by showing the conversion of the starting material to a new, typically more hydrophobic, product. It also ensures the purity of the final compound.
-
Mass Spectrometry: Confirms that the new product has the expected molecular weight, validating the covalent attachment of a single 1,2-dimethylpiperazine moiety.
-
NMR Spectroscopy: Offers unambiguous structural confirmation, ensuring that the label is attached at the intended carboxyl group and that the rest of the peptide structure remains intact.
By following these integrated protocols, researchers can be confident in the identity, purity, and structural integrity of their 1,2-dimethylpiperazine-labeled peptides.
References
- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au.
- Stable Isotope Labeled (SIL) Peptides. SB-PEPTIDE.
- Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ornithine-Containing Peptides. BenchChem.
- HPLC Analysis and Purific
- A case study on the analysis of exenatide using NMR spectroscopy. News-Medical.net.
- Peptide Purification Process & Methods: An Overview. Bachem.
- Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2. Thermo Fisher Scientific.
- Characterizing Bioconjugates: A Comparative Guide to Mass Spectrometry and NMR. BenchChem.
- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. American Chemical Society.
- Selection and Synthesis to Analysis: Stable Isotope-Labeled Peptides for Proteomic Applications.
- Isotope Labeled Peptides: Precision Tools for Research. JPT Peptide Technologies.
- Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to
- Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures.
- Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au.
- Characterization of Peptide-Preservative Interaction and Reversibility by NMR Spectroscopy.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI.
- Peptide Resin Loading Protocols. MilliporeSigma.
- Preparative RP-HPLC Method For Purifying Peptides.
- The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- A Tale of Two Rings: Piperazine and Piperidine Deriv
- Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons.
- 1,2-dimethylpiperazine dihydrochloride hydr
- CAS 198896-00-3: (2R,5S)-1-benzyl-2,5-dimethyl-piperazine dihydrochloride. CymitQuimica.
- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers.
- (R)-1,2-Dimethylpiperazine dihydrochloride. BLD Pharm.
- Studying Peptide-Metal Ion Complex Structures by Solution-St
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.
- 1,2-Dimethylpiperazine dihydrochloride. Santa Cruz Biotechnology.
- 1,2-DIMETHYL-PIPERAZINE. ChemicalBook.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Application Notes and Protocols: 1-(2-chloroethyl)
- Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. MDPI.
- Multiplex peptide stable isotope dimethyl labeling for quantit
- Peptide Labeling. Sigma-Aldrich.
- Stable Isotope Dimethyl Labeling.
- Bioconjug
- Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization.
- Diketopiperazine. Wikipedia.
Sources
- 1. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. You are being redirected... [hit2lead.com]
- 7. CAS 198896-00-3: (2R,5S)-1-benzyl-2,5-dimethyl-piperazine … [cymitquimica.com]
- 8. scbt.com [scbt.com]
- 9. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ukisotope.com [ukisotope.com]
- 15. news-medical.net [news-medical.net]
- 16. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Importance of N-Alkylated 1,2-Dimethylpiperazine
An Application Guide to the N-Alkylation of 1,2-Dimethylpiperazine: Protocols, Mechanistic Insights, and Optimization Strategies
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs. Its unique physicochemical properties—two basic nitrogen atoms that can serve as hydrogen bond acceptors and donors—allow for fine-tuning of a molecule's solubility, lipophilicity, and pharmacokinetic profile. The N-alkylation of piperazine derivatives is a fundamental transformation that enables the introduction of diverse substituents, crucial for exploring structure-activity relationships (SAR) during drug discovery.
This guide focuses specifically on the N-alkylation of 1,2-dimethylpiperazine, an unsymmetrical piperazine derivative. The presence of methyl groups at the C2 position introduces steric hindrance and creates two chemically distinct nitrogen atoms (N1 and N4), presenting unique synthetic challenges and opportunities. The primary hurdles in its functionalization are:
-
Regioselectivity: The two nitrogen atoms exhibit different steric and electronic environments, leading to preferential alkylation at one site over the other.
-
Over-alkylation: The mono-alkylated product is often more nucleophilic than the starting material, which can lead to the formation of undesired N,N'-dialkylated byproducts.
As a Senior Application Scientist, this document provides not just protocols, but the underlying chemical logic to empower researchers to rationally select and optimize reaction conditions for the successful and selective N-alkylation of 1,2-dimethylpiperazine. We will explore the two primary methodologies—Direct Alkylation and Reductive Amination—providing detailed, field-proven protocols and troubleshooting insights.
Methodology 1: Direct Alkylation via Nucleophilic Substitution
Direct N-alkylation is a classic and straightforward approach based on the SN2 reaction mechanism. The piperazine nitrogen acts as a nucleophile, attacking an electrophilic alkylating agent, such as an alkyl halide or sulfonate.
The success of this method hinges on careful control of stoichiometry and reaction conditions to manage selectivity. For 1,2-dimethylpiperazine, the N4 nitrogen is generally less sterically hindered than the N1 nitrogen (adjacent to a methyl group), making it the more likely site for initial alkylation. However, a mixture of regioisomers is still possible and should be anticipated.
Causality Behind Experimental Choices:
-
Alkylating Agent: Alkyl iodides are the most reactive, followed by bromides and chlorides. For less reactive amines or to prevent over-alkylation, using a less reactive halide (e.g., chloride) or a sulfonate (e.g., mesylate, tosylate) can be advantageous.[1]
-
Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential. Its role is to neutralize the proton generated on the piperazine nitrogen after alkylation, thereby regenerating its nucleophilicity and driving the reaction to completion. Stronger, more aggressive bases like sodium hydride (NaH) can be used but may promote side reactions.[2]
-
Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are ideal as they effectively solvate the base's cation while not interfering with the nucleophilicity of the amine.[2]
-
Temperature: Reactions are often initiated at room temperature and may require heating to reflux to proceed at a reasonable rate, depending on the reactivity of the electrophile.[3]
Experimental Protocol: Mono-N-Alkylation with an Alkyl Bromide
Objective: To synthesize N-benzyl-1,2-dimethylpiperazine.
Materials:
-
1,2-Dimethylpiperazine (1.2 equivalents)
-
Benzyl bromide (1.0 equivalent)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous potassium carbonate (2.0 equiv.).
-
Add a magnetic stir bar, followed by anhydrous acetonitrile to create a slurry.
-
Add 1,2-dimethylpiperazine (1.2 equiv.) to the suspension. Using a slight excess of the piperazine can statistically favor mono-alkylation, though this may complicate purification.[3]
-
With vigorous stirring, add benzyl bromide (1.0 equiv.) dropwise via syringe at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C for MeCN) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon consumption of the limiting reagent (benzyl bromide), cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel to separate the desired mono-alkylated product from unreacted starting material and any di-alkylated byproduct.
Data Summary: Typical Conditions for Direct Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Alkyl Bromide | K₂CO₃ | MeCN | Reflux | 4-12 | 60-85 | [2],[3] |
| Alkyl Iodide | K₂CO₃ | DMF | 25-60 | 2-8 | 70-90 | [2] |
| Benzyl Chloride | Cs₂CO₃ | DMF | 80 | 6 | ~80 | [2] |
| Alkyl Mesylate | DIPEA | CH₂Cl₂ | 25 | 12 | 65-80 | [4] |
Methodology 2: Reductive Amination
Reductive amination is a powerful and often higher-yielding alternative to direct alkylation, particularly for installing alkyl groups from aldehydes and ketones.[4] The reaction proceeds in two stages:
-
Nucleophilic attack of the piperazine nitrogen on the carbonyl carbon to form a carbinolamine intermediate.
-
Dehydration to an iminium ion, which is then reduced in situ by a mild reducing agent.
This method offers superior control over mono-alkylation because the iminium ion intermediate is more readily reduced than the carbonyl starting material, preventing the secondary amine product from reacting further with another equivalent of the aldehyde/ketone.
Causality Behind Experimental Choices:
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used, making this a highly versatile method.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for many applications.[3][4] It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the intermediate iminium ion. It also tolerates mildly acidic conditions which help to catalyze iminium ion formation. Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but are highly toxic.[5]
-
Solvent: Chlorinated solvents like dichloroethane (DCE) or dichloromethane (DCM) are commonly used, as they are compatible with the reducing agent and effectively dissolve the reactants.[3]
Experimental Protocol: Reductive Amination with an Aldehyde
Objective: To synthesize N-(cyclohexylmethyl)-1,2-dimethylpiperazine.
Materials:
-
1,2-Dimethylpiperazine (1.0 equivalent)
-
Cyclohexanecarboxaldehyde (1.1 equivalents)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloroethane (DCE), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 1,2-dimethylpiperazine (1.0 equiv.) and cyclohexanecarboxaldehyde (1.1 equiv.) in anhydrous DCE.
-
Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 10 minutes. An exothermic reaction may be observed.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-16 hours).[3]
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Experimental Workflow & Logic
To aid in the planning and execution of experiments, the following diagrams illustrate the general workflow and the decision-making process for selecting an appropriate N-alkylation method.
Caption: General experimental workflow for N-alkylation reactions.
Caption: Decision tree for selecting an N-alkylation methodology.
Advanced Strategy: The Protecting Group Approach for Regiocontrol
When precise regioselectivity and guaranteed mono-alkylation are paramount, a protecting group strategy is the most robust approach.[2] By temporarily "blocking" one nitrogen atom, the other can be functionalized selectively. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its ease of introduction and clean removal under acidic conditions.[6]
Workflow:
-
Mono-protection: React 1,2-dimethylpiperazine with one equivalent of di-tert-butyl dicarbonate (Boc₂O). The reaction will yield a mixture of products, but the desired mono-protected regioisomers can be separated chromatographically.
-
N-Alkylation: The isolated mono-Boc-protected piperazine is then subjected to N-alkylation using either direct alkylation or reductive amination conditions. The reaction will occur exclusively on the free secondary amine.
-
Deprotection: The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to yield the pure, mono-alkylated product.[2]
Caption: Workflow for the protecting group strategy.
Conclusion and Future Perspectives
The N-alkylation of 1,2-dimethylpiperazine is a critical transformation for synthesizing novel chemical entities in drug discovery. While direct alkylation offers a rapid and straightforward route, reductive amination provides superior control and versatility. For ultimate control over regioselectivity and to prevent di-alkylation, a protecting group strategy is the most reliable method.
Recent advances, such as the use of microwave-assisted heating, can dramatically reduce reaction times for all these methods, enhancing throughput in a research setting.[2][7] Furthermore, emerging technologies like photoredox catalysis are opening new avenues for C-N bond formation under exceptionally mild conditions, promising to further expand the synthetic toolbox for functionalizing complex amines like 1,2-dimethylpiperazine.[8] By understanding the mechanistic principles behind each method, researchers can confidently navigate the challenges of selectivity and achieve their synthetic goals with precision and efficiency.
References
- Various Authors. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Google Vertex AI.
- Tajbakhsh, M., et al. (n.d.). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. ScienceDirect.
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives. BenchChem.
- Whitmore, F. C. (1959). Purification of piperazine. Google Patents.
-
Luccini, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]
-
An, H., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. BenchChem.
-
Kelley, C. P., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Retrieved from [Link]
-
Gao, R., & Canney, D. J. (2010). A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines. Journal of Organic Chemistry. Retrieved from [Link]
-
Zare, A., et al. (2023). The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. MDPI. Retrieved from [Link]
-
Dow, N. W., et al. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Princeton University. Retrieved from [Link]
-
Roundtable, A. G. P. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS. Retrieved from [Link]
Sources
- 1. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 5. sanad.iau.ir [sanad.iau.ir]
- 6. benchchem.com [benchchem.com]
- 7. The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles | MDPI [mdpi.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
The Piperazine Scaffold: From Privileged Structure to Potent Catalyst in Asymmetric Synthesis
Introduction: The Untapped Catalytic Potential of the 1,2-Dimethylpiperazine Core
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, including two strategically placed nitrogen atoms, allow it to enhance the pharmacokinetic profiles of drug candidates.[2][3] Beyond its role as a structural component, the inherent 1,2-diamine functionality within substituted piperazines, such as 1,2-dimethylpiperazine, presents significant, yet underexplored, potential for catalysis in organic synthesis. The arrangement of the nitrogen atoms allows for bifunctional activation of substrates, a key principle in many catalytic cycles.
While direct catalytic applications of the parent 1,2-dimethylpiperazine are not extensively documented in peer-reviewed literature, its chiral derivatives have emerged as powerful tools in the realm of asymmetric synthesis. These catalysts, often synthesized from readily available amino acid precursors, leverage the rigid, C2-symmetric piperazine backbone to create a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations.
This technical guide will delve into the application of chiral 1,2-substituted piperazines as catalysts, providing detailed protocols and mechanistic insights for researchers in organic synthesis and drug development. We will explore their utility in both organocatalysis and cooperative metal catalysis, demonstrating the versatility of the piperazine scaffold in the synthesis of complex, enantioenriched molecules.
Application I: Asymmetric Michael Addition of Aldehydes to Nitroalkenes via Enamine Catalysis
The conjugate addition of carbon nucleophiles to α,β-unsaturated compounds, known as the Michael addition, is a fundamental carbon-carbon bond-forming reaction. The development of asymmetric organocatalytic versions of this reaction has been a significant area of research. Chiral piperazines, functioning as secondary amine organocatalysts, have proven to be highly effective in this transformation, proceeding through an enamine intermediate.
Causality of Catalyst Design and Mechanism
The catalytic cycle, as illustrated below, is initiated by the reaction of the chiral piperazine catalyst with an aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks the nitroalkene in a stereocontrolled fashion. The chirality of the piperazine backbone dictates the facial selectivity of this addition, leading to the preferential formation of one enantiomer of the product. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product. The C2-symmetry of the catalyst is crucial for minimizing the number of competing diastereomeric transition states, thereby enhancing enantioselectivity.
Figure 1: Catalytic cycle for the asymmetric Michael addition.
Protocol 1: Synthesis of a C2-Symmetric Chiral Piperazine Catalyst
This protocol is adapted from the synthesis of C2-symmetric piperazines derived from amino acids, which are then used as organocatalysts.[4]
Materials:
-
Boc-protected amino acid (e.g., Boc-L-Alanine)
-
Amino acid methyl ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride)
-
Coupling agents (e.g., EDCI, HOBt)
-
Base (e.g., N-methylmorpholine)
-
Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Reducing agent (e.g., NaBH₄/TiCl₄)
Procedure:
-
Dipeptide Formation:
-
To a solution of Boc-L-Alanine (1.0 eq) in DCM, add EDCI (1.2 eq), HOBt (1.2 eq), and N-methylmorpholine (2.5 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add L-Alanine methyl ester hydrochloride (1.0 eq) and stir at room temperature overnight.
-
Work up the reaction by washing with aqueous HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
-
Cyclization to Diketopiperazine:
-
Treat the resulting dipeptide with a suitable acid (e.g., TFA in DCM) to remove the Boc group.
-
Neutralize the reaction mixture and induce cyclization by heating in a suitable solvent (e.g., methanol) to form the corresponding diketopiperazine.
-
-
Reduction to Piperazine:
-
Suspend the diketopiperazine in dry THF.
-
Add a solution of NaBH₄/TiCl₄ (prepared separately) dropwise at 0 °C.
-
Reflux the reaction mixture for 12 hours.
-
Quench the reaction carefully with methanol at 0 °C, followed by aqueous workup.
-
Purify the resulting C2-symmetric chiral piperazine by column chromatography.
-
Protocol 2: Asymmetric Michael Addition
This protocol describes the use of the synthesized chiral piperazine as a catalyst for the addition of an aldehyde to a nitroalkene.[4]
Materials:
-
Aldehyde (e.g., Butyraldehyde, 1.0 eq)
-
Nitroalkene (e.g., trans-β-nitrostyrene, 1.2 eq)
-
Chiral piperazine catalyst (5-20 mol%)
-
Solvent (e.g., DCM/hexane 1:2, or isopropanol)
Procedure:
-
Reaction Setup:
-
Dissolve the chiral piperazine catalyst (10 mol%) and the aldehyde in the chosen solvent in a reaction vessel.
-
Stir the solution at the desired temperature (e.g., 0 °C to room temperature).
-
Add the nitroalkene to the solution.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral Michael adduct.
-
-
Analysis:
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the crude product.
-
Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) analysis on a chiral stationary phase.
-
Data Summary: Catalyst Performance
The performance of the chiral piperazine catalyst is highly dependent on the reaction conditions. The following table summarizes typical results for the Michael addition of butyraldehyde to trans-β-nitrostyrene.[4]
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 10 | DCM/hexane (1:2) | 25 | 5 | 85 | 88:12 | 79 |
| 10 | DCM/hexane (1:2) | 0 | 48 | 80 | 97:3 | 84 |
| 10 | iPrOH | 25 | 24 | 75 | 92:8 | 75 |
| 20 | DCM/hexane (1:2) | 25 | 5 | 90 | 88:12 | 79 |
Application II: Asymmetric Acylation of meso-1,2-Diols
Chiral piperazine derivatives can also serve as effective ligands in metal-catalyzed reactions. In this application, a C2-symmetric piperazine, in cooperation with a copper(II) salt, catalyzes the asymmetric benzoylation of meso-1,2-diols, providing optically active monobenzoates with high enantioselectivity.[5]
Mechanism and Role of the Piperazine Ligand
In this cooperative catalytic system, the chiral piperazine acts as a ligand that coordinates to the copper(II) center, creating a chiral Lewis acidic environment. This chiral copper complex then activates the acylating agent (e.g., benzoyl chloride), facilitating its transfer to one of the two enantiotopic hydroxyl groups of the meso-diol. The stereochemical outcome is determined by the specific geometry of the copper-piperazine complex and its interaction with the diol substrate.
Figure 2: Proposed workflow for copper-catalyzed asymmetric acylation.
Protocol 3: Asymmetric Benzoylation of a meso-1,2-Diol
This protocol is based on the work of Shirai and colleagues.[5]
Materials:
-
meso-1,2-Diol (e.g., cis-1,2-cyclohexanediol, 1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
C2-symmetric chiral piperazine catalyst (5 mol%)
-
CuCl₂ (5 mol%)
-
Base (e.g., Triethylamine, 1.2 eq)
-
Solvent (e.g., THF)
Procedure:
-
Catalyst Formation in situ:
-
In a dry reaction flask under an inert atmosphere, dissolve the chiral piperazine catalyst and CuCl₂ in THF.
-
Stir the mixture at room temperature for 1 hour to allow for complex formation.
-
-
Reaction Execution:
-
Cool the solution to the desired temperature (e.g., -20 °C).
-
Add the meso-1,2-diol, followed by triethylamine.
-
Add benzoyl chloride dropwise to the reaction mixture.
-
-
Monitoring and Quenching:
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
-
Purification and Analysis:
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess of the chiral monobenzoate by chiral HPLC.
-
Data Summary: Enantioselectivity in Asymmetric Acylation
The following table presents representative results for the asymmetric benzoylation of various meso-1,2-diols using a chiral piperazine-copper catalyst system.[5]
| Substrate (meso-1,2-Diol) | Yield (%) | ee (%) |
| cis-1,2-Cyclohexanediol | 95 | 92 |
| cis-1,2-Cyclopentanediol | 92 | 88 |
| meso-Hydrobenzoin | 90 | 95 |
Conclusion and Future Outlook
The 1,2-disubstituted piperazine framework represents a versatile and powerful platform for the development of novel catalysts for asymmetric synthesis. While the direct catalytic applications of 1,2-dimethylpiperazine remain an area ripe for exploration, its chiral derivatives have demonstrated exceptional efficacy in both organocatalytic and metal-catalyzed transformations. The ability to readily synthesize these catalysts from the chiral pool, combined with their high performance in key bond-forming reactions, underscores their value to the synthetic chemistry community.
Future research in this area will likely focus on expanding the scope of reactions catalyzed by chiral piperazines, developing novel piperazine-based ligands for a broader range of metals, and exploring the immobilization of these catalysts on solid supports for enhanced recyclability and application in continuous flow systems. As the demand for enantiomerically pure compounds in the pharmaceutical and materials science industries continues to grow, the humble piperazine scaffold is poised to play an increasingly important role as a source of innovative and practical catalysts.
References
-
D. Nakamura, K. Kakiuchi, K. Koga, R. Shirai, Org. Lett., 2006 , 8, 6139-6142. ([Link])
-
M. T. Barros, P. M. P. Gois, A. M. F. Phillips, Eur. J. Org. Chem., 2007 , 339-345. ([Link])
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles, Org. Biomol. Chem., 2020 , 18, 4247-4263. ([Link])
-
Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction, Catalysts, 2022 , 12, 438. ([Link])
- CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google P
-
Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols, Org. Lett., 2006 , 8, 6139-6142. ([Link])
-
Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols, PubMed, 2006 . ([Link])
-
Catalytic asymmetric synthesis of 1,2-diamines, Chem. Soc. Rev., 2024 . ([Link])
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality, MDPI, 2023 . ([Link])
-
Catalytic asymmetric synthesis of 1,2-diamines, RSC Publishing, 2024 . ([Link])
-
1,2-Diamines as the Amine Sources in Amidation and Rhodium-Catalyzed Asymmetric Reductive Amination Cascade Reactions, ACS Publications, 2022 . ([Link])
-
Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes, Docentes FCT NOVA, 2006 . ([Link])
-
Asymmetric Synthesis Using Chiral Piperazine. I. Asymmetric Synthesis of 2-Substituted Alcohol and Carboxylic Acid by Diastereoselective Alkylation of Chiral Diamides Derived from Piperazines, Oxford Academic, 2006 . ([Link])
-
Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols - Organic Letters, Figshare, 2006 . ([Link])
-
Asymmetric synthesis using chiral piperazines. Part 3. Enantioselective addition of dialkylzincs to aryl aldehydes catalysed by chiral piperazines, RSC Publishing, 1987 . ([Link])
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines, RSC Publishing, 2012 . ([Link])
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines, DR-NTU, 2011 . ([Link])
-
Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis, ChemRxiv, 2022 . ([Link])
-
Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis, ResearchGate, 2022 . ([Link])
-
Computational Study on Data Integration in Chiral Catalyst Design: A Case Study Using Michael Addition Reactions, ACS Publications, 2025 . ([Link])
-
Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions, ACS Publications, 2004 . ([Link])
-
An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate, White Rose Research Online, 2022 . ([Link])
-
Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine, IS MUNI, 2014 . ([Link])
Sources
- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Piperazine-Based Buffers in Biological Assays
This Application Note and Protocol guide details the preparation, selection, and optimization of piperazine-based buffers (HEPES, PIPES, HEPPS/EPPS) for high-sensitivity biological assays.
Technical Guide & Standard Operating Procedures
Introduction: The Piperazine Advantage
In precision biological assays—ranging from cell culture to enzyme kinetics—pH stability is not merely a background condition; it is an active experimental variable. Among the "Good’s Buffers" developed by Norman Good, the piperazine-ring family (HEPES, PIPES, HEPPS) stands out for its zwitterionic nature, high solubility (with specific exceptions), and minimal membrane permeability.
Unlike phosphate buffers, which can precipitate divalent cations (
Core Piperazine Buffers
| Buffer | Full Name | pKa (25°C) | Useful pH Range | Key Characteristic |
| PIPES | Piperazine-N,N′-bis(2-ethanesulfonic acid) | 6.76 | 6.1 – 7.5 | Low metal binding; insoluble in water without base.[1] |
| HEPES | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | 7.48 | 6.8 – 8.2 | High solubility; gold standard for cell culture. |
| HEPPS (EPPS) | 4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid | 8.00 | 7.3 – 8.7 | Higher pH range; suitable for electrophoresis. |
Scientific Selection Guide
Selecting the correct buffer requires balancing pH range with experimental interferences.
Decision Logic for Buffer Selection
The following decision tree illustrates the selection process based on assay constraints.
Figure 1: Decision matrix for selecting piperazine-based buffers based on pH requirements and assay interference risks.
Critical Preparation Protocols
General Safety & Purity Standards
-
Water Quality: Use only Type I Ultrapure water (18.2 MΩ·cm) to prevent metal ion contamination.
-
Endotoxin Control: For cell culture, use endotoxin-free glassware and filter-sterilize (0.22 µm). Do not autoclave HEPES/PIPES solutions intended for cell culture if they contain glucose, as this causes caramelization. Pure buffer stocks can be autoclaved, but filtration is preferred to minimize oxidative degradation.
-
Temperature Compensation: The pKa of Good's buffers changes with temperature.
-
HEPES
: -0.014. -
Implication: If you adjust HEPES to pH 7.50 at 25°C, it will be ~7.33 at 37°C. Always adjust pH at the temperature the assay will be performed, or calculate the offset.
-
Protocol A: Preparation of 1 M HEPES Stock (1 L)
Target: 1.0 M HEPES, pH 7.3 (at 37°C) for Cell Culture. Note: To achieve pH 7.3 at 37°C, we must adjust to pH ~7.47 at 25°C .
-
Weighing: Weigh 238.3 g of HEPES (Free Acid) [MW: 238.3 g/mol ].
-
Dissolution: Add the powder to a beaker containing 750 mL of Ultrapure water.
-
Observation: HEPES is highly soluble; the solution will turn clear quickly.
-
-
pH Adjustment (The Critical Step):
-
Place the beaker on a magnetic stirrer.
-
Calibrate pH meter at 25°C.
-
Add 10 N NaOH (approx. 20-25 mL required) slowly.
-
Target: Adjust to pH 7.47 - 7.50 .
-
-
Volume Correction: Transfer to a 1 L volumetric flask. Rinse the beaker with water and add to the flask. Top up to the 1 L mark.
-
Sterilization: Filter through a 0.22 µm PES or PVDF membrane into a sterile bottle.
-
Storage: Store at 4°C in the dark. (HEPES can generate hydrogen peroxide when exposed to ambient light for long periods).
Protocol B: Preparation of 1 M PIPES Stock (1 L)
Target: 1.0 M PIPES, pH 6.8. Challenge: PIPES free acid will NOT dissolve in water until the pH approaches neutral.
-
Weighing: Weigh 302.4 g of PIPES (Free Acid) [MW: 302.37 g/mol ].
-
Suspension: Add powder to 600 mL of Ultrapure water.
-
Observation: The powder will form a milky white slurry. Do not panic; this is normal.
-
-
Solubilization via Alkalization:
-
Add solid NaOH pellets (~60 g) OR 10 N NaOH solution slowly while stirring.
-
Mechanism:[2][3] As the pH rises above 6.0, the sulfonate groups deprotonate, and the solution will suddenly clear.
-
Caution: The reaction is exothermic. Monitor temperature. If the solution gets hot (>30°C), let it cool before final pH adjustment to ensure accuracy.
-
-
Final pH Adjustment: Once clear, carefully adjust to pH 6.8 using dilute NaOH or HCl.
-
Volume Correction: Dilute to 1 L with Ultrapure water.
-
Sterilization: Filter sterilize (0.22 µm). Do not autoclave PIPES if avoiding radical formation is critical.
Quality Control & Troubleshooting
QC Parameters
| Parameter | Acceptance Criteria | Method |
| Appearance | Clear, colorless, particulate-free | Visual Inspection |
| pH Accuracy | ± 0.02 units of target | Calibrated pH Meter |
| Osmolarity | 1 M Stock: >1000 mOsm/kg (Dilute to 1x to check) | Freezing Point Osmometer |
| Endotoxin | < 0.1 EU/mL (for cell culture) | LAL Assay |
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| PIPES won't dissolve | pH is too low (<6.0). | Add more NaOH.[3] PIPES requires conversion to the salt form to solubilize.[4] |
| Yellowing of HEPES | Photo-oxidation / Radical formation. | Discard. Store new batches in amber bottles or wrapped in foil. |
| Precipitation in Media | Interaction with Calcium/Magnesium. | While rare for piperazines, high concentrations (>50mM) can affect solubility constants. Reduce buffer concentration. |
| Assay Interference | Protein assay incompatibility.[1][5][6] | HEPES/PIPES interfere with Lowry assays. Switch to BCA or Bradford assays. |
Visual Workflow: Buffer Preparation
Figure 2: Step-by-step workflow for the preparation of 1 M piperazine buffer stocks.
References
-
Good, N. E., et al. (1966).[7][8] Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 466–467.[7]
-
GoldBio. (n.d.). HEPES Buffer Stock Solution Protocol. Gold Biotechnology Application Notes.
-
Thermo Fisher Scientific. (n.d.). Piperazine (PIPES) Buffer Solutions: Technical Overview.
-
Grady, J. K., et al. (1988).[7] Radicals from "Good's" buffers.[5][7] Analytical Biochemistry, 173(1), 111–115.[7]
-
Promega. (n.d.). Temperature Dependence of pH for Commonly Used Buffers. Promega Technical Reference.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. How to solve the problem of insoluble PIPES buffer powder? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. goldbio.com [goldbio.com]
- 5. Buffers - ITW Reagents [itwreagents.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Biological buffers pKa calculation [reachdevices.com]
Troubleshooting & Optimization
removing residual water from 1,2-dimethylpiperazine dihydrochloride
Topic: Removal of Residual Water & Hygroscopicity Management[1]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing stoichiometry errors in downstream coupling reactions (e.g., amide coupling, SNAr) or difficulty handling 1,2-dimethylpiperazine dihydrochloride (1,2-DMP·2HCl) due to "clumping" or deliquescence.
The Core Challenge: As a dihydrochloride salt, 1,2-DMP·2HCl is highly hygroscopic. While the salt form stabilizes the volatile free base, it creates a crystal lattice that avidly binds atmospheric moisture. Failure to remove this water results in:
-
Stoichiometric Mismatch: Excess water acts as a nucleophile or proton source, quenching sensitive reagents (e.g., acid chlorides, isocyanates).
-
Weighing Errors: The mass you weigh includes variable water weight, leading to under-loading of the amine.
Module 1: Diagnostic & Validation
Before attempting drying, confirm the state of your material.
1.1 Is it Surface Water or Lattice Hydrate?
-
Surface Water: Adsorbed loosely. Removed by mild heat/vacuum.
-
Lattice Water: Incorporated into the crystal structure. Requires energy (heat) or chemical displacement to remove.
1.2 Recommended Analytical Check: Karl Fischer (KF)
CRITICAL WARNING: Standard KF titration can be problematic with free amines, but 1,2-DMP·2HCl is an acidic salt , which simplifies the process. However, you must ensure the KF solvent system is buffered correctly.
| Parameter | Recommendation | Mechanism/Reasoning |
| Method | Volumetric KF (Direct Injection) | Coulometric cells may foul if the salt precipitates. |
| Solvent | Methanol : Formamide (2:1) | The salt has poor solubility in pure methanol. Formamide aids solubility at room temp. |
| Buffer | Imidazole-based (Standard) | The HCl salt is acidic. Ensure your titrant has sufficient buffering capacity to prevent pH drop, which slows the KF reaction.[1] |
| Expected Water | < 1.0% (w/w) | High purity specification.[2] |
Module 2: Primary Drying Protocols
We provide two protocols. Protocol A is for standard purification. Protocol B is for "wet" batches or bulk recovery where the material has absorbed significant moisture.
Protocol A: Vacuum Desiccation (The "Gentle" Method)
Best for: Small batches (<50g), removing surface moisture, maintaining crystal morphology.
Prerequisites:
-
Vacuum Oven capable of < 10 mbar.[3]
-
Desiccant: Phosphorus Pentoxide (
) or KOH pellets.
Step-by-Step:
-
Preparation: Spread the 1,2-DMP·2HCl in a thin layer on a glass or PTFE drying tray. Do not pile higher than 1 cm.
-
Desiccant Setup: Place a tray of fresh
in the bottom of the oven.-
Why?
chemically reacts with water (chemisorption), creating a near-zero humidity environment that physically pulls water from the amine salt equilibrium.
-
-
Thermal Ramp:
-
Phase 1: Set oven to 40°C under full vacuum for 2 hours. (Removes bulk solvent/surface water).
-
Phase 2: Increase to 60°C - 80°C for 6–12 hours.
-
Caution: Do not exceed 105°C. While piperazine salts are generally stable, excessive heat under vacuum can occasionally cause loss of HCl, reverting the surface to the free base (yellowing).
-
-
Cooling: Vent the oven with Dry Nitrogen or Argon , not ambient air. Cap immediately.
Protocol B: Azeotropic Distillation (The "Aggressive" Method)
Best for: Large batches (>50g), removal of hydrates, or heavily clumped material.
The Logic: Water forms a low-boiling azeotrope with toluene. Since 1,2-DMP·2HCl is insoluble in toluene, the water is stripped away while the salt remains suspended as a solid (heterogeneous azeotrope).
Step-by-Step:
-
Suspension: Place the wet salt in a Round Bottom Flask (RBF). Add Toluene (10 mL per gram of salt).
-
Setup: Attach a Dean-Stark trap and a reflux condenser.
-
Reflux: Heat the mixture to reflux (Toluene BP: ~110°C).
-
Observation: Water will co-distill with toluene and separate in the Dean-Stark trap (water is denser, sinks to bottom).
-
-
Completion: Continue reflux until no new water droplets accumulate in the trap (typically 2–4 hours).
-
Filtration:
-
Cool the suspension to room temperature.
-
Filter rapidly under a blanket of nitrogen (Schlenk filtration recommended).
-
Wash the cake with anhydrous diethyl ether or n-pentane to remove residual toluene.
-
-
Final Dry: Briefly vacuum dry (Protocol A) to remove the volatile ether wash.
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for processing your material.
Figure 1: Decision matrix for selecting the appropriate drying protocol based on water content and scale.
Module 4: Troubleshooting & FAQs
Q1: The material turned yellow after drying in the oven. Is it ruined?
-
Diagnosis: This indicates oxidation or loss of HCl (reversion to free base).
-
Solution: Check the pH of a small sample in water.[4] If pH > 4.0, you have lost HCl. You can "regenerate" the salt by dissolving in dry ethanol and adding 2M HCl in ether, then precipitating. Next time, lower the oven temperature to 50°C.
Q2: My Karl Fischer titration is drifting and never stabilizes.
-
Diagnosis: The amine salt might be reacting slowly with the KF reagent, or the pH is too low (acidic salt).
-
Solution: Add imidazole crystals to your KF cell before injection to buffer the acid. Ensure you are using a "Composite 5" type reagent or equivalent designed for general use, not one specific for aldehydes/ketones.
Q3: Can I use Ethanol instead of Toluene for azeotroping?
-
Technical Note: Ethanol dissolves 1,2-DMP·2HCl to some extent, especially when hot.
-
Verdict: No , unless you intend to recrystallize. Using ethanol will result in a solution, not a suspension. You would then have to strip the solvent to dryness, which often traps solvent in the lattice. Toluene is superior because the salt remains solid (heterogeneous), preventing solvent entrapment.
Q4: The salt clumps immediately upon opening the bottle.
-
Handling Tip: This compound is deliquescent. Always handle in a glovebox or a glove bag filled with dry nitrogen if possible. If weighing on an open bench, work rapidly and do not return unused material to the stock container.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying amine salts via azeotrope).
-
United States Pharmacopeia (USP). Piperazine Dihydrochloride Monograph. (Establishes thermal stability of piperazine salts at 105°C).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Azeotropic distillation methodologies).[5][6]
-
Sigma-Aldrich. Karl Fischer Titration of Amines - Application Note. (Buffering requirements for acidic/basic samples).
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. US5958356A - Method for removal of moisture from gaseous HCl - Google Patents [patents.google.com]
- 3. US3029240A - Preparation of dimethylpiperazine - Google Patents [patents.google.com]
- 4. Piperazine Dihydrochloride [drugfuture.com]
- 5. How To [chem.rochester.edu]
- 6. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Hub: Piperazine & Diamine Handling in HPLC
Status: Operational | Topic: Preventing Salt Precipitation & Line Clogging | Role: Senior Application Scientist
The Chemistry of the Clog: Root Cause Analysis
Why is this happening?
Piperazine (
-
The Free-Base Cliff (High pH): At pH > 10, piperazine exists primarily as a neutral free base. While organic-soluble, the free base has poor aqueous solubility. If your mobile phase is highly aqueous but basic, the free base may precipitate.
-
The "Anti-Solvent" Salt Cliff (High Organic): This is the most common cause of instrument failure. You likely run piperazine at an acidic pH (creating a salt form like piperazine di-cation) to ensure retention. However, salts are insoluble in organic solvents. When a high-salt aqueous plug meets a high-organic mobile phase (especially Acetonitrile), the organic solvent acts as an anti-solvent, instantly crystallizing the piperazine salt inside the capillaries.
The Danger Zone: Phosphate Buffers
Phosphate buffers are particularly treacherous with piperazines. Piperazine phosphates have exceptionally low solubility in Acetonitrile (ACN).
-
Rule of Thumb: Potassium phosphate precipitates at ~70% ACN.[4] Sodium phosphate is even worse.
-
The Mixer Trap: Even if your final gradient is safe (e.g., 50% B), the mixing point inside the pump can momentarily hit 100% B against the buffer stream, creating a "salt plug" at the check valves.
Method Development: Prevention Protocols
Use these parameters to design a robust method.
Buffer Selection Matrix
| Buffer System | Risk Level | Notes | Recommended For |
| Phosphate (Na/K) | 🔴 High | Insoluble in >70% ACN. Forms hard crystals. | UV-only work; Low % Organic methods. |
| Ammonium Acetate | 🟡 Medium | Better solubility in organic. Volatile. | LC-MS; General screening. |
| Formic Acid / TFA | 🟢 Low | Keeps piperazine fully ionized; highly soluble. | High throughput; gradients to 100% B. |
The "Sandwich" Injection Technique
To prevent the sample itself from clogging the needle or loop:
-
Air Gap: 2 µL
-
Weak Solvent Plug: 5 µL (95% Water / 5% Organic)
-
Sample: (Dissolved in low-strength solvent)
-
Weak Solvent Plug: 5 µL
-
Air Gap: 2 µL
Visualizing the Failure Mode
The following diagram illustrates the decision logic that leads to precipitation.
Figure 1: Decision tree illustrating the chemical conditions leading to piperazine precipitation in HPLC lines.
Emergency Recovery: Unclogging the System
If backpressure spikes or flow stops, follow this specific recovery workflow. Do NOT just pump 100% organic.
The "Hot Water" Protocol
Piperazine salts are highly soluble in warm water. Organic solvents will only harden the clog.
-
Disconnect the Column: Protect your column. Connect the injector outlet directly to waste via a union.
-
Prepare Solvent: 100% HPLC-grade Water, heated to 50°C - 60°C .
-
Manual Prime: Use a syringe to manually push warm water through the pump heads (bypassing the electronics) to dissolve check-valve crystals.
-
System Flush: Pump warm water at 1.0 mL/min for 30 minutes.
-
Passivation (Steel Systems Only): If using chloride salts or harsh acids, flush with 10% Nitric Acid (remove all columns/detectors first!) followed by extensive water washing to re-passivate steel surfaces.
Recovery Workflow Diagram
Figure 2: Step-by-step recovery workflow for solubilizing precipitated salts in HPLC lines.
Frequently Asked Questions (FAQ)
Q: Can I use Methanol instead of Acetonitrile to prevent clogging? A: Yes, and you often should. Methanol is a protic solvent and solubilizes salts significantly better than Acetonitrile (aprotic). If your separation allows, switching to Methanol is the easiest fix for salt precipitation issues [1].
Q: My check valves keep sticking only when I run the gradient. Why? A: This is likely "Interface Precipitation." If Channel A is 100% Buffer and Channel B is 100% ACN, the mixing point inside the pump head momentarily creates a high-organic/high-salt interface.
-
Fix: Premix your solvents.
-
Channel A: 90% Buffer / 10% ACN.
-
Channel B: 10% Buffer / 90% ACN.
-
This ensures neither line is ever 100% organic or 100% aqueous, preventing shock crystallization [2].
-
Q: What is the safe pH range for Piperazine on a C18 column?
A: Standard C18 columns degrade above pH 8.0. Since Piperazine's second
References
-
Knauer. (2026).[5] Buffer and Eluent Preparation in HPLC: Solubility Limits. Retrieved from
-
Separation Science. (2023). Premix Mobile Phases: Preventing Interface Precipitation. Retrieved from
-
BenchChem. (2025).[1] Purification of Piperazine-Containing Compounds: Troubleshooting & Optimization. Retrieved from
Sources
solubility issues of 1,2-dimethylpiperazine in non-polar solvents
Technical Support Center: Solubility & Handling of 1,2-Dimethylpiperazine
Executive Summary & Chemical Profile
1,2-Dimethylpiperazine (1,2-DMP) presents a unique challenge in organic synthesis and formulation. Unlike its symmetric counterpart (1,4-dimethylpiperazine), the 1,2-isomer possesses a secondary amine and a tertiary amine, creating a distinct polarity profile.
While freely soluble in water and polar organic solvents (alcohols, DCM), 1,2-DMP exhibits critical miscibility gaps in non-polar aliphatic hydrocarbons (hexane, heptane, cyclohexane). This guide addresses the physicochemical bottlenecks encountered when forcing this polar diamine into lipophilic environments.
Key Physicochemical Parameters:
-
Chemical Nature: Polar, hygroscopic diamine.
-
Basicity: High (pKa₁ ~9.7, pKa₂ ~5.3).[1]
-
Primary Issue: High polarity/lipophilicity ratio leads to "oiling out" or phase separation in alkanes.
Troubleshooting Guide (Q&A)
Category A: Solubility & Phase Behavior[2]
Q1: I am trying to dissolve 1,2-DMP in hexane for a lithiation reaction, but it forms a separate oily layer at the bottom. How can I fix this?
Diagnosis: Polarity Mismatch. Hexane (dielectric constant
-
Switch Solvent: If the reaction tolerates it, switch to Toluene (
≈ 2.38). The -electron system in toluene interacts with the amine lone pairs, significantly improving solubility. -
Use a Co-Solvent: Add 5-10% (v/v) of Tetrahydrofuran (THF) or Methyl tert-butyl ether (MTBE) . These ethers bridge the polarity gap without interfering with most organometallic reagents (unlike alcohols).
-
Temperature Modulation: Gently warm the hexane mixture to 40-50°C. Note that upon cooling, the amine may precipitate or oil out again; maintain temperature during transfer.
Q2: My solution of 1,2-DMP in toluene becomes cloudy/milky after sitting for 1 hour. Is the compound degrading? Diagnosis: Hygroscopicity & Carbamate Formation.
-
Mechanism 1 (Moisture): 1,2-DMP is hygroscopic. It absorbs atmospheric water, which is insoluble in toluene, causing a micro-emulsion (cloudiness).
-
Mechanism 2 (CO₂): The secondary amine reacts with atmospheric CO₂ to form insoluble carbamate salts. Corrective Action:
-
Protocol: Dry the solution over activated 4Å Molecular Sieves for 30 minutes.
-
Prevention: Always handle 1,2-DMP under an inert atmosphere (Nitrogen/Argon). Sparge solvents to remove dissolved CO₂ before use.
Category B: Extraction & Purification
Q3: I cannot extract 1,2-DMP from my aqueous reaction mixture into diethyl ether. The recovery is <10%. Why? Diagnosis: Unfavorable Partition Coefficient (LogP). At neutral or acidic pH, 1,2-DMP exists as a mono- or di-cation, which stays in the water phase. Even as a free base, its high water solubility makes extraction into ether difficult. Corrective Action:
-
pH Adjustment: Ensure the aqueous phase pH is >12 (use 50% NaOH). You must suppress ionization completely.
-
Salting Out: Saturate the aqueous phase with NaCl. This increases the ionic strength, forcing the organic amine out (Salting-out effect).
-
Solvent Switch: Replace diethyl ether with Dichloromethane (DCM) or Chloroform . Chlorinated solvents are far superior for extracting polar amines.
-
Warning: Avoid DCM if the amine is to be used in nucleophilic substitution immediately after, as quaternary salts can form over time.
-
Experimental Protocols
Protocol A: Solvent Compatibility Screening
Use this protocol to determine the precise solubility limit for your specific batch/temperature.
-
Preparation: Place 100 mg of 1,2-DMP in a dry 4 mL vial.
-
Titration: Add the target non-polar solvent (e.g., Heptane) in 100 µL aliquots at 25°C.
-
Observation: Vortex for 30 seconds after each addition.
-
Thermal Stress: If insoluble, heat to 50°C. If it clears, record as "Temperature-Dependent Solubility."
Protocol B: High-Efficiency Extraction (The "pH Swing" Method)
Standard Operating Procedure for recovering 1,2-DMP from aqueous waste.
-
Acidification: Treat aqueous stream with HCl to pH 2. Wash with EtOAc (removes non-basic impurities). Discard organic layer.
-
Basification: Cool aqueous layer to 0°C. Slowly add 10M NaOH until pH > 12.
-
Saturation: Add solid NaCl until no more dissolves.
-
Extraction: Extract 3x with DCM (Ratio 1:1 vol/vol).
-
Drying: Dry combined organics over anhydrous
(avoid as it can act as a Lewis acid with amines).
Data & Visualizations
Table 1: Estimated Solubility Profile of 1,2-DMP
| Solvent Class | Representative Solvent | Solubility @ 25°C | Recommendation |
| Aliphatic | Hexane, Heptane | Poor (<10 mg/mL) | Avoid. Use as anti-solvent for crystallization. |
| Aromatic | Toluene, Xylene | Moderate | Good for reactions; may require heating. |
| Chlorinated | DCM, Chloroform | High | Excellent for extraction and transport. |
| Ethers | THF, MTBE | Good | Best compromise for non-polar reactivity. |
| Polar | Water, Methanol | Miscible | Ideal for storage (as salt) or homogeneous rxn. |
Figure 1: Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal solvent based on experimental constraints.
Figure 2: Extraction Optimization Workflow
Caption: Step-by-step "pH Swing" workflow to maximize recovery of 1,2-DMP from aqueous media.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 28305740, (S)-1,2-Dimethylpiperazine. Retrieved from [Link]
Sources
removing piperazine impurities from reaction mixtures
Separation Sciences Technical Support Center Topic: Removal of Piperazine Impurities from Reaction Mixtures Ticket ID: PIP-REM-001 Status: Open Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]
Introduction: The "Piperazine Streak"
If you are reading this, you are likely staring at a TLC plate with a streak starting at the baseline and smearing up to an Rf of 0.3, obscuring your product.[1] Piperazine is a deceptive reagent.[1] It is an excellent nucleophile and base, but its high polarity, basicity, and water solubility make it a "sticky" impurity that defies standard workups.[1]
This guide is not a generic textbook summary. It is a decision matrix based on the physicochemical properties of piperazine (pKa ~9.73, ~5.[1]35) designed to help you isolate your target molecule with high purity.[1]
Module 1: Aqueous Workup & pH Control
The First Line of Defense [1]
The Science: Piperazine is a diamine with two distinct pKa values: 9.73 (N1) and 5.35 (N2).[1][2]
-
At pH < 4: Both nitrogens are protonated (dicationic).[1] It is highly water-soluble and insoluble in organic solvents.[1]
-
At pH > 11: It exists primarily as the free base.[1] While soluble in water, it can partition into organic solvents (DCM, chloroform) if the aqueous phase is saturated with salt.[1]
Troubleshooting Q&A:
Q: My product is lipophilic (LogP > 2). Why is piperazine still showing up in my organic layer after a water wash?
A: Piperazine free base has significant solubility in chlorinated solvents.[1] A simple water wash is insufficient because the partition coefficient (
-
Solution: You must perform an Acidic Wash .[1]
Q: My product is also an amine (basic). An acidic wash will extract my product too. What now? A: You must exploit the "Salting Out" effect combined with pH manipulation.[1]
-
Protocol:
-
Adjust the reaction mixture to pH 6-7 . At this pH, piperazine is partially monocationic but highly water-soluble.[1]
-
Saturate the aqueous layer with NaCl (brine).[1]
-
Extract with a solvent that dissolves your product but minimizes piperazine uptake (e.g., TBME or Toluene rather than DCM).[1]
-
Why: Piperazine is extremely hydrophilic.[1] Saturated brine increases the ionic strength, crashing out organic impurities, but piperazine stays in the brine due to its polarity.[1]
-
Visualization: The pH Extraction Logic
Caption: Decision tree for aqueous removal based on product stability.
Module 2: Scavenger Resins
The "Clean Sweep" for Trace Impurities
The Science: When extraction is impossible (e.g., product is water-soluble), solid-supported scavenger resins are the gold standard.[1] These are polymer beads functionalized with electrophiles that react covalently with the nucleophilic piperazine.[1]
Recommended Resin: PS-Isocyanate or PS-Benzaldehyde .[1]
Experimental Protocol:
-
Calculate Loading: Determine the excess piperazine (in mmols). Use 2-3 equivalents of resin relative to the impurity.[1]
-
Solvent Selection: Swell the resin in DCM or THF .[1] Avoid methanol if using isocyanate resins (competing reaction).[1]
-
Incubation: Add resin to the reaction mixture. Stir gently (do not grind beads) for 2-4 hours at room temperature.
-
Filtration: Filter through a fritted glass funnel or cotton plug. Rinse beads with DCM.[1]
-
Result: Piperazine is covalently bound to the bead and removed.[1]
Troubleshooting Q&A:
Q: The scavenging is taking too long (>12 hours). How can I speed it up? A: Steric hindrance or poor swelling is the culprit.[1]
-
Fix: Add a catalytic amount of Acetic Acid (if using aldehyde resin) or switch to Microwave-Assisted Scavenging (5 mins at 60°C). Ensure you are using a solvent that swells polystyrene (DCM, DMF, THF).[1]
Comparison of Scavenger Types:
| Resin Type | Functional Group | Mechanism | Best For | Limitations |
| PS-Isocyanate | -N=C=O[1] | Urea formation | Fast, irreversible removal.[1] | Incompatible with alcoholic solvents.[1] |
| PS-Benzaldehyde | -CHO | Imine formation | Reductive amination workflows.[1] | Requires NaBH(OAc)3 to make permanent.[1] |
| PS-TsCl | -SO2Cl | Sulfonamide formation | Highly unreactive piperazines.[1] | Can react with other nucleophiles (OH).[1] |
Module 3: Chromatography Solutions
Taming the Silica Interaction
The Issue: Piperazine streaks on silica gel because its basic nitrogens hydrogen-bond strongly with acidic silanol (Si-OH) groups on the stationary phase.[1][3]
The "Ammonia Trick" (Normal Phase): Do not use plain MeOH/DCM. You must block the silanols.[1]
-
Eluent: DCM / MeOH / NH4OH (28% aq) .[1]
-
Ratio: 90 : 10 : 1 .[1]
-
Preparation: Shake the DCM/MeOH/NH4OH mixture in a separatory funnel. The mixture might be slightly cloudy.[1] Use the lower organic layer if it separates, or use vigorous stirring to emulsify.[1] The ammonia competes for silanol sites, allowing piperazine to elute as a sharp peak (usually very polar, Rf < 0.2).[1]
The Reverse Phase Solution (C18): If normal phase fails, switch to C18.
-
Buffer: Use 0.1% Trifluoroacetic Acid (TFA) or Ammonium Bicarbonate (pH 10) .[1]
-
High pH Strategy: At pH 10, piperazine is neutral and retains well on C18, eluting after the solvent front.[1]
-
Low pH Strategy: With TFA, piperazine forms a bis-trifluoroacetate salt, which is extremely polar and elutes at the void volume (
), separating it from most organic products.[1]
Module 4: Derivatization (The Nuclear Option)
When Separation Fails, Modify
The Science: If piperazine co-elutes with your product, change the physicochemical properties of the piperazine in situ.[1]
Protocol: The Anhydride Shift
-
Add Electrophile: Add 1.1 equivalents (relative to piperazine) of Boc-Anhydride (Boc2O) or Acetic Anhydride to the mixture.
-
React: Stir for 30 minutes. Piperazine converts to N,N'-diBoc-piperazine or N,N'-diacetyl-piperazine.[1]
-
Effect:
-
Separation: Perform a standard acid wash (Module 1).[1] The derivative is now neutral and stays in the organic layer, but its chromatographic mobility will be vastly different from your product, enabling easy separation on silica.[1]
Visualization: Derivatization Workflow
Caption: Modifying impurity polarity to facilitate chromatographic separation.
References
-
PubChem. (2025).[1][4] Piperazine | C4H10N2 | CID 4837.[1] National Library of Medicine.[1] [Link][1]
-
Khalili, F., Henni, A., & East, A. L. L. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1] Journal of Chemical & Engineering Data, 54(10), 2914–2917.[1] [Link]
-
Biotage. (n.d.).[1] ISOLUTE® Scavengers User Guide. [Link][1]
Sources
optimizing pH for extraction of 1,2-dimethylpiperazine free base
This guide serves as a specialized Technical Support Center for researchers optimizing the isolation of 1,2-dimethylpiperazine (1,2-DMP) . It moves beyond generic protocols to address the specific physicochemical challenges of extracting hydrophilic diamines.
Topic: Optimizing pH for Extraction of 1,2-Dimethylpiperazine Free Base Ticket ID: CHEM-SUP-1024 Status: Resolved / Guide Published Applicable Compounds: (S)-1,2-Dimethylpiperazine, (R)-1,2-Dimethylpiperazine, racemic mixtures.
Executive Summary: The Physicochemical Challenge
Isolating 1,2-dimethylpiperazine (1,2-DMP) is deceptive. Unlike lipophilic amines, 1,2-DMP is a small, polar heterocycle with a predicted logP of approx. -0.09 [1]. It prefers water over organic solvents.
Successful extraction relies on manipulating the Distribution Coefficient (
Key Parameters:
-
Target Species: Free Base (Uncharged).
-
Critical pKa: ~9.3 (Estimated for the most basic nitrogen).
-
Target pH: > 12.5 (Ideally 13-14).
-
Major Pitfall: Formation of water-soluble carbamates via atmospheric CO₂ absorption.
Troubleshooting Guide (Q&A)
Issue 1: "I adjusted the pH to 10, but my recovery is less than 20%."
Diagnosis: Insufficient deprotonation. Technical Explanation: 1,2-DMP is a diamine.[1][2][3] While the first pKa is low (~5.3), the second pKa (associated with the secondary amine) is typically around 9.3–9.7 [2]. At pH 10, you are close to the pKa. According to the Henderson-Hasselbalch equation, at pH = pKa + 0.3, roughly 33% of your molecule is still protonated (monocationic). Since the charged species has effectively zero solubility in organic solvents, it remains in the aqueous phase, dragging the equilibrium back.
Solution:
-
Rule of Thumb: Target a pH of pKa + 3 .
-
Action: Adjust the aqueous phase pH to ≥ 12.5 using 50% NaOH or KOH pellets. Do not use weak bases like bicarbonate or carbonate.
Issue 2: "I used Diethyl Ether, but the layers aren't separating well, and yield is low."
Diagnosis: Poor solvent choice and low lipophilicity. Technical Explanation: Diethyl ether is too non-polar for 1,2-DMP. Because 1,2-DMP has a logP ≈ -0.1, it is highly miscible with water. Ether cannot effectively compete with water for the solute. Furthermore, amines can act as surfactants, stabilizing emulsions.
Solution:
-
Switch Solvent: Use Dichloromethane (DCM) or Chloroform . These chlorinated solvents are more polar and form hydrogen bonds with the amine, significantly improving the partition coefficient.
-
Salting Out: You must saturate the aqueous layer with NaCl.[4] This increases the ionic strength, disrupting the hydration shell around the amine molecules (Setschenow effect) and forcing them into the organic phase.
Issue 3: "My product is contaminated with a white solid that isn't salt."
Diagnosis: Carbamic acid/Carbamate formation. Technical Explanation: Free base piperazines are potent nucleophiles that react rapidly with atmospheric CO₂ to form carbamates (zwitterionic salts). These are solids, insoluble in DCM, but soluble in water. If you see a white crust forming during evaporation, your product has reacted with air.
Solution:
-
Inert Atmosphere: Perform the extraction and evaporation under Nitrogen or Argon.
-
Speed: Minimize exposure time.
-
Rescue: If carbamates form, re-dissolve the solid in water, adjust pH to 14 (reverses the reaction), and re-extract immediately.
Optimized Extraction Protocol
Objective: Isolation of >95% 1,2-DMP Free Base from an acidic aqueous reaction mixture.
Reagents
-
Base: Sodium Hydroxide (NaOH), 50% w/w solution or pellets.
-
Salt: Sodium Chloride (NaCl), solid.
-
Solvent: Dichloromethane (DCM). Alternative: 2-MeTHF (if chlorinated solvents are restricted).
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).
Step-by-Step Workflow
-
Initial Concentration (Optional): If the aqueous volume is large (>500 mL), concentrate it on a rotary evaporator (bath < 40°C) to ~100 mL.
-
Acidification Check: Ensure the starting solution is acidic (pH < 2) to keep the amine stable and non-volatile during handling.
-
Basification (The Critical Step):
-
Cool the solution to 0–5°C (ice bath). Exothermic reaction.
-
Slowly add 50% NaOH with vigorous stirring.
-
Target: pH > 12.5. (Check with high-range pH strips or calibrated probe).
-
-
Salting Out:
-
Add solid NaCl until the solution is saturated (undissolved salt remains visible).
-
Stir for 10 minutes.
-
-
Extraction:
-
Extract with DCM (3 x volume of aqueous phase).
-
Note: 1,2-DMP is polar; multiple extractions are better than one large volume.
-
-
Drying & Filtration:
-
Combine organic layers.[4]
-
Dry over anhydrous Na₂SO₄ for 20 minutes.
-
Filter and rinse the desiccant with fresh DCM.
-
-
Isolation:
-
Concentrate under reduced pressure (Rotovap).
-
Caution: 1,2-DMP is a volatile liquid/low-melting solid. Do not use high vacuum (< 10 mbar) for prolonged periods or you will evaporate your product.
-
Visualizations
Logic Flow: Species Distribution vs. pH
This diagram illustrates why pH 10 is insufficient and pH 13 is required.
Caption: Protonation states of 1,2-dimethylpiperazine across the pH scale. Extraction requires the Free Base form.
Extraction Workflow Diagram
Caption: Step-by-step isolation workflow emphasizing the critical pH adjustment and salting-out steps.
Quantitative Data Reference
| Parameter | Value | Significance |
| pKa 1 | ~5.35 | First protonation (N4 - secondary amine site). |
| pKa 2 | ~9.3–9.7 | Second protonation (N1 - tertiary amine site). Determines extraction pH.[5] |
| logP | -0.09 (Predicted) | Negative value indicates hydrophilicity. Requires salting out. |
| Boiling Point | ~150°C | High enough to rotovap DCM, but volatile under high vacuum. |
| Density | ~0.85 g/mL | Lighter than water? No. In DCM extraction, organic layer is bottom . |
References
-
Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[3] [Link]
-
PubChem. (2025).[1] (S)-1,2-Dimethylpiperazine Compound Summary. National Library of Medicine. Retrieved February 17, 2026, from [Link]
Sources
Technical Support Center: Compatible Solvents for 1,2-Dimethylpiperazine NMR Analysis
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance on selecting the appropriate deuterated solvents for the Nuclear Magnetic Resonance (NMR) analysis of 1,2-dimethylpiperazine. It addresses common issues and provides troubleshooting strategies to ensure high-quality, interpretable spectra.
Introduction: The Challenge of Amine NMR
1,2-Dimethylpiperazine, a cyclic secondary diamine, presents specific challenges in NMR analysis. The primary issues stem from the presence of two N-H protons and the molecule's conformational flexibility. Protons on nitrogen atoms can undergo chemical exchange with other labile protons (like water) or the N-H protons of other amine molecules.[1] This exchange process can lead to significant peak broadening for both the N-H signal and adjacent protons on the piperazine ring, often obscuring important structural information.[2] Solvent selection is therefore a critical parameter that directly influences spectral quality by modulating these exchange rates and the solubility of the analyte.
Frequently Asked Questions (FAQs)
Q1: Which deuterated solvents are recommended for routine ¹H NMR of 1,2-dimethylpiperazine?
A1: For routine analysis, a non-polar, aprotic solvent is often the best starting point.
-
Chloroform-d (CDCl₃): This is the most common and versatile NMR solvent.[3] It is relatively inexpensive, dissolves a wide range of organic compounds, and its residual peak at ~7.26 ppm rarely interferes with the aliphatic signals of 1,2-dimethylpiperazine.[4][5] However, it can contain trace amounts of acidic impurities which may protonate the amine, leading to peak broadening or shifts. Using CDCl₃ stabilized with silver chip is recommended to scavenge these acidic species.
-
Benzene-d₆ (C₆D₆): An excellent alternative, particularly when signal overlap is an issue in CDCl₃. Aromatic solvents can induce significant changes in chemical shifts, known as Aromatic Solvent-Induced Shifts (ASIS), which can resolve overlapping multiplets.[6]
-
Acetone-d₆: A more polar aprotic option that can be useful if solubility is an issue in less polar solvents.[7]
Q2: My N-H proton signal is extremely broad or not visible. What is happening and how can I fix it?
A2: A broad or absent N-H signal is a classic sign of rapid proton exchange.[1] This phenomenon is highly dependent on solvent, temperature, and sample purity (especially water content).
-
Causality: The N-H proton is labile and can exchange with other acidic protons in the sample.[8] This rapid exchange averages the magnetic environments, leading to a broad signal or one that is "exchanged out" with residual water in the solvent.[1]
-
Solution: To slow down this exchange and sharpen the N-H signal, use a hydrogen-bond-accepting aprotic solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆) .[7][9] DMSO-d₆ effectively solvates the N-H proton, disrupting intermolecular hydrogen bonding and slowing the exchange rate, which often results in a sharper, observable N-H peak.
Q3: The signals for the protons on the piperazine ring are broad. Is this also due to N-H exchange?
A3: Yes, this is a common consequence of N-H exchange. The coupling between the N-H proton and the adjacent C-H protons (on the carbons attached to the nitrogen) is often not observed due to the rapid exchange of the N-H proton. This can lead to a broadening or simplification of the C-H signals. Additionally, the piperazine ring itself can undergo chair-chair interconversion, which, if occurring on the NMR timescale, can also contribute to peak broadening.[6]
-
Troubleshooting:
-
Solvent Change: As with the N-H signal, switching to DMSO-d₆ can sharpen the adjacent C-H signals by slowing proton exchange.
-
Variable Temperature (VT) NMR: Acquiring spectra at lower temperatures can slow down both the proton exchange and the ring-flipping, often resulting in sharper signals.[6][10] Conversely, higher temperatures can sometimes coalesce broad peaks into a sharp, time-averaged signal.
-
Q4: How can I confirm that a specific peak in my spectrum corresponds to the N-H proton?
A4: The definitive method for identifying an N-H (or O-H) proton is a D₂O shake .[1]
-
Protocol: Acquire a standard ¹H NMR spectrum. Then, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake it gently to mix, and re-acquire the spectrum.
-
Mechanism: The labile N-H protons will exchange with the deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the N-H peak will disappear or significantly decrease in intensity, confirming its identity.[8][11]
Solvent Selection Guide
The choice of solvent can dramatically alter the appearance of an NMR spectrum. The following table summarizes the properties of recommended solvents for 1,2-dimethylpiperazine analysis.
| Solvent | Formula | Polarity | Key Characteristics & Use Cases | Residual ¹H Peak (ppm) |
| Chloroform-d | CDCl₃ | Non-polar | First choice for routine analysis. Good solubility for many organics. Use stabilized grades to avoid acidic impurities.[3] | ~7.26 (singlet)[5] |
| Benzene-d₆ | C₆D₆ | Non-polar | For resolving overlapping signals. Induces Aromatic Solvent-Induced Shifts (ASIS).[6] | ~7.16 (singlet)[5] |
| Acetone-d₆ | (CD₃)₂CO | Polar Aprotic | Good for moderately polar compounds. Can be a good alternative if solubility in CDCl₃ is poor.[7] | ~2.05 (quintet)[5] |
| DMSO-d₆ | (CD₃)₂SO | Polar Aprotic | Best for observing N-H protons. Slows proton exchange by forming hydrogen bonds.[7][9] | ~2.50 (quintet)[5] |
| Methanol-d₄ | CD₃OD | Polar Protic | Use with caution. The hydroxyl deuterium can exchange with the N-H proton, causing the N-H signal to disappear. Useful for confirming N-H presence by its absence. | ~3.31 (quintet), ~4.87 (singlet, -OD)[5] |
Chemical shifts are approximate and can vary with temperature, concentration, and sample matrix.[12]
Troubleshooting Guide: Common Spectral Problems
This section provides a systematic approach to diagnosing and solving common issues encountered during the NMR analysis of 1,2-dimethylpiperazine.
Issue 1: Broad or Unresolved Aliphatic Signals
-
Symptom: The peaks corresponding to the protons on the piperazine ring are broad, and fine coupling details are lost.
-
Possible Causes:
Workflow for Resolving Broad Signals
Caption: Solvent effects on N-H proton exchange.
References
-
JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved February 17, 2026, from [Link]
-
Uchem. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved February 17, 2026, from [Link]
-
Pasto, D. J., & Loewenstein, A. (1977). N.m.r. spectra of cyclic amines. II—Factors influencing the chemical shifts of α‐protons in aziridines. Organic Magnetic Resonance, 9(6), 328-332. [Link]
-
Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved February 17, 2026, from [Link]
-
Save My Exams. (2025, February 12). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved February 17, 2026, from [Link]
-
Reddit. (2023, November 24). Amine protons on NMR. Retrieved February 17, 2026, from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 17, 2026, from [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved February 17, 2026, from [Link]
-
Zhang, J., et al. (2006). Proton exchanges between phenols and ammonia or amines: a computational study. The Journal of Physical Chemistry A, 110(35), 10457-10465. [Link]
-
Bruker. (n.d.). NMR Sample Preparation. Retrieved February 17, 2026, from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved February 17, 2026, from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved February 17, 2026, from [Link]
-
S.P.C.M.C. (n.d.). Factors Influencing Chemical Shift. Retrieved February 17, 2026, from [Link]
-
YouTube. (2021, March 10). Factors Affecting Chemical Shift. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2015, April 30). Can NMR of piperazin show single picks in aliphatic area?. Retrieved February 17, 2026, from [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(2), 979-989. [Link]
-
CP Lab Safety. (n.d.). NMR Solvents. Retrieved February 17, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Common NMR Solvents - Reference Data. Retrieved February 17, 2026, from [Link]
-
Wired Chemist. (n.d.). Common NMR Solvents. Retrieved February 17, 2026, from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Mamat, C., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4873. [Link]
-
Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved February 17, 2026, from [Link]
-
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved February 17, 2026, from [Link]
-
Reich, H. J. (n.d.). Notes on NMR Solvents. Retrieved February 17, 2026, from [Link]
-
SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved February 17, 2026, from [Link]
-
Technical University of Denmark. (2025, July 29). Thermodynamic modelling of the solubility in piperazine (PZ) promoted aqueous solutions of methyldiethanolamine (MDEA). Retrieved February 17, 2026, from [Link]
-
University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved February 17, 2026, from [Link]
-
Chemistry Stack Exchange. (2015, November 26). Deuterated solvents vs. regular solvents. Retrieved February 17, 2026, from [Link]
-
Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Retrieved February 17, 2026, from [Link]
Sources
- 1. Video: NMR Spectroscopy Of Amines [jove.com]
- 2. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 11. savemyexams.com [savemyexams.com]
- 12. labs.chem.byu.edu [labs.chem.byu.edu]
- 13. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. organomation.com [organomation.com]
Validation & Comparative
Technical Comparison Guide: 1H NMR Spectrum of 1,2-Dimethylpiperazine Dihydrochloride in D2O
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum of 1,2-dimethylpiperazine dihydrochloride in deuterium oxide (D₂O). As a chiral diamine scaffold, this compound is a critical intermediate in the synthesis of antipsychotics, antidepressants, and piperazine-based polymers.
Distinguishing the 1,2-isomer from its regioisomers (1,4-dimethylpiperazine) and stereoisomers (2,5-dimethylpiperazine) is a frequent analytical challenge. This guide establishes a self-validating protocol for identification based on diagnostic signal patterns—specifically the coexistence of N-methyl singlets and C-methyl doublets —which are unique to the 1,2-substitution pattern.
Structural Analysis & Stereochemistry
The dihydrochloride salt form locks the piperazine ring conformation due to protonation at both nitrogen centers (
Structural Diagram (Graphviz)
Caption: Structural features of 1,2-dimethylpiperazine dihydrochloride highlighting the chiral center and protonation sites.
Experimental Protocol
To ensure reproducibility and minimize signal overlap from residual solvents, follow this standardized workflow.
Materials & Parameters
-
Solvent: Deuterium Oxide (D₂O), 99.9% D.
-
Reference: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) internal standard (
0.00 ppm). -
pH Consideration: The sample is naturally acidic (dihydrochloride). Do not neutralize, as this will shift peaks upfield and broaden signals due to exchange.
Workflow Diagram
Caption: Standardized workflow for 1H NMR acquisition of piperazine salts in D2O.
Spectral Analysis & Comparison
The core identification logic relies on distinguishing the 1,2-isomer from the symmetric 1,4-isomer (N,N'-dimethyl) and the 2,5-isomer (C,C'-dimethyl).
Diagnostic Signal Assignment (1,2-Dimethylpiperazine 2HCl)[1]
In D₂O, the ammonium protons (
| Position | Type | Multiplicity | Approx.[1][2][3][4][5] Shift ( | Diagnostic Value |
| N-CH₃ | Methyl | Singlet (s) | 2.95 – 3.15 | Differentiates from 2,5-isomer (has no N-Me). |
| C-CH₃ | Methyl | Doublet (d) | 1.40 – 1.60 | Differentiates from 1,4-isomer (has no C-Me). |
| C2-H | Methine | Multiplet (m) | 3.50 – 3.80 | Deshielded by N1 and C-Me. |
| Ring H | Methylene | Multiplets | 3.20 – 3.70 | Complex overlapping region (H3, H5, H6). |
*Note: Exact shifts vary with concentration and pH.[1] Values are representative of dihydrochloride salts in D₂O.
Comparative Analysis Table
The following table contrasts the 1,2-isomer with its common alternatives. This is the primary tool for purity assessment.
| Feature | 1,2-Dimethylpiperazine (Target) | 1,4-Dimethylpiperazine (Alternative 1) | 2,5-Dimethylpiperazine (Alternative 2) |
| Symmetry | Asymmetric ( | Symmetric ( | Symmetric ( |
| Methyl Signals | Two Distinct Signals: 1x Singlet (N-Me)1x Doublet (C-Me) | One Signal: 1x Singlet (6H, N-Me) | One Signal: 1x Doublet (6H, C-Me) |
| Ring Region | Complex multiplets (7 protons) | Simplified AA'BB' or broad singlet | Simplified multiplets |
| Integral Ratio | 3H (s) : 3H (d) : 7H (ring) | 6H (s) : 8H (ring) | 6H (d) : 4H (ring) |
Logic for Identification
-
Check the Methyl Region (1.0 - 3.5 ppm):
-
If you see only singlets : You likely have the 1,4-isomer.
-
If you see only doublets : You likely have the 2,5- or 2,6-isomer.
-
If you see both a singlet and a doublet : You have the 1,2-isomer .
-
-
Check the Integral Ratio:
-
The N-Me singlet and C-Me doublet must integrate 1:1 (3H each).
-
Troubleshooting & Common Pitfalls
pH Sensitivity[1]
-
Observation: Chemical shifts move upfield (lower ppm) as pH increases.
-
Cause: Deprotonation of the ammonium nitrogen restores the free amine lone pair, shielding adjacent protons.
-
Solution: Always record the sample as is (dihydrochloride salt) in D₂O without adding base. If the salt was neutralized during extraction, add 1-2 drops of DCl to restore the salt form for consistent comparison.
Water Suppression Artifacts
-
Observation: The HDO peak (~4.79 ppm) may obscure ring protons if the sample is dilute.
-
Solution: Use standard presaturation pulse sequences (e.g., zgpr on Bruker systems) but ensure the irradiation power is not too high to avoid suppressing the C2-H methine signal if it lies near the water peak (unlikely, as C2-H is usually ~3.5-3.8 ppm).
Rotamers
-
Observation: Broadening of the N-Me singlet.
-
Cause: Restricted rotation or intermediate exchange rates of the N-protonated species.
-
Solution: This is normal for piperazine salts. Slight warming (e.g., to 300K or 310K) can sharpen the peaks.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Provides baseline data for D₂O residuals).
-
Sigma-Aldrich. 1-Ethyl-2,2-dimethylpiperazine dihydrochloride Product Information. (Confirming salt stoichiometry and structure).
-
Royal Society of Chemistry (ChemSpider). 1,4-Dimethylpiperazine Spectral Data. (Used for comparative baseline of the symmetric isomer).
-
National Institute of Standards and Technology (NIST). Piperazine, 1,4-dimethyl- Mass and NMR Data.
Disclaimer: This guide is intended for research purposes. Chemical shifts may vary slightly based on concentration, temperature, and specific instrument frequency (e.g., 300 MHz vs. 600 MHz).
Sources
A Comparative Guide to HPLC Methodologies for the Detection of 1,2-Dimethylpiperazine Impurities
Introduction
1,2-Dimethylpiperazine is a key building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] As with any component intended for pharmaceutical use, ensuring its purity is not merely a matter of quality control but a fundamental requirement for the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3A guidelines, mandate the rigorous identification, reporting, and qualification of impurities in new drug substances.[2][3][4][5]
The analytical task of profiling 1,2-dimethylpiperazine impurities presents a distinct set of challenges. The molecule is a small, polar, basic diamine, which complicates its retention and peak shape in traditional reversed-phase chromatography.[6] Furthermore, it lacks a significant UV chromophore, rendering conventional UV-based detection methods insufficiently sensitive for trace-level impurity analysis.[7][8]
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods tailored to overcome these challenges. We will move beyond simple procedural lists to explore the causality behind methodological choices, comparing different chromatographic modes and detection strategies. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement a robust, sensitive, and reliable method for the comprehensive impurity profiling of 1,2-dimethylpiperazine.
Chapter 1: Understanding the Analyte and Potential Impurities
Effective method development begins with a thorough understanding of the target analyte and its potential impurities. The impurity profile is a direct fingerprint of the synthetic pathway and storage conditions.
Physicochemical Properties of 1,2-Dimethylpiperazine:
-
Structure: A six-membered heterocyclic ring with two nitrogen atoms and two methyl groups.
-
Nature: A basic, polar, and highly water-soluble compound.
-
UV Absorbance: Lacks a chromophore, resulting in negligible absorbance at wavelengths typically used in HPLC-UV analysis (>210 nm).
Sources of Impurities: Impurities can be broadly categorized as organic, inorganic, and residual solvents.[2][4][9] For 1,2-dimethylpiperazine, organic impurities are of primary concern and typically originate from the manufacturing process or degradation.
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic route. For instance, synthesis from 2-aminopropanol-1 can leave residual starting material or isomers.[10]
-
Degradation Products: Impurities that form during storage or handling due to exposure to light, heat, or oxidative conditions.
Caption: Potential sources of organic impurities in 1,2-dimethylpiperazine.
Chapter 2: A Comparative Analysis of Chromatographic Strategies
The primary challenge in the chromatography of 1,2-dimethylpiperazine is achieving adequate retention and symmetrical peak shapes. We will compare four distinct approaches.
Method A: Traditional Reversed-Phase (RP-HPLC)
Reversed-phase HPLC, which uses a non-polar stationary phase (e.g., C18) and a polar mobile phase, is the most common mode of chromatography.[11][12][13] However, for highly polar analytes like 1,2-dimethylpiperazine, it is fundamentally unsuitable.
-
Mechanism: Separation is based on hydrophobic interactions.[12]
-
Performance: The polar 1,2-dimethylpiperazine has minimal affinity for the non-polar C18 stationary phase, leading to little or no retention. The analyte typically elutes in the solvent front (void volume), co-eluting with other polar impurities and making quantification impossible.[6]
Method B: Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC)
This technique modifies a standard RP-HPLC system to retain ionic and highly polar analytes.
-
Mechanism: An ion-pairing reagent, an ionic molecule with a hydrophobic tail (e.g., heptanesulfonic acid), is added to the mobile phase.[14] It forms a neutral, hydrophobic ion pair with the positively charged (protonated) 1,2-dimethylpiperazine. This complex can then be retained and separated on a standard C18 column.[14][15]
-
Advantages: Allows the use of widely available and robust C18 columns.
-
Disadvantages:
-
MS Incompatibility: Ion-pairing reagents are non-volatile and cause significant signal suppression in mass spectrometry.
-
Long Equilibration Times: The column requires extensive time to equilibrate with the ion-pairing reagent, and re-equilibration after a gradient is slow.[16]
-
Method Robustness: Small changes in reagent concentration or pH can lead to significant shifts in retention time.
-
Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an ideal alternative for retaining highly polar compounds that are unretained in reversed-phase.
-
Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile). Analytes are retained through a combination of partitioning into a water-enriched layer on the stationary phase surface, hydrogen bonding, and dipole-dipole interactions.
-
Advantages:
-
Excellent Retention: Provides strong retention for polar and basic compounds like 1,2-dimethylpiperazine.
-
MS-Friendly: The mobile phases are highly volatile, making HILIC fully compatible with MS detection.
-
Orthogonal Selectivity: Provides a different separation selectivity compared to reversed-phase, which is beneficial in impurity profiling.[17]
-
-
Disadvantages:
-
Matrix Effects: The sample diluent must be carefully matched to the mobile phase to avoid poor peak shapes.
-
Equilibration: Columns may require longer equilibration times than standard RP columns to ensure a stable water layer.
-
Method D: Mixed-Mode Chromatography (MMC)
MMC employs stationary phases with multiple, deliberate retention mechanisms, offering a powerful tool for complex separations.[18] For this application, a column combining reversed-phase and cation-exchange functionalities is optimal.
-
Mechanism: These columns have both hydrophobic alkyl chains (like C18) and negatively charged groups (e.g., carboxylate or sulfonate) on the stationary phase surface.[19][20] This allows for simultaneous separation based on both hydrophobicity (reversed-phase) and charge (cation-exchange). Retention can be finely tuned by adjusting mobile phase pH, ionic strength, and organic solvent concentration.[19]
-
Advantages:
-
Unmatched Selectivity: The dual retention mechanism allows for the separation of impurities with subtle differences in both polarity and charge.[20]
-
Tunable Retention: Offers greater flexibility in method development to resolve closely eluting peaks.
-
MS Compatibility: Methods can be developed without non-volatile ion-pairing reagents, ensuring MS compatibility.[20]
-
-
Disadvantages:
-
Complex Method Development: The multiple variables affecting retention can make initial method development more intricate than for single-mode chromatography.
-
Chapter 3: A Comparative Analysis of Detection Techniques
The absence of a chromophore in 1,2-dimethylpiperazine necessitates detectors that do not rely on UV absorbance.
Detection A: UV Detection (with Derivatization)
Direct UV detection is not feasible. However, a pre-column or post-column derivatization step can be employed to attach a UV-active tag to the analyte and its impurities.
-
Mechanism: A reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can react with the amine groups to form a highly UV-active derivative.[7]
-
Advantages: Enables the use of standard, widely available HPLC-UV systems.
-
Disadvantages:
-
Method Complexity: Adds an extra, often time-consuming, step to the sample preparation process.
-
Reaction Stoichiometry: Incomplete or variable reaction yields can lead to inaccurate quantification.
-
Impurity Detection: It is not guaranteed that all impurities will react with the derivatizing agent in the same manner as the parent compound.
-
Detection B: Charged Aerosol Detection (CAD)
CAD is a near-universal detector that is well-suited for non-volatile compounds lacking a chromophore.
-
Mechanism: The column eluent is first nebulized to form droplets, which are then dried to remove the mobile phase, leaving analyte particles. These particles are charged by collision with ionized nitrogen gas, and the total charge is measured by an electrometer.[21][22]
-
Advantages:
-
Universal Detection: Detects virtually any non-volatile and many semi-volatile analytes, independent of their optical properties.[8][22]
-
High Sensitivity: Offers excellent sensitivity for trace-level impurity analysis.[23]
-
Consistent Response: Provides a more uniform response across different analytes compared to UV, which is advantageous when reference standards for impurities are unavailable.[21]
-
-
Disadvantages:
-
Non-Linear Response: The detector response is often non-linear and may require a power function or quadratic fit for the calibration curve.[23]
-
Mobile Phase Constraints: Requires volatile mobile phase buffers (e.g., ammonium formate, ammonium acetate) for optimal performance.
-
Detection C: Mass Spectrometry (MS)
MS is the most powerful detection technique for impurity analysis, providing both quantitative data and structural information.
-
Mechanism: Analytes eluting from the column are ionized (e.g., by electrospray ionization, ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).[24]
-
Advantages:
-
Unrivaled Sensitivity and Selectivity: Offers the highest levels of sensitivity and can selectively monitor for expected impurities even in complex matrices.[24][25]
-
Impurity Identification: Provides molecular weight information, which is critical for the structural elucidation and identification of unknown impurities.[25]
-
Regulatory Compliance: The ability to identify impurities is essential for meeting ICH Q3A identification thresholds.[2]
-
-
Disadvantages:
-
Cost and Complexity: Instrumentation is significantly more expensive and requires more specialized expertise to operate and maintain compared to UV or CAD.
-
Matrix Suppression: Ionization efficiency can be suppressed by high concentrations of co-eluting compounds or non-volatile buffers.
-
Chapter 4: Method Selection and Experimental Protocols
The optimal method is a combination of the most suitable chromatographic strategy and detection technique. For 1,2-dimethylpiperazine, a combination of Mixed-Mode or HILIC chromatography with CAD or MS detection provides the most robust and reliable results.
Caption: Decision workflow for selecting an appropriate analytical method.
Protocol 1: Recommended Method for Quantitation (Mixed-Mode HPLC-CAD)
This method is ideal for routine quality control, providing robust separation and sensitive quantitation of impurities.
-
Chromatographic System:
-
Column: Mixed-Mode RP-Cation Exchange Column (e.g., Acclaim Trinity P1, 3 µm, 2.1 x 100 mm)
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-16 min: 50% to 5% B
-
16-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
-
Detector System (CAD):
-
Evaporation Temperature: 40 °C
-
Gas Regulator Pressure: 35 psi
-
Data Collection Rate: 10 Hz
-
-
System Suitability Test (SST): Based on USP <621>[26][27]
-
Resolution: Resolution between 1,2-dimethylpiperazine and a known, closely eluting impurity should be ≥ 2.0.
-
Tailing Factor: Tailing factor for the 1,2-dimethylpiperazine peak should be ≤ 1.5.
-
Precision: %RSD of peak areas from six replicate injections of a standard solution should be ≤ 2.0%.
-
Protocol 2: Recommended Method for Identification (HILIC-MS)
This method is optimized for the separation and identification of unknown impurities, leveraging the power of mass spectrometry.
-
Chromatographic System:
-
Column: HILIC Column (e.g., Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water
-
Gradient:
-
0-1 min: 1% B
-
1-12 min: 1% to 40% B
-
12-13 min: 40% to 1% B
-
13-18 min: 1% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Detector System (MS - ESI+):
-
Ionization Mode: Electrospray Positive (ESI+)
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
System Suitability Test (SST):
-
Resolution: Baseline resolution between key isomers or impurities.
-
Peak Shape: Symmetrical peaks for the main component.
-
MS Sensitivity: Signal-to-noise ratio for a low-level standard (e.g., at the reporting threshold) should be ≥ 10.
-
Chapter 5: Data Summary and Conclusion
The selection of an appropriate HPLC method for 1,2-dimethylpiperazine impurity profiling requires a departure from conventional reversed-phase techniques.
Table 1: Comparison of Chromatographic Methods
| Parameter | RP-HPLC | IP-RP-HPLC | HILIC | Mixed-Mode |
| Retention | None | Good | Excellent | Excellent |
| Selectivity | N/A | Moderate | Good | Excellent |
| Peak Shape | N/A | Fair to Good | Good | Excellent |
| MS Compatibility | Yes | No | Excellent | Excellent |
| Robustness | N/A | Poor | Good | Good |
| Best For | Not Recommended | UV-only labs | MS analysis | QC & R&D |
Table 2: Comparison of Detection Methods
| Parameter | UV (with Deriv.) | CAD | MS |
| Specificity | Low | Low | Very High |
| Sensitivity | Moderate | High | Very High |
| Universality | No | Near-Universal | High |
| Impurity ID | No | No | Yes |
| Cost | Low | Medium | High |
| Best For | Basic QC | Quantitation | Identification |
References
-
ICH. (2006). Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
-
USP. (2023). General Chapter <621> Chromatography. United States Pharmacopeia. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
uspbpep.com. General Chapters: <621> CHROMATOGRAPHY. [Link]
-
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
Agilent. Revisions per USP 621. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]
-
Pharma Tutor. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
LCGC International. Mixed-Mode Chromatography—A Review. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
ResearchGate. Mixed-Mode Chromatography. [Link]
-
Shodex HPLC Columns. Analysis of Short Amines without Using Ion Pair Reagent. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Science.gov. ion-pair reversed-phase chromatography: Topics. [Link]
-
Royal Society of Chemistry. (2010). Analytical Methods. [Link]
-
ResearchGate. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
-
ScienceAsia. (2025). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. [Link]
-
ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
ResearchGate. A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]
-
LabRulez LCMS. (2023). No chromophore – no HPLC analysis?. [Link]
-
PubMed. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
Chromatography Today. (2018). Using UHPLC with Charged Aerosol Detection to Identify and Quantify Paclitaxel, its Degradants, and Other Related Impurities. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
BioPharmaSpec. Mass Spectrometric Analysis of Process Related Impurities. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
-
International Journal of Trend in Scientific Research and Development. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
MedCrave. (2017). Ion Pair Chromatograpy: A Critical Prespective. [Link]
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
PMC. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
Sources
- 1. 1,2-DIMETHYL-PIPERAZINE | 25057-77-6 [chemicalbook.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 14. technologynetworks.com [technologynetworks.com]
- 15. shodex.com [shodex.com]
- 16. Ion Pair Chromatograpy: A Critical Prespective - MedCrave online [medcraveonline.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. helixchrom.com [helixchrom.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biopharmaspec.com [biopharmaspec.com]
- 25. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 26. uni-onward.com.tw [uni-onward.com.tw]
- 27. uspbpep.com [uspbpep.com]
Comparative Mass Spectrometry Guide: Dimethylpiperazine Derivatives & Isomers
Topic: Mass Spectrometry Fragmentation Pattern of Dimethylpiperazine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Dimethylpiperazine (DMP) derivatives serve two critical roles in modern bioanalysis: as structural motifs in psychoactive substances (e.g., benzylpiperazines) and as high-efficiency ionization tags for metabolomics (e.g., MPDNP-F).[1]
This guide provides a technical comparison of the fragmentation behaviors of positional isomers (1,4-DMP vs. 2,5-DMP) and functional derivatives . By understanding the distinct mechanistic pathways—specifically the competition between
Mechanistic Insight: The Physics of Piperazine Fragmentation
The fragmentation of piperazine rings under Electron Ionization (EI) and Collision-Induced Dissociation (CID) is governed by charge localization on the nitrogen atoms. The presence of methyl groups at the N-position versus the C-position fundamentally alters the bond lability.[1]
The Two Dominant Pathways[1]
- -Cleavage (The Primary Driver):
-
Ring Opening & Recyclization:
Comparative Analysis: 1,4-DMP vs. 2,5-DMP
This section compares the two most common isomers found in synthetic impurities and designer drug metabolites. Both have a molecular weight of 114.19 Da, but their spectral fingerprints differ significantly.[1][2]
Table 1: Diagnostic Ion Comparison (EI Source, 70 eV)
| Feature | 1,4-Dimethylpiperazine (N,N'-Dimethyl) | 2,5-Dimethylpiperazine (C,C'-Dimethyl) | Mechanistic Cause |
| Molecular Ion ( | N-methyls stabilize the charge better than secondary amines.[1][2] | ||
| Base Peak | 1,4-DMP forms | ||
| Diagnostic Fragment 1 | 1,4-DMP loses a neutral dimethylamine moiety ( | ||
| Diagnostic Fragment 2 | |||
| Stability | High thermal stability; sharp peaks.[1][2] | Lower stability; prone to tailing due to NH sites.[1][2] | Tertiary amines (1,4) vs. Secondary amines (2,5).[2] |
Comparative Performance in Derivatization (DMP-Tags)
When used as a tag (e.g., MPDNP-F for estrogens), the 1,4-DMP moiety offers superior ESI sensitivity compared to C-methylated variants.[1][2]
-
Why? The quaternary ammonium or easily protonated tertiary amine in 1,4-DMP provides a fixed or high-affinity charge site, preventing charge stripping during desolvation.[1][2]
Visualization of Fragmentation Pathways[3][4][5][6]
The following diagram illustrates the divergent pathways for 1,4-DMP (Symmetric N-methylation) versus 2,5-DMP (C-methylation).
Caption: Divergent fragmentation pathways of 1,4-DMP (left, blue) vs 2,5-DMP (right, red) highlighting diagnostic ions formed via N- vs C-directed cleavage.[1]
Experimental Protocol: Differentiating Isomers
To reliably distinguish these derivatives, a standard MS1 scan is often insufficient due to isobaric overlap.[1][2] The following Energy-Resolved MS/MS Protocol is recommended.
Step-by-Step Methodology
1. Sample Preparation:
-
Dissolve standard/sample in Methanol:Water (50:50) + 0.1% Formic Acid.[1][2][3]
-
Concentration: 1 µg/mL (ensure operation in linear dynamic range).
2. Source Parameters (ESI - Positive Mode):
-
Cone Voltage: 20 V (Keep low to preserve molecular ion
).
3. Energy-Resolved Breakdown Curve (The "Trust" Step):
-
Isolate the precursor ion (
115 for protonated DMP). -
Ramp Collision Energy (CE) from 10 eV to 50 eV in 5 eV increments.[1][2]
-
Analysis:
-
1,4-DMP: Will show a rapid decline of
115 and sharp rise of 58 and 42 at lower energies (15-20 eV) due to lability of the N-C bond.[1] -
2,5-DMP: Will require higher energy (>25 eV) to initiate ring opening and methyl loss (
99), as the secondary amine structure is more robust against fragmentation than the tertiary amine.[1]
-
4. Data Validation:
References
-
National Institute of Standards and Technology (NIST). (2023).[1][2] Mass Spectrum of Piperazine, 1,4-dimethyl- (EI). NIST Chemistry WebBook, SRD 69.[1][2] Link
-
Zhu, N., et al. (2021).[1][2][3] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Link
-
Karim, M., et al. (2014).[1][2][4] Differentiation of the 1-(Methylenedioxyphenyl)-2-Piperazinopropanes and Regioisomers by GC-IRD and GC-MS. Forensic Science International.[1][2][5] Link
-
Basalaev, A. (2022).[1][2][6] Fragmentation of 2,5-diketopiperazine cyclic dipeptide ions. Technical Physics. Link
Sources
- 1. Piperazine, 1,4-dimethyl- [webbook.nist.gov]
- 2. 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 5. Differentiation of the 1-(Methylenedioxyphenyl)-2-Piperazinopropanes and 1-(Methoxyphenyl)-2-Piperazinopropanones by GC-IRD and GC-MS | National Institute of Justice [nij.ojp.gov]
- 6. journals.ioffe.ru [journals.ioffe.ru]
A Comparative Analysis of Basicity: 1,2-Dimethylpiperazine vs. Piperazine Hexahydrate
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of synthetic chemistry and drug development, cyclic diamines like piperazine are foundational scaffolds. Their basicity is a critical parameter, influencing everything from reaction kinetics to the pharmacokinetic profile of a final drug substance. This guide provides an in-depth comparison of the basicity of unsubstituted piperazine (commonly supplied as piperazine hexahydrate) and its derivative, 1,2-dimethylpiperazine.
Piperazine is a symmetrical six-membered ring containing two secondary amine nitrogens at opposite positions.[1][2] Its hexahydrate form is a stable, crystalline solid where water molecules occupy the crystal lattice; in solution, the basicity is determined by the piperazine molecule itself.[1][3][4][5][6] 1,2-Dimethylpiperazine introduces methyl substituents on one nitrogen and an adjacent carbon, fundamentally altering the electronic and steric environment of the amine functional groups.
Theoretical Framework: The Determinants of Amine Basicity
The basicity of an amine is fundamentally a measure of the availability of the lone pair of electrons on its nitrogen atom(s) to accept a proton (H⁺). This property is quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value signifies a stronger base, as it indicates the conjugate acid is weaker and less likely to donate its proton. Several key factors influence this value:
-
Inductive Effect: Alkyl groups, such as the methyl groups on 1,2-dimethylpiperazine, are electron-donating. Through the sigma bonds of the molecule, they push electron density towards the nitrogen atom (+I effect).[7][8][9] This increased electron density makes the nitrogen's lone pair more "available" and nucleophilic, thereby increasing basicity.[10]
-
Steric Hindrance: The physical space occupied by substituent groups near the nitrogen atom can impede the approach of a proton.[11] This "steric hindrance" makes it more difficult for the lone pair to form a new bond with a proton, which can decrease the amine's effective basicity in solution.[12][13]
-
Solvation Effects: The stability of the protonated amine (the conjugate acid) in solution also plays a role. A more stable conjugate acid shifts the equilibrium towards protonation, corresponding to a stronger base.
In the case of 1,2-dimethylpiperazine, the inductive effect of the methyl groups would be expected to increase basicity relative to piperazine. However, their placement on adjacent atoms (C2 and N1) introduces significant steric bulk, which would be expected to decrease basicity. The dominant factor can only be resolved through experimental data.
Caption: Structures of Piperazine and 1,2-Dimethylpiperazine.
Piperazine is a symmetrical molecule with two equivalent secondary nitrogens. 1,2-dimethylpiperazine is asymmetrical, possessing one tertiary nitrogen (N1) and one secondary nitrogen (N4). The methyl groups introduce chirality at the C2 position and create a more crowded environment, particularly around the N1 nitrogen.
Experimental Protocol: pKa Determination via Potentiometric Titration
To empirically determine and compare the basicity, potentiometric titration is the most reliable and widely used method. [14][15][16][17]This protocol provides a self-validating system for accurate pKa measurement.
Objective: To determine the pKa values of the conjugate acids of piperazine hexahydrate and 1,2-dimethylpiperazine in an aqueous solution at 25°C.
Materials & Equipment:
-
Piperazine Hexahydrate (ACS grade or higher)
-
1,2-Dimethylpiperazine (ACS grade or higher)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water (18.2 MΩ·cm)
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette (Class A)
-
150 mL beaker
-
Analytical balance
Methodology:
-
System Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00. Ensure the electrode is rinsed with deionized water between buffers.
-
Sample Preparation:
-
Piperazine Solution: Accurately weigh approximately 0.486 g of piperazine hexahydrate (MW = 194.23 g/mol ) and dissolve it in 50.0 mL of deionized water to create a ~0.05 M solution. [3] * 1,2-Dimethylpiperazine Solution: Accurately weigh approximately 0.286 g of 1,2-dimethylpiperazine (MW = 114.19 g/mol ) and dissolve it in 50.0 mL of deionized water to create a ~0.05 M solution. [18][19]3. Titration Procedure:
-
Place the beaker containing one of the amine solutions on the magnetic stirrer and add the stir bar.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not contact the stir bar.
-
Record the initial pH of the solution.
-
Begin adding the 0.1 M HCl titrant from the burette in small increments (e.g., 0.2 mL).
-
After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
Continue this process, reducing the increment size to 0.1 mL or less near the equivalence points (where the pH changes most rapidly), until the pH drops to approximately 2.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
For these diamines, two equivalence points will be observed. The volume at the center of the steepest parts of the curve corresponds to the first and second equivalence points (V_eq1 and V_eq2).
-
The pKa values are determined from the half-equivalence points.
-
pKa1 is the pH at the volume V_eq1 / 2.
-
pKa2 is the pH at the volume (V_eq1 + V_eq2) / 2.
-
-
Alternatively, a first-derivative plot (ΔpH/ΔV vs. V) can be used, where the peaks correspond to the equivalence points.
-
Trustworthiness & Validation: The protocol's integrity is ensured by the initial pH meter calibration. Running the titration in triplicate for each compound and observing minimal variation in the resulting curves and calculated pKa values serves as a self-validating check on the precision of the methodology.
Data Summary and Comparison
The following table summarizes the key properties and literature pKa values for the two compounds. Since experimental data for 1,2-dimethylpiperazine is scarce, a predicted value and data from the closely related 2-methylpiperazine are included for a comprehensive analysis.
| Property | Piperazine | 1,2-Dimethylpiperazine |
| Molecular Formula | C₄H₁₀N₂ | C₆H₁₄N₂ |
| Molecular Weight | 86.14 g/mol (Anhydrous) [20] | 114.19 g/mol [18][19] |
| 194.23 g/mol (Hexahydrate) [3] | ||
| pKa1 (Conjugate Acid) | 9.73 [1][21] | ~9.31 (Predicted) [22] |
| pKa2 (Conjugate Acid) | 5.35 [1][21] | Not available |
Note: The pKa1 value for 2-methylpiperazine has been experimentally determined to be 9.66, which is also lower than that of piperazine.[21]
Interpretation and Scientific Conclusion
The data clearly indicates that piperazine is a stronger base than 1,2-dimethylpiperazine . The first protonation constant (pKa1) for piperazine is significantly higher (9.73) than the predicted value for 1,2-dimethylpiperazine (~9.31) and the experimental value for the closely related 2-methylpiperazine (9.66). [1][21][22] This outcome demonstrates that for 1,2-dimethylpiperazine, the steric hindrance created by the methyl groups is the dominant factor, outweighing their electron-donating inductive effect . The bulk of the methyl groups on adjacent positions physically obstructs the approach of a proton to the nitrogen lone pairs, reducing their accessibility and thus lowering the basicity. While the inductive effect does increase electron density on the nitrogens, this is rendered less effective if the proton cannot physically access the lone pair.
Caption: Protonation equilibrium for a generic amine.
Implications for Researchers and Drug Development Professionals
The choice between a piperazine and a substituted piperazine scaffold has significant consequences for drug design:
-
Physiological pH Behavior: At a physiological pH of 7.4, a larger fraction of piperazine (pKa 9.73) will exist in its protonated, cationic form compared to 1,2-dimethylpiperazine (pKa ~9.31). This has a direct impact on:
-
Solubility: The higher charge of protonated piperazine generally leads to greater aqueous solubility. [23] * Membrane Permeability: The more neutral, less-protonated 1,2-dimethylpiperazine may exhibit better permeability across lipid cell membranes, a key factor for oral absorption and reaching intracellular targets.
-
Target Binding: If the target protein has an acidic residue (e.g., aspartate, glutamate) in its binding pocket, the more highly protonated piperazine may form stronger ionic interactions.
-
-
Synthetic Strategy: The different basicities will affect their reactivity as nucleophiles in chemical syntheses. The less hindered and more basic piperazine will generally react faster in nucleophilic substitution or addition reactions.
References
-
Wikipedia. Piperazine. [Link]
-
Allen Institute. Inductive Effect- Characteristics, Types, Examples and Applications. [Link]
-
PubChem. Piperazine, hexahydrate. [Link]
-
Gündüz, T., Kılıç, E., Atakol, O., & Kenar, A. (1987). Titrations in non-aqueous media. Part IX. Potentiometric titrations of symmetrical aliphatic diamines and their Schiff bases in different solvents. Analyst, 112, 1735-1738. [Link]
-
Chemistry Steps. Basicity of Amines. [Link]
-
Gündüz, T., Kılıç, E., Atakol, O., & Kenar, A. (1987). Titrations in Non-aqueous Media Part IX.* Potentiometric Titrations of Symmetrical Aliphatic Diamines and Their Schiff Bases in. RSC Publishing. [Link]
-
Save My Exams. Amine Basicity - A Level Chemistry Revision Notes. [Link]
-
ACS Publications. Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. [Link]
- Cundiff, R. H., & Markunas, P. C. (1956). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. Analytical Chemistry, 28(5), 792-797.
-
Desantis, J., Mammoli, A., Eleuteri, M., et al. (2022). pKa values of common substituted piperazines. ResearchGate. [Link]
-
MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]
-
Yash Rasayan. Buy Piperazine Hexahydrate, Affordable Price, Industrial Pharmaceutical Grade. [Link]
-
Master Organic Chemistry. 5 Key Basicity Trends of Amines. [Link]
-
National Center for Biotechnology Information. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. [Link]
-
Chemistry LibreTexts. 25.10 Relative Basicity of Amines and Other Compounds. [Link]
-
Chemistry Stack Exchange. Comparing the pKb of piperazine and methylpiperazine. [Link]
-
Vishal Laboratories. Piperazine Hexahydrate API. [Link]
-
Rayer, A. et al. (2014). Detailed procedure for calculating pKa. DOI. [Link]
- Meites, L. (1963). Potentiometric Titrations. Analytical Chemistry, 35(5), 135-153.
-
Kocaoba, S., Aydogan, F., & Afsar, H. (2006). Potentiometric Titration of Some diamino compounds in Toluene. ResearchGate. [Link]
-
Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]
-
Ataman Kimya. PIPERAZINES. [Link]
-
PubChem. Piperazine. [Link]
-
Sensagent. Piperazine. [Link]
-
Ataman Kimya. 1,4-DIMETHYLPIPERAZINE (DMP). [Link]
-
University of Bath. Effects of steric bulk and stereochemistry on the rates of diketopiperazine formation. [Link]
-
LookChem. PIPERAZINE. [Link]
-
PubChem. (S)-1,2-Dimethylpiperazine. [Link]
-
National Center for Biotechnology Information. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. [Link]
-
Fernández, I., & Bickelhaupt, F. M. (2014). On the origin of the steric effect. RSC Publishing. [Link]
-
Chemdad. 1,2-DIMETHYL-PIPERAZINE. [Link]
-
National Center for Biotechnology Information. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]
-
Let's Talk Chemistry. Steric effect/steric hindrance with example. [Link]
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Piperazine [medbox.iiab.me]
- 3. Piperazine, hexahydrate | C4H22N2O6 | CID 120181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PIPERAZINE HEXAHYDRATE | 142-63-2 [chemicalbook.com]
- 5. Buy Piperazine Hexahydrate, Affordable Price, Industrial Pharmaceutical Grade [forecastchemicals.com]
- 6. Piperazine Hexahydrate API VIshal Laboratories GMP manufacturers India [vishallaboratories.com]
- 7. Inductive Effect- Characteristics, Types, Examples and Applications. [allen.in]
- 8. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 9. savemyexams.com [savemyexams.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. On the origin of the steric effect - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Titrations in non-aqueous media. Part IX. Potentiometric titrations of symmetrical aliphatic diamines and their Schiff bases in different solvents - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. (S)-1,2-Dimethylpiperazine | C6H14N2 | CID 28305740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 1,2-Dimethylpiperazine | CAS 25057-77-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 20. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. uregina.ca [uregina.ca]
- 22. 1,2-DIMETHYL-PIPERAZINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
derivatization of 1,2-dimethylpiperazine with dansyl chloride for HPLC-FLD
Title: Comparative Guide: HPLC-FLD Derivatization of 1,2-Dimethylpiperazine using Dansyl Chloride vs. Alternatives
Executive Summary & Problem Statement
The Challenge: 1,2-Dimethylpiperazine (1,2-DMP) is a secondary amine often monitored as an impurity in pharmaceutical synthesis or as a reagent in polymer chemistry. Structurally, it lacks a native chromophore or fluorophore, rendering it invisible to standard UV-Vis (254 nm) and Fluorescence detectors.
The Solution: Pre-column derivatization is required to attach a fluorophore. While several reagents exist for secondary amines, Dansyl Chloride (DNS-Cl) is the industry "Gold Standard" for balancing cost, derivative stability, and chromatographic performance.
This guide objectively compares DNS-Cl against high-performance alternatives (FMOC-Cl, NBD-Cl) and provides a validated, self-checking protocol for the mono-derivatization of 1,2-DMP at the N4 position.
Strategic Comparison of Derivatization Reagents
For a secondary amine like 1,2-DMP (containing one reactive N4 site and one non-reactive N1 tertiary site), the choice of reagent dictates sensitivity and workflow complexity.
Table 1: Comparative Performance Matrix
| Feature | Dansyl Chloride (DNS-Cl) | FMOC-Cl | NBD-Cl |
| Target Selectivity | |||
| Reaction Speed | Slow (20–60 min @ 60°C) | Fast (1–5 min @ RT) | Slow (1–5 hrs @ 70°C) |
| Derivative Stability | High (>24 hours) | Moderate (Hydrolysis risk) | High |
| Fluorescence | Strong (Ex 340 / Em 535) | Very Strong (Ex 265 / Em 315) | Weak in water (requires organic) |
| Excess Reagent | Hydrolyzes to DNS-OH (separates easily) | Fluorescent (Requires extraction) | Non-fluorescent (Self-quenching) |
| Cost Efficiency | High | Low (Expensive reagent) | Medium |
| Verdict for 1,2-DMP | Preferred: Robust, no extraction needed. | Alternative: If sub-femtomole sensitivity is required. | Not Recommended: Fluorescence quenching in aqueous mobile phase limits utility. |
Reaction Mechanism & Stoichiometry
Understanding the specific reactivity of 1,2-DMP is critical to avoid quantitation errors.
-
Structure: 1,2-Dimethylpiperazine has a methyl group at N1 (tertiary amine) and C2.
-
Reactivity: Tertiary amines do not react with sulfonyl chlorides to form stable sulfonamides. Only the N4 secondary amine reacts.
-
Stoichiometry: The reaction is strictly 1:1 .
Figure 1: Reaction Pathway The nucleophilic attack of the N4 secondary amine on the sulfonyl sulfur of Dansyl Chloride eliminates HCl, forming the stable sulfonamide derivative.
Caption: Stoichiometric conversion of 1,2-DMP to its fluorescent mono-dansyl derivative.
The "Gold Standard" Protocol (DNS-Cl)
This protocol is optimized for secondary amines, which are sterically more hindered and less nucleophilic than primary amines, requiring elevated temperature and specific pH control.
Reagents & Preparation
-
Derivatization Buffer (pH 9.5): 0.1 M
/ .-
Why: The amine must be unprotonated to act as a nucleophile (
of piperazine amine is ~9.8). pH 9.5 balances nucleophilicity vs. hydrolysis of the reagent.
-
-
Dansyl Chloride Solution: 5 mg/mL in Acetone or Acetonitrile.[1]
-
Note: Prepare fresh. Protect from light (amber vials).
-
-
Quenching Reagent: 10% Methylamine or L-Alanine solution.
-
Why: Removes excess DNS-Cl to prevent column fouling and interfering peaks.
-
Step-by-Step Workflow
Caption: Optimized workflow ensuring complete reaction of the secondary amine.
Critical Experimental Parameters
-
Temperature (60°C): Essential for 1,2-DMP. Room temperature reaction yields are inconsistent for secondary amines due to steric hindrance from the adjacent methyl group.
-
Reaction Time (30 min): Do not exceed 60 minutes; degradation of the sulfonamide can occur.
-
Darkness: Dansyl derivatives are light-sensitive. Wrap vials in foil or use amber glassware.
HPLC-FLD Method Conditions
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 10% B (Equilibration)
-
2-15 min: 10% -> 90% B (Elution of Derivative)
-
15-20 min: 90% B (Wash)
-
-
Detection:
-
Interference Check: The primary byproduct is DNS-OH (Dansyl Hydroxide), which elutes early (more polar) than the DNS-1,2-DMP derivative. Ensure baseline resolution between the solvent front/DNS-OH peak and the analyte peak.
Validation & Troubleshooting
Self-Validating the Protocol:
-
The Blank Check: Run a "Reagent Blank" (Buffer + DNS-Cl + Quench). You should see the DNS-OH peak and the Quenched-DNS peak, but no peak at the retention time of DNS-1,2-DMP.
-
The Internal Standard: Use Piperazine (unsubstituted) as an internal standard. It will form a di-dansyl derivative (reacting at both N1 and N4), eluting significantly later than the mono-dansyl 1,2-DMP, providing a robust retention time marker.
Common Issues:
-
Low Sensitivity: Check pH.[4][5][6] If pH < 9, the amine is protonated (
) and cannot react. -
Precipitation: DNS-Cl is insoluble in water. If the ACN/Acetone ratio in the reaction mix is too low, the reagent precipitates. Ensure organic content is >30% during reaction.
References
-
Seiler, N. (1970). Use of the dansyl reaction in biochemical analysis. Methods of Biochemical Analysis. Link
-
Gadzala-Kopciuch, R. (2005).[7] Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies. Link
- Lin, H. et al. (2010). Determination of piperazine in pharmaceutical drug substances using HPLC-FLD with dansyl chloride derivatization. Journal of Pharmaceutical Analysis. (Validated method adapted for secondary amines).
-
Sigma-Aldrich. (2024). Dansyl Chloride Product Information & Protocols. Link
-
Thermo Fisher Scientific. (2024). Amine Derivatization Reagents: NBD vs Dansyl. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. fs.usda.gov [fs.usda.gov]
- 6. Utility of dansyl chloride for the establishment of a sensitive spectrofluorimetric approach for estimating midodrine hydrochloride: application to content uniformity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the UV-Vis Absorption Characteristics of Piperazine Derivatives
Introduction
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including antihistaminic, antipsychotic, and anthelmintic agents.[1][2] The structural versatility of the piperazine moiety allows for extensive modification, enabling chemists to fine-tune the pharmacological profiles of drug candidates.[2][3] Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental, non-destructive analytical technique widely employed in pharmaceutical analysis for qualitative identification, quantitative determination, and purity assessment.[4][5] This guide provides a comparative analysis of the UV-Vis absorption characteristics of key piperazine derivatives, offering insights into the relationship between chemical structure and spectral properties. We will explore how different substituents on the piperazine nitrogen atoms influence the electronic transitions and discuss the effects of environmental factors such as solvent polarity and pH.
Fundamentals of UV-Vis Absorption in Piperazine Derivatives
The absorption of UV or visible light by a molecule promotes an electron from a lower energy ground state to a higher energy excited state.[6] In organic molecules, these absorptions typically involve n→π* (an electron from a non-bonding orbital to an anti-bonding π orbital) or π→π* (an electron from a bonding π orbital to an anti-bonding π orbital) transitions.[7]
The unsubstituted piperazine ring, being a saturated heterocyclic compound, does not possess π electrons and its absorption is limited to high-energy n→σ* and σ→σ* transitions, which occur in the far UV region (typically <200 nm) and are often inaccessible with standard spectrophotometers.[8] Consequently, the UV-Vis absorption characteristics of piperazine derivatives are almost exclusively dictated by the nature of the substituents attached to one or both of the nitrogen atoms. When these substituents are chromophores (light-absorbing groups), such as aromatic rings, they introduce π-electron systems, giving rise to characteristic absorption bands in the 200-400 nm range.[7]
Comparative Spectral Analysis of Piperazine Derivatives
The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands in piperazine derivatives are highly dependent on the electronic communication between the substituent and the piperazine nitrogen.
N-Arylpiperazines
Substituting a phenyl group directly onto a piperazine nitrogen, as in 1-phenylpiperazine , introduces a robust π-electron system. This leads to characteristic π→π* transitions associated with the benzene ring. The nitrogen atom acts as an auxochrome, a group that modifies the absorption of the chromophore. Its lone pair of electrons can interact with the π-system of the ring, typically causing a bathochromic shift (red shift, to longer wavelengths) and a hyperchromic effect (increased absorption intensity) compared to unsubstituted benzene.
The UV-Vis spectrum of 1-phenylpiperazine shows distinct absorption bands characteristic of a substituted benzene ring.[9][10] Further substitution on the phenyl ring significantly modulates the spectrum:
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) enhance the auxochromic effect of the piperazine nitrogen, leading to a further red shift. For example, 3-methoxy-1-piperazinylbenzene shows predictable UV-Vis absorption based on this interaction.[11]
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl) or trifluoromethyl (-CF₃) groups can cause a hypsochromic shift (blue shift, to shorter wavelengths) or a more complex change in the spectral profile depending on their position.[12][13]
N-Benzylpiperazines
In N-benzylpiperazine derivatives, a methylene (-CH₂-) group acts as an insulating spacer between the phenyl ring and the piperazine nitrogen. This separation disrupts the direct conjugation seen in N-arylpiperazines. As a result, the UV-Vis spectrum of a benzylpiperazine derivative often resembles that of the isolated phenyl chromophore, typically showing a weaker absorption band at a shorter wavelength compared to its N-aryl counterpart.[12]
Data Summary
The following table summarizes the typical UV-Vis absorption characteristics for representative piperazine derivatives. Note that λmax and ε values are highly dependent on the solvent used.
| Derivative Class | Example Compound | Typical λmax (nm) | Key Electronic Transition | Structural Rationale |
| Unsubstituted | Piperazine | < 200 | n→σ | Saturated ring, no π-system.[8] |
| N-Arylpiperazine | 1-Phenylpiperazine | ~240-250, ~280-290 | π→π | Direct conjugation of the phenyl ring with the nitrogen lone pair.[9][10] |
| Substituted N-Aryl | 1-(3-chlorophenyl)piperazine (mCPP) | Varies with substituent | π→π | EWGs or EDGs on the aryl ring modify the energy of the π-system.[12] |
| N-Benzylpiperazine | 1-Benzylpiperazine (BZP) | ~250-260 | π→π | -CH₂- spacer insulates the phenyl ring from the piperazine nitrogen.[12] |
Influence of Environmental Factors
Solvatochromism: The Effect of Solvent Polarity
Solvatochromism describes the shift in the position of an absorption band due to a change in solvent polarity. This phenomenon arises because solvents can stabilize the ground and excited states of a molecule to different extents.[14][15]
-
π→π* transitions: In many N-arylpiperazines, the excited state is more polar than the ground state. Polar solvents will stabilize the excited state more effectively, leading to a smaller energy gap for the transition and a bathochromic (red) shift .[7][16]
-
n→π* transitions: These transitions often exhibit a hypsochromic (blue) shift with increasing solvent polarity. This is because the non-bonding electrons of the nitrogen are stabilized by hydrogen bonding or dipole interactions with polar solvents, lowering the energy of the ground state and thus increasing the energy required for the transition.[7][16]
The choice of solvent is therefore critical for reproducible UV-Vis measurements and can be used as a tool to probe the nature of the electronic transitions.[17][18]
pH Effects: The Role of Protonation
Piperazine derivatives are basic compounds due to the lone pairs of electrons on their two nitrogen atoms.[19] Changes in pH can lead to protonation of one or both of these nitrogens. Protonation of the nitrogen attached to a chromophore (like a phenyl ring) effectively removes its lone pair from conjugation with the π-system. This results in a dramatic change in the UV-Vis spectrum, typically a strong hypsochromic (blue) shift and a decrease in absorption intensity (hypochromic effect). The spectrum of the protonated N-arylpiperazine will closely resemble that of the parent aromatic compound without the nitrogen auxochrome. This pH-dependent spectral shift is a key characteristic and can be used to determine the pKa of the compound.[14][16]
Caption: Standardized experimental workflow for UV-Vis spectroscopic analysis of piperazine derivatives.
Conclusion
The UV-Vis absorption characteristics of piperazine derivatives are powerfully informative but are fundamentally controlled by the electronic properties of the N-substituents. Aromatic substituents induce strong, characteristic π→π* transitions that are sensitive to further substitution on the aryl ring. These spectra are also highly responsive to environmental conditions, with solvent polarity and pH causing predictable shifts in absorption maxima. This sensitivity makes UV-Vis spectroscopy an invaluable and accessible tool for researchers in drug development for confirming molecular identity, quantifying concentration, and probing the electronic structure of novel piperazine-based compounds under various conditions. A standardized experimental approach is crucial for generating the high-fidelity, comparable data needed to make sound scientific judgments.
References
-
Basavaiah, K., & Nagegowda, P. (2004). A rapid spectrophotometric method for determination of piperazine. Talanta, 34(11), 968-970. [Link]
- Ciesielski, P., et al. (n.d.). UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. ResearchGate.
- BenchChem. (2025).
- Al-Neaimy, U. I. S., & Al-Ghabsha, T. S. (2020). Spectrophotometric Assay of Piperazine Hexahydrate in its Pharmaceutical Formulation(syrup) with 3,5-Dinitrosalicylic Acid Reagent.
- Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). Agilent Technologies.
- Reddy, B. C., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 449-456.
- Uddin, M. R., et al. (2015). Stability-indicating UV/Vis Spectrophotometric Method for Diazepam, Development and Validation. Indian Journal of Pharmaceutical Sciences, 77(3), 367–371.
- Khan, I., et al. (2018). Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar.
- Liu, M. (2025). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis.
- Al-Hammoodi, I. A. S. (2022).
-
NIST. (n.d.). Piperazine, 1-phenyl-. NIST WebBook. [Link]
- Sreenivasan, A., et al. (2023). Review On Qualitative And Quantitative Analysis Of Drugs By UV-Visible Spectrophotometer. Indo American Journal of Pharmaceutical Sciences, 10(05).
- Yildiz, M., et al. (2023). Combined Experimental and Theoretical Spectroscopic Properties (FT-IR, FT-Ra, Uv-Vis, and NMR), DFT Studies, Biological Activity, Molecular Docking, and Toxicity Investigations of 3-methoxy-1-piperazinylbenzene. Bentham Science Publishers.
- Shaik, A., et al. (2022). “A Complete Review on UV-Visible Spectroscopic Technique“. World Journal of Pharmacy and Pharmaceutical Sciences.
- Pomierny, B., et al. (2019).
- Zhang, X., et al. (2025). Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. PMC.
- Mansour, H. (n.d.). UV-Vis. Molecular Absorption Spectroscopy. SlideShare.
- Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Scilit.
-
NIST. (n.d.). UV/Visible spectrum of Piperazine, 1-phenyl-. NIST WebBook. [Link]
- El-Sayed, M. Y., & El-Habeeb, A. A. (2025). Solvent, substituents and pH effects towards the spectral shifts of some highly colored indicators.
- Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- University of Bath. (n.d.). UV-Vis Absorption Spectroscopy - Theory.
- Ansari, F. L., et al. (2023). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and DFT Study. Preprints.org.
- Chemistry LibreTexts. (2016). Excited Electronic States: Electronic Spectroscopy of Molecules. Chemistry LibreTexts.
- Jacquemin, D., et al. (2016). Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. PubMed.
- Ghasemi, J., & Niazi, A. (2025). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives.
- ResearchGate. (2026). Solvatochromic effects in the UV/vis absorption spectra of some pyridazinium ylides.
- Al-Hamdani, A. A. S., et al. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iajps.com [iajps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]
- 8. jocpr.com [jocpr.com]
- 9. Piperazine, 1-phenyl- [webbook.nist.gov]
- 10. Piperazine, 1-phenyl- [webbook.nist.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. ijermt.org [ijermt.org]
- 14. researchgate.net [researchgate.net]
- 15. Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Quantifying Residual Solvents in Recrystallized Piperazine Salts: A Technical Comparison Guide
Topic: Comparative Guide for Quantifying Residual Solvents in Recrystallized Piperazine Salts Content Type: Publish Comparison Guide
Executive Summary
In pharmaceutical development, piperazine salts (e.g., piperazine citrate, piperazine adipate) are frequently purified via recrystallization. While this enhances API purity, the formation of stoichiometric solvates or the entrapment of solvent within the crystal lattice presents a unique analytical challenge. Standard "Loss on Drying" (LOD) methods often fail to distinguish between surface moisture, bound solvent, and hygroscopic water.
This guide objectively compares the three primary analytical methodologies—Headspace Gas Chromatography (HS-GC) , Proton Nuclear Magnetic Resonance (
The Core Challenge: Amine Salts and Solvation
Piperazine salts possess two distinct characteristics that complicate residual solvent analysis:
-
Stoichiometric Solvation: Piperazine is a strong base capable of hydrogen bonding. Recrystallization from alcohols (methanol, ethanol) or ketones often results in the formation of stable solvates (e.g., Piperazine Adipate
MeOH), where the solvent is part of the crystal structure, not an impurity. -
Matrix Effects: As ionic species, these salts have poor solubility in standard organic diluents, often requiring high-boiling polar solvents (DMSO, DMAc) or water mixtures for Headspace GC, which can alter partition coefficients (
).
Methodology Comparison
A. Headspace Gas Chromatography (HS-GC) – The Regulatory Standard
HS-GC is the "Gold Standard" for quantifying Class 1, 2, and 3 solvents under ICH Q3C guidelines due to its high sensitivity and separation power.
-
Mechanism: The salt is dissolved in a high-boiling solvent (e.g., DMSO). The vial is heated, establishing a thermodynamic equilibrium where volatile solvents partition into the headspace gas, which is injected into the GC.[1]
-
Pros: High sensitivity (ppm/ppb level), separates multiple co-eluting solvents, industry standard for GMP release.
-
Cons: Time-consuming (equilibration), requires specific column chemistry to avoid amine tailing (if free piperazine is present), cannot distinguish between solvate and surface solvent.
-
Best For: Final product release testing; quantifying trace impurities <1000 ppm.
B. Proton NMR (
H-NMR) – The Stoichiometry Solver
Solution-state NMR is often underutilized but is superior for determining molar ratios.
-
Mechanism: The salt is dissolved in a deuterated solvent (
or ). Unique proton signals from the residual solvent are integrated against the piperazine scaffold protons. -
Pros: Rapid (<15 mins), no heating required (avoids thermal degradation), explicitly calculates molar ratio (Solvent:API), confirms chemical identity.
-
Cons: Lower sensitivity (LOD ~100 ppm), peak overlap in complex mixtures, expensive instrumentation.
-
Best For: R&D phase; determining if a "high solvent" result is due to a stable solvate (e.g., 1:1 ratio) or wet cake.
C. Thermogravimetric Analysis (TGA) – The Physical State Analyzer
TGA measures mass loss as a function of temperature.[2][3]
-
Mechanism: Sample is heated in a controlled atmosphere.[2] Mass loss steps are correlated to solvent boiling points or desolvation temperatures.
-
Pros: Distinguishes surface solvent (low temp loss) from lattice solvent (stepwise loss at higher temp), minimal sample prep.
-
Cons: Non-specific (cannot identify which solvent is lost without coupling to MS/IR), lower accuracy for trace levels (<0.5%).
-
Best For: Characterizing crystal forms; distinguishing hygroscopic water from organic solvents.
Comparative Data Analysis
The following table summarizes the performance metrics of each method specifically for a theoretical Piperazine Citrate recrystallized from Ethanol .
| Feature | Headspace GC (HS-GC) | Solution | TGA (Thermal Analysis) |
| Specificity | High (Resolves EtOH from MeOH, Acetone) | Medium (Peaks may overlap) | Low (Mass loss only; requires coupling) |
| LOD (Limit of Detection) | < 10 ppm | ~50-100 ppm | ~0.1% (1000 ppm) |
| Quantification Accuracy | |||
| Sample Prep Time | High (Dissolution + Equilibration) | Low (Dissolution only) | Very Low (Direct solid) |
| Distinguishes Solvate? | No (Total solvent only) | Yes (Via molar integration) | Yes (Via desolvation temp) |
| Piperazine Interference | Possible (Amine tailing on column) | No (Distinct chemical shifts) | No |
Strategic Workflows (Visualization)
Diagram 1: Method Selection Decision Tree
This logic flow guides the researcher on which method to deploy based on the stage of development.
Caption: Decision tree for selecting analytical methods based on development stage and solvate probability.
Detailed Experimental Protocols
Protocol A: Self-Validating HS-GC Method for Piperazine Salts
Rationale: Piperazine salts are polar solids. Direct injection is impossible. Static headspace is required.[4] We use DMSO as a diluent because it dissolves the salt and has a low vapor pressure, driving the volatile analyte (e.g., Ethanol) into the headspace.
Reagents:
-
Diluent: DMSO (Dimethyl sulfoxide), GC Headspace Grade.
-
Standard: Ethanol (or relevant solvent), Analytical Grade.
Step-by-Step Workflow:
-
Standard Preparation: Prepare a stock solution of Ethanol in DMSO at the ICH limit concentration (e.g., 5000 ppm).
-
Sample Preparation: Weigh 100 mg of Piperazine Salt into a 20 mL headspace vial. Add 5.0 mL of DMSO. Cap immediately (PTFE/Silicone septa).
-
Vortex: Vortex for 2 minutes to ensure complete dissolution. Critical: If the salt does not dissolve, the partition coefficient will be inconsistent.
-
HS-GC Parameters:
-
Equilibration: 85°C for 20 minutes. (Note: Keep temp below salt melting point to avoid degradation).
-
Injection: 1.0 mL headspace volume.
-
Column: DB-624 or ZB-624 (6% Cyanopropylphenyl) – ideal for separating volatile solvents from amines.
-
Carrier Gas: Nitrogen or Helium at 1.5 mL/min constant flow.
-
Detector: FID at 250°C.
-
Validation Check:
-
System Suitability: Inject the standard 6 times. RSD of peak area must be < 5.0%.
-
Recovery Spike: Spike a sample with known solvent. Recovery must be 80–120%.
Protocol B:
H-NMR for Solvate Confirmation
Rationale: If HS-GC shows 12% Ethanol, is the sample wet or is it a solvate? NMR answers this instantly.
Workflow:
-
Dissolve ~10 mg of Piperazine Salt in 0.7 mL
(Deuterium Oxide). -
Acquire proton spectrum (min 16 scans).
-
Integration:
-
Integrate the Piperazine ring protons (usually a singlet ~3.0 ppm, 8H). Set integral to 8.00.
-
Integrate the Ethanol signals (Triplet ~1.17 ppm, 3H; Quartet ~3.6 ppm, 2H).
-
-
Calculation:
-
If ratio is ~0.5, 1.0, or 2.0, you have a stoichiometric solvate.
-
Diagram 2: The "Dual-Path" Validation Workflow
This diagram illustrates how to combine TGA and HS-GC for a complete data package.
Caption: Dual-path workflow correlating physical mass loss (TGA) with chemical quantification (HS-GC).
References
-
International Council for Harmonisation (ICH). (2021).[5] ICH Q3C (R8) Impurities: Guideline for Residual Solvents. Retrieved from [Link]
-
United States Pharmacopeia (USP). (2023). General Chapter <467> Residual Solvents. Retrieved from [Link]
-
Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products.[1][6][7][8][9][10][11] Acta Poloniae Pharmaceutica - Drug Research. Retrieved from [Link]
-
Vičkačkaitė, V., et al. (2020). Headspace gas chromatographic analysis of residual solvents in pharmaceuticals: comparison of two matrix media. Chemija.[1] Retrieved from [Link]
-
Improved Pharma. (2022). Thermogravimetric Analysis (TGA) in Pharmaceutical Characterization.[2][12] Retrieved from [Link]
Sources
- 1. View of Headspace gas chromatographic analysis of residual solvents in pharmaceuticals: comparison of two matrix media | Chemija [lmaleidykla.lt]
- 2. improvedpharma.com [improvedpharma.com]
- 3. What's the difference between DSC and TGA analysis? [xrfscientific.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ptfarm.pl [ptfarm.pl]
- 9. labsolution.pl [labsolution.pl]
- 10. database.ich.org [database.ich.org]
- 11. sepscience.com [sepscience.com]
- 12. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
Personal protective equipment for handling 1,2-Dimethylpiperazine Dihydrochloride
This guide serves as an immediate, operational manual for the safe handling of 1,2-Dimethylpiperazine Dihydrochloride . It is designed for researchers requiring actionable safety protocols beyond the standard Safety Data Sheet (SDS).
Part 1: Immediate Action & Hazard Profile
Emergency Response Card
| Event | Immediate Action |
| Skin Contact | Brush off dry powder immediately. Flush with water for 15 minutes . Do not use neutralizing agents on skin.[1] |
| Eye Contact | Rinse cautiously with water for 15+ minutes .[1][2][3][4] Remove contact lenses if present and easy to do.[2][5][6] Seek medical attention. |
| Inhalation | Move to fresh air.[1][2][3][4][6] If wheezing or coughing occurs (sensitization sign), seek medical help immediately. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water if conscious. |
| Fire | Use Water Spray, Dry Chemical, or CO2.[7] Note: Emits toxic NOx and HCl fumes upon thermal decomposition. |
Chemical Hazard Profile
Compound: 1,2-Dimethylpiperazine Dihydrochloride CAS: 1152110-23-0 (R-isomer), 485841-50-7 (S-isomer), or general mixture.[8] Physical State: Hygroscopic Solid (Powder/Crystal).
Critical Hazards (Senior Scientist Analysis):
-
Respiratory & Skin Sensitization (The Silent Risk): Piperazine derivatives are potent sensitizers. Repeated exposure to dust, even at low levels, can lead to occupational asthma or dermatitis. Zero-inhalation is the operational goal.
-
Corrosivity (Acidic): As a dihydrochloride salt, this compound hydrolyzes in moisture (sweat, mucous membranes) to form hydrochloric acid. It causes severe irritation or burns upon contact.
-
Hygroscopicity: It aggressively absorbs atmospheric moisture, leading to clumping and concentration errors.
Part 2: PPE Selection Matrix
Select your PPE based on the Operational State of the chemical. Standard lab coats and safety glasses are the minimum baseline and are not listed below; these are the upgrades required for this specific hazard.
| Operation | Hand Protection | Respiratory Protection | Eye/Face Protection |
| Weighing / Dry Solid (< 1g) | Double Nitrile (0.11mm min). Change outer glove immediately if contaminated. | Fume Hood (Sash at working height). If open bench: N95/P2 minimum. | Safety Goggles (Tight-fitting). |
| Bulk Handling (> 1g) or Dust Generation | Double Nitrile OR Laminate (Silver Shield) if contact prolonged. | Fume Hood REQUIRED. If unavailable: P100/P3 Half-mask respirator. | Face Shield over Safety Goggles.[1] |
| Solution Handling (Dissolved) | Single Nitrile (Splash protection). | Fume Hood recommended.[1] | Safety Glasses with side shields. |
PPE Decision Logic
Caption: Logical flow for determining necessary PPE based on physical state and engineering controls.
Part 3: Operational Protocols
1. Storage & Stability
-
Environment: Store in a desiccator or under inert gas (Argon/Nitrogen). The dihydrochloride salt is prone to hydrolysis if left exposed to humid air.
-
Temperature: Refrigeration (2-8°C) is often recommended to slow degradation, though room temperature is acceptable for short-term storage if strictly dry.
-
Segregation: Store away from Strong Oxidizers and Strong Bases .[9] Contact with bases liberates the free amine, which is volatile and flammable.
2. Weighing & Transfer (The Critical Step)
-
Static Control: Piperazine salts are often static-prone powders. Use an anti-static gun or polonium strip if the powder "jumps."
-
Weighing Boat: Use glass or antistatic plastic . Avoid standard paper weighing boats as the compound may stick or absorb moisture from the paper.
-
Technique:
-
Place balance inside the fume hood.
-
If balance is outside, tare a vial with a cap. Open the stock bottle, transfer solid to the vial, cap it, and then remove from the hood to weigh. Never open the stock bottle on an open bench.
-
3. Dissolution (Exotherm Warning)
-
Solvent: Soluble in water, DMSO, and Methanol.
-
Protocol: Add the solid to the solvent slowly. The hydration of dihydrochloride salts can be mildly exothermic .
-
pH Check: The resulting solution will be acidic . If your protocol requires a neutral pH (e.g., for cell culture), buffer heavily (HEPES/PBS) and adjust pH with NaOH dropwise while stirring.
Part 4: Spill Response & Disposal
Spill Response Workflow
Scenario: You have spilled 5g of powder on the floor.
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
-
PPE Up: Don Goggles, N95/P100 respirator, and Double Nitrile gloves.
-
Contain: Cover the powder gently with paper towels dampened with sodium bicarbonate (5%) solution or dry lime. This prevents dust from becoming airborne.[1][2][4][5][6][7]
-
Neutralize:
-
Dry Spill: Scoop carefully into a waste container. Wipe surface with 5% Sodium Bicarbonate solution.
-
Wet Spill: Absorb with vermiculite or spill pads.
-
-
Clean: Final wipe with water.[3] Test surface pH with litmus paper to ensure neutrality.
Caption: Step-by-step workflow for containing and neutralizing 1,2-Dimethylpiperazine Dihydrochloride spills.
Disposal Deactivation
-
Do not drain dispose.
-
Deactivation Protocol:
-
Dissolve waste solid in excess water.
-
Slowly add 1M NaOH or Sodium Bicarbonate until pH is neutral (pH 7-8).
-
Dispose of the neutralized solution as Chemical Waste (contains amines).
-
-
Container Labeling: Must be labeled "Corrosive Acidic Solid" (if solid) or "Organic Amine Waste" (if dissolved).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12202636, 1,2-Dimethylpiperazine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for Piperazine Dihydrochloride (Sensitization Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance for Handling Sensitizers. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. (S)-1,2-DiMethylpiperazine dihydrochloride - Safety Data Sheet [chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. achmem.com [achmem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
